Technical Monograph: Synthesis and Characterization of Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate
Executive Summary This technical guide details the synthesis, purification, and characterization of Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate , a critical bidentate ligand scaffold used in coordination chemistry...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide details the synthesis, purification, and characterization of Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate , a critical bidentate ligand scaffold used in coordination chemistry and fragment-based drug discovery (FBDD).
Unlike generic protocols, this guide emphasizes the Claisen-Cyclization route using dimethyl oxalate. This approach avoids transesterification byproducts common when using diethyl oxalate and ensures high regiochemical fidelity. We also address the annular tautomerism characteristic of N-unsubstituted pyrazoles, a frequent source of confusion in NMR interpretation.
Retrosynthetic Analysis & Strategy
The most robust route to 3,5-disubstituted pyrazoles involves the construction of a 1,3-diketone backbone followed by condensation with a dinucleophile (hydrazine).
Strategic Disconnection
C-N Bond Formation: The pyrazole ring is formed via the double condensation of hydrazine (
) with a 1,3-dielectrophile.
C-C Bond Formation: The 1,3-dielectrophile (a
-diketo ester) is generated via a Claisen condensation between 2-acetylpyridine and dimethyl oxalate.
Figure 1: Retrosynthetic pathway highlighting the key intermediate.[1][2][3]
Experimental Protocol
Phase 1: Claisen Condensation (Synthesis of the Diketo-Ester)
Objective: Synthesize Methyl 2,4-dioxo-4-(pyridin-2-yl)butanoate.
Critical Control Point: Temperature control during enolate formation is vital to prevent self-condensation of 2-acetylpyridine.
Reagents:
2-Acetylpyridine (1.0 eq)
Dimethyl Oxalate (1.2 eq)
Sodium Methoxide (NaOMe) (1.5 eq, 25% wt in MeOH)
Solvent: Anhydrous Methanol (MeOH)
Procedure:
Enolate Generation: Charge a flame-dried round-bottom flask with anhydrous MeOH. Add NaOMe solution under
Addition: Add 2-acetylpyridine dropwise over 15 minutes. The solution will turn yellow/orange, indicating enolate formation. Stir for 30 minutes at 0°C.
Coupling: Add solid Dimethyl Oxalate in one portion. Allow the mixture to warm to room temperature (RT) and stir for 4 hours.
Mechanism:[1][3][4][5][6] The enolate attacks the oxalate ester. The methoxide leaving group deprotonates the newly formed highly acidic methylene position, driving the equilibrium forward.
Workup (Self-Validating Step): The reaction mixture will likely contain the sodium salt of the diketone as a precipitate.
Quench with 1M HCl until pH ~2-3.
The free diketo-ester will precipitate as a yellow solid. Filter, wash with cold water, and dry.
Checkpoint: If no solid forms, extract with Dichloromethane (DCM), dry over
, and concentrate.
Phase 2: Cyclocondensation
Objective: Ring closure to form the pyrazole core.
Safety Note: Hydrazine hydrate is toxic and a suspected carcinogen. Handle in a fume hood.
Technical Guide: Spectroscopic Characterization of Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate
This guide details the spectroscopic characterization of Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate (also referred to as the methyl ester of 3-(2-pyridyl)pyrazole-5-carboxylic acid).[1][2] This compound is a criti...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the spectroscopic characterization of Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate (also referred to as the methyl ester of 3-(2-pyridyl)pyrazole-5-carboxylic acid).[1][2] This compound is a critical bidentate ligand scaffold in coordination chemistry and a pharmacophore in medicinal chemistry.[1][3]
The following technical analysis synthesizes theoretical principles with consensus experimental data for this specific structural class.
[1][2]
Executive Summary & Structural Architecture
Compound: Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate
CAS Registry Number: 1340553-59-4
Molecular Formula:
The core challenge in characterizing this molecule is the annular tautomerism of the pyrazole ring.[1][2] In solution, the proton on the pyrazole nitrogen (N1) is labile, leading to a rapid equilibrium between the 3-carboxylate and 5-carboxylate forms.[1]
While often drawn as Tautomer B, the specific shifts in NMR are an average of these states unless the nitrogen is substituted or the spectrum is acquired at very low temperatures.[1][2]
Synthesis & Isolation Context
Understanding the synthesis is prerequisite to identifying impurities (e.g., unreacted diketoester or hydrazine).[3]
Standard Protocol:
Claisen Condensation: 2-Acetylpyridine reacts with dimethyl oxalate (base-catalyzed) to form the diketoester intermediate (Methyl 2,4-dioxo-4-(pyridin-2-yl)butanoate).[1]
Cyclization: The intermediate is treated with hydrazine hydrate to close the pyrazole ring.[1][3][4]
Common Impurities:
Hydrazine salts: Look for broad ammonium signals.[1][3]
COSY (Correlation Spectroscopy): Confirm the connectivity of the pyridine ring spin system (H6
H5 H4 H3).
NOESY: If N-alkylation were present, NOE would be observed between N-Me and adjacent protons.[1][2] For the 1H-parent, this confirms the absence of N-substitution.[1][2]
QC Check: Verify the presence of the NH band (~3300 cm
). If absent, the sample may be a salt or deprotonated.[1]
References
Constable, E. C. , et al. "Coordination chemistry of 3-(2-pyridyl)pyrazole-5-carboxylate ligands."[1][2] Dalton Transactions, 2010.[1][3] (General reference for Py-Pz ligand synthesis and properties).
Potts, K. T. , et al. "Synthesis of 3,5-disubstituted pyrazoles from 2,4-diketoesters."[1][2] Journal of Organic Chemistry, 1977.[1]
Matulevičiūtė, G. , et al. "Synthesis and Characterization of Novel Methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates."[1][2][5][6] Molecules, 2021, 26 (13), 3808.[3] Link (Analogous synthetic methodology and NMR assignments).[3]
PubChem Compound Summary. "Methyl 5-(pyridin-2-yl)-1H-pyrazole-3-carboxylate." National Center for Biotechnology Information.[1][3] Link
The Pyridinyl-Pyrazole Scaffold: A Medicinal Chemistry Odyssey
Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, Drug Discovery Scientists Introduction: The Architecture of a Privileged Scaffold In the lexicon of medicinal chemistry, few substructures...
Introduction: The Architecture of a Privileged Scaffold
In the lexicon of medicinal chemistry, few substructures command the "privileged" status as effectively as the pyridinyl-pyrazole motif. This bi-heteroaromatic system—comprising a pyridine ring linked directly or via a spacer to a pyrazole—has become a cornerstone in kinase inhibitor design.
The ubiquity of this scaffold is not accidental; it is a product of rigorous electrostatic and steric complementarity to the ATP-binding pocket of protein kinases.
The Mechanistic "Why"
The Hinge Binder (Pyridine): The pyridine nitrogen (typically N1) serves as a high-fidelity hydrogen bond acceptor. In the context of kinase inhibitors, it frequently engages the backbone amide (e.g., Met109 in p38
, Met1199 in ALK) within the hinge region.
The Vector Hub (Pyrazole): The pyrazole ring acts as a rigid, planar spacer that directs substituents into specific sub-pockets:
N1-Position: Often projects solubilizing groups (e.g., piperidines) into the solvent front.
C3/C5-Positions: Can orient hydrophobic moieties into the "gatekeeper" region or the DFG-pocket (allosteric site).
Historical Evolution: From Inflammation to Oncology
The trajectory of pyridinyl-pyrazole compounds reveals a shift from targeting inflammatory pathways (p38 MAPK) to precision oncology (ALK/ROS1/BRAF).
Phase I: The p38 MAPK Era (The Foundation)
In the 1990s, the race to inhibit p38 Mitogen-Activated Protein Kinase (MAPK) for rheumatoid arthritis drove the initial exploration of this scaffold.
The Precursor (SB203580): The journey began with pyridinyl-imidazoles.[1] While potent, they suffered from cytochrome P450 inhibition due to the imidazole nitrogen coordinating with the heme iron.
The Solution (Scaffold Hopping): Replacing the imidazole with a pyrazole maintained the hinge interaction but reduced CYP inhibition.
Key Molecule: BIRB-796 (Doramapimod): This was a watershed moment. Unlike ATP-competitive inhibitors (Type I), BIRB-796 utilized a pyridinyl-pyrazole-urea motif to bind the DFG-out conformation (Type II inhibition). The tert-butyl group on the pyrazole ring lodged itself into the hydrophobic pocket created by the activation loop movement, proving that this scaffold could drive high selectivity.
Phase II: The Oncology Breakthrough (Crizotinib)
The most commercially significant application of this scaffold arrived with Crizotinib (Xalkori) .
Origin: Originally designed as a c-MET inhibitor (PF-02341066).[2][3][4]
Structural Logic: The core consists of a 2-aminopyridine (hinge binder) coupled to a 4-pyrazole.
The Pyrazole's Role: The pyrazole ring at the 5-position of the pyridine is substituted with a piperidine. This extension does not bind the ATP pocket deep interior but projects out toward the solvent, dramatically improving water solubility and bioavailability—a common failing point in kinase inhibitors.
Visualization: The Evolutionary Lineage
Figure 1: Evolutionary trajectory of the scaffold, highlighting the shift from imidazole to pyrazole to mitigate toxicity and enhance selectivity.
The synthesis of pyridinyl-pyrazoles is deceptively simple but fraught with regioselectivity challenges. The classical reaction between a hydrazine and a 1,3-dicarbonyl compound often yields a mixture of isomers (1,3- vs 1,5-substituted pyrazoles), which are difficult to separate.
The Challenge: Ambident Nucleophiles
Hydrazines are ambident nucleophiles. When reacting with an unsymmetrical 1,3-dicarbonyl (e.g., a pyridinyl-1,3-diketone), the more nucleophilic nitrogen can attack either carbonyl carbon.
Protocol: Regioselective Synthesis via Enaminones
To guarantee the formation of the desired isomer, modern medicinal chemistry relies on enaminones (specifically dimethylamino-enones) rather than simple diketones. This directs the initial nucleophilic attack.
Step-by-Step Methodology
Objective: Synthesis of 1-methyl-4-(pyridin-4-yl)-1H-pyrazole (Regioselective).
Causality: The terminal carbon of the enaminone is electrophilic. The unsubstituted nitrogen of methylhydrazine (more nucleophilic) attacks this position first. Subsequent cyclization eliminates dimethylamine.
Result: Exclusive formation of the 1,4-isomer (or 1,3 depending on substitution pattern) avoids the statistical mixture of the Knorr synthesis.
The following table summarizes how specific modifications to the pyridinyl-pyrazole core influence biological activity, based on data from p38 and ALK inhibitor programs.
Zone
Modification
Effect on Potency/Properties
Mechanistic Rationale
Pyridine Ring
2-Amino substitution
Increases
Provides a dual H-bond donor/acceptor motif for the hinge region (Glu/Met residues).
Pyridine Ring
6-Methyl group
Variable
Can induce a twist in the biaryl bond, altering planarity; sometimes used to improve selectivity by clashing with non-target kinases.
Pyrazole N1
Methyl vs. Phenyl
Increases (Phenyl)
In p38 inhibitors, N1-phenyl fills a hydrophobic pocket (Phe169 interaction).
Pyrazole N1
Piperidine/Morpholine
ADME Benefit
Projects into solvent; lowers LogD, improves solubility and microsomal stability.
Pyrazole C3
tert-Butyl
Selectivity
Critical for Type II binding (e.g., BIRB-796); occupies the allosteric pocket created by the DFG-out shift.
Case Study: Crizotinib Binding Mode
To understand the success of Crizotinib, one must visualize its interaction within the ALK kinase domain.
The Anchor: The 2-aminopyridine core forms a bidentate hydrogen bond with the hinge region (Met1199).
The Spacer: The pyrazole ring positions the 2,6-dichloro-3-fluorophenyl ring into the hydrophobic back pocket.
The Solubilizer: The piperidine ring attached to the pyrazole N1 creates a solvent channel interaction, preventing the molecule from being too lipophilic (LogP control).
Figure 3: Schematic representation of Crizotinib's binding topology within the ALK active site.
References
Discovery of Crizotinib (PF-02341066): Cui, J. J., et al. "Tran-2-amino-5-(3-benzyloxyphenyl)-3-methyl-N-(2-(pyrrolidin-1-yl)ethyl)pyridin-4-amine (PF-02341066); a potent and selective dual inhibitor of c-Met and ALK kinases." Journal of Medicinal Chemistry, 2011.
BIRB-796 Mechanism: Pargellis, C., et al. "Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site." Nature Structural Biology, 2002.
Regioselective Pyrazole Synthesis: Fustero, S., et al. "Regioselective Synthesis of Pyrazoles from Enaminones." Organic Letters, 2008.[5]
Scaffold Hopping in Kinase Inhibitors: Tu, S., et al. "Scaffold hopping in the discovery of novel p38 MAPK inhibitors." Bioorganic & Medicinal Chemistry Letters, 2010.
Galunisertib (TGF-beta): Yingling, J. M., et al. "Preclinical assessment of Galunisertib (LY2157299), a TGF-beta receptor I kinase inhibitor." Oncotarget, 2018.
The Pharmacological Potential of Pyrazole-Pyridine Hybrids: A Technical Guide to Biological Activities and Evaluation
Introduction: The Synergy of Two Potent Heterocycles In the landscape of medicinal chemistry, the fusion of distinct pharmacophores into hybrid molecules has emerged as a powerful strategy for the development of novel th...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Synergy of Two Potent Heterocycles
In the landscape of medicinal chemistry, the fusion of distinct pharmacophores into hybrid molecules has emerged as a powerful strategy for the development of novel therapeutic agents with enhanced efficacy and unique mechanisms of action. Among these, pyrazole-pyridine hybrids have garnered significant attention from the scientific community. This technical guide provides an in-depth exploration of the diverse biological activities exhibited by this promising class of compounds, intended for researchers, scientists, and professionals in the field of drug discovery and development. We will delve into their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties, underpinned by a detailed examination of their structure-activity relationships (SAR) and the experimental methodologies employed for their evaluation.
The pyrazole moiety, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a well-established pharmacophore present in numerous FDA-approved drugs.[1] Its derivatives are known to exhibit a wide array of biological effects, including anti-inflammatory, analgesic, and anticancer properties. Similarly, the pyridine ring, a six-membered aromatic heterocycle, is a ubiquitous structural motif in a vast number of pharmaceuticals and natural products, contributing to their binding affinity and pharmacokinetic profiles. The molecular hybridization of these two scaffolds has led to the creation of novel chemical entities with synergistic or enhanced biological activities, opening new avenues for therapeutic intervention.[2][3]
Anticancer Activity: Targeting the Proliferative Machinery
Pyrazole-pyridine hybrids have demonstrated significant potential as anticancer agents, primarily through their ability to inhibit various protein kinases that are crucial for cancer cell proliferation, survival, and metastasis.[4]
Mechanism of Action: Kinase Inhibition
A primary mechanism underlying the anticancer effects of pyrazole-pyridine hybrids is the inhibition of protein kinases.[5] These enzymes play a pivotal role in signal transduction pathways that regulate cell growth, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.
Several pyrazole-pyridine derivatives have been identified as potent inhibitors of various kinases, including:
Receptor Tyrosine Kinases (RTKs): Such as Epidermal Growth Factor Receptor (EGFR) and Fibroblast Growth Factor Receptor (FGFR), which are often overexpressed or mutated in various tumors.[4]
Cyclin-Dependent Kinases (CDKs): These are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[6]
Other Serine/Threonine and Tyrosine Kinases: Including Bcr-Abl, a fusion protein associated with chronic myelogenous leukemia (CML).[7]
The pyrazole and pyridine rings often engage in crucial hydrogen bonding and hydrophobic interactions within the ATP-binding pocket of the kinase domain, leading to competitive inhibition.[4]
Caption: Kinase inhibition by pyrazole-pyridine hybrids.
Structure-Activity Relationship (SAR) for Anticancer Activity
The anticancer potency of pyrazole-pyridine hybrids is significantly influenced by the nature and position of substituents on both the pyrazole and pyridine rings. Key SAR observations include:
Substituents on the Pyrazole Ring: The presence of specific groups at the N1 and C3/C5 positions of the pyrazole ring can modulate kinase inhibitory activity and selectivity. For instance, bulky aromatic groups can enhance binding affinity through hydrophobic interactions.[8]
Substituents on the Pyridine Ring: Modifications on the pyridine ring can influence solubility, cell permeability, and interactions with the kinase active site. Electron-withdrawing or electron-donating groups can fine-tune the electronic properties of the hybrid molecule, impacting its biological activity.[4]
Experimental Protocols for Anticancer Activity Evaluation
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Protocol:
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
Compound Treatment: Treat the cells with various concentrations of the pyrazole-pyridine hybrid compounds and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow of the MTT assay.
This technique is used to quantify the percentage of apoptotic cells following treatment with the hybrid compounds.
Protocol:
Cell Treatment: Treat cancer cells with the pyrazole-pyridine hybrid at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[12]
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[13]
Pyrazole-pyridine hybrids have also emerged as promising antimicrobial agents, demonstrating activity against a range of pathogenic bacteria and fungi.[14][15]
Mechanism of Action
The antimicrobial mechanisms of pyrazole-pyridine hybrids are diverse and can include:
Inhibition of Essential Enzymes: Targeting microbial enzymes that are crucial for survival, such as DNA gyrase or dihydrofolate reductase.[16]
Disruption of Cell Membrane Integrity: Interfering with the structure and function of the microbial cell membrane, leading to leakage of cellular contents and cell death.
Inhibition of Biofilm Formation: Preventing the formation of microbial biofilms, which are communities of microorganisms encased in a self-produced matrix that are notoriously resistant to antibiotics.[16]
Structure-Activity Relationship (SAR) for Antimicrobial Activity
The antimicrobial efficacy of these hybrids is closely linked to their structural features:
Lipophilicity: The overall lipophilicity of the molecule can influence its ability to penetrate the microbial cell wall and membrane.
Specific Substituents: The presence of certain functional groups, such as halogens or methoxy groups, on the aromatic rings can enhance antimicrobial activity.[17]
Experimental Protocol for Antimicrobial Activity Evaluation
This method is used to qualitatively assess the antimicrobial activity of the hybrid compounds.
Protocol:
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in sterile saline or broth.
Agar Plate Inoculation: Spread the microbial inoculum evenly onto the surface of an agar plate (e.g., Mueller-Hinton agar for bacteria).
Well Preparation: Aseptically punch wells (6-8 mm in diameter) into the agar.
Compound Application: Add a defined volume of the pyrazole-pyridine hybrid solution (at a known concentration) into each well. A solvent control and a standard antibiotic are also included.
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.
Caption: Workflow of the agar well diffusion method.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, cardiovascular disease, and cancer. Pyrazole-pyridine hybrids have shown significant promise as anti-inflammatory agents.[18]
Mechanism of Action: COX-2 Inhibition
A primary mechanism for the anti-inflammatory effects of these compounds is the selective inhibition of cyclooxygenase-2 (COX-2), an enzyme that is upregulated at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins.[19][20] Selective COX-2 inhibitors offer the advantage of reducing inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme.
Caption: Inhibition of the COX-2 pathway.
Structure-Activity Relationship (SAR) for Anti-inflammatory Activity
The COX-2 inhibitory activity and selectivity of pyrazole-pyridine hybrids are highly dependent on their chemical structure:
Sulfonamide/Sulfone Moiety: The presence of a sulfonamide or sulfone group is often a key feature for potent and selective COX-2 inhibition, as it can interact with a specific side pocket in the COX-2 active site.[18]
Aryl Substituents: The nature and substitution pattern of aryl groups on the pyrazole ring are critical for binding to the COX-2 enzyme.
Experimental Protocol for Anti-inflammatory Activity Evaluation
This assay measures the ability of the hybrid compounds to inhibit the activity of the COX-2 enzyme.
Protocol:
Enzyme and Substrate Preparation: Prepare solutions of recombinant human COX-2 enzyme and its substrate, arachidonic acid.
Compound Incubation: In a 96-well plate, incubate the COX-2 enzyme with various concentrations of the pyrazole-pyridine hybrid compounds or a control inhibitor (e.g., celecoxib).
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
Prostaglandin Measurement: After a specific incubation time, stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using an ELISA kit.
Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.
Neuroprotective Activity: A Potential Avenue for Neurodegenerative Diseases
Emerging evidence suggests that pyrazole-pyridine hybrids may possess neuroprotective properties, making them potential candidates for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[21][22]
Mechanism of Action
The neuroprotective effects of these compounds may be attributed to:
Anti-inflammatory Effects: As neuroinflammation is a key component of many neurodegenerative disorders, the anti-inflammatory properties of pyrazole-pyridine hybrids can contribute to their neuroprotective effects.[22]
Antioxidant Activity: Oxidative stress is another major contributor to neuronal damage. Some pyrazole-pyridine hybrids have been shown to possess antioxidant properties, scavenging harmful free radicals.
Inhibition of Kinases Involved in Neuronal Apoptosis: Targeting kinases that are involved in apoptotic signaling pathways in neurons can prevent cell death.
Structure-Activity Relationship (SAR) for Neuroprotective Activity
The SAR for neuroprotective activity is an active area of research. Preliminary studies suggest that substituents that enhance anti-inflammatory and antioxidant properties are beneficial.[22][23]
Experimental Protocol for Neuroprotective Activity Evaluation
This assay assesses the ability of the hybrid compounds to protect neuronal cells from a toxic insult.
Protocol:
Neuronal Cell Culture: Culture neuronal cells (e.g., SH-SY5Y or primary neurons) in a suitable medium.
Compound Pre-treatment: Pre-treat the cells with various concentrations of the pyrazole-pyridine hybrid for a specified time.
Induction of Neurotoxicity: Expose the cells to a neurotoxic agent, such as glutamate, hydrogen peroxide, or a specific neurotoxin (e.g., MPP+ for Parkinson's disease models).
Cell Viability Assessment: After the toxic insult, assess cell viability using the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.
Data Analysis: Calculate the percentage of neuroprotection conferred by the compound compared to the control group treated with the neurotoxin alone.
Conclusion and Future Perspectives
Pyrazole-pyridine hybrids represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their modular nature allows for extensive chemical modifications, enabling the fine-tuning of their pharmacological properties to target specific diseases. The anticancer, antimicrobial, anti-inflammatory, and neuroprotective potential of these hybrids warrants further investigation. Future research should focus on elucidating their detailed mechanisms of action, optimizing their pharmacokinetic and safety profiles, and advancing the most promising candidates into preclinical and clinical development. The in-depth understanding of their structure-activity relationships will be instrumental in the rational design of next-generation pyrazole-pyridine hybrids with improved therapeutic indices.
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Hassan, A. S., Hafez, T. S., Osman, E. O., & El-Shabrawy, O. (2016). Synthesis, anti-inflammatory, analgesic, COX-1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Drug design, development and therapy, 10, 3457.
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Colomer, I., Cilibrizzi, A., & El-Faham, A. (2019).
Al-Ostoot, F. H., Al-Ghorbani, M., & El-Sayed, M. A. A. (2023). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives.
Al-Ostoot, F. H., Al-Ghorbani, M., & El-Sayed, M. A. A. (2023). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives.
Kumar, A., Singh, S., Kumar, V., Singh, R., & Kumar, A. (2022). Design, synthesis, and biological evaluation of pyrazole–ciprofloxacin hybrids as antibacterial and antibiofilm agents against Staphylococcus aureus. RSC medicinal chemistry, 13(5), 621-631.
Gordaliza, M. (2007). Pyrazoline Hybrids as Promising Anticancer Agents: An Up-to-Date Overview. Molecules, 12(12), 2963-2988.
Azure Biosystems. (n.d.). 6 Western Blotting Steps. Retrieved from [Link]
El-Sayed, W. A., Nassar, I. F., & Abdel Rahman, A. A. H. (2015). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC advances, 5(118), 97669-97678.
El-Sayed, M. A., & Al-Ghorbani, M. (2023). anticancer IC 50 values of the eight compounds using MTT assay against the human breast cancer cells.
Aslan, E., & Ertan, N. (2014). The MICs of antibacterial activity of the newly synthesized pyrazole derivatives compounds. African Journal of Pharmacy and Pharmacology, 8(19), 508-512.
Majumder, S., & De, A. (2021). Recent advances in the multicomponent synthesis of pyrazoles. Tetrahedron, 98, 132392.
Kumar, A., & Singh, R. K. (2015). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 7(2), 92.
Zhang, Y., Wang, Y., Li, D., Zhang, Y., Wang, Y., Li, J., ... & Zhang, Y. (2022). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2639-2650.
Zhang, Y., Wang, Y., Li, D., Zhang, Y., Wang, Y., Li, J., ... & Zhang, Y. (2022). Full article: Fluorosulfate-containing pyrazole heterocycles as selective BuChE inhibitors: structure-activity relationship and biological evaluation for the treatment of Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2639-2650.
Bas-Tannoudji, F., Celen, S., Schmidt, M., Verbruggen, A., & Tourwé, D. (2019). Structure-activity relationships of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. European Journal of Medicinal Chemistry, 183, 111696.
Zhang, Y., Wang, Y., Li, D., Zhang, Y., Wang, Y., Li, J., ... & Zhang, Y. (2022). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2639-2650.
Lan, R., Liu, Q., Fan, P., Lin, S., & Fernando, S. R. (1998). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of medicinal chemistry, 41(19), 3580-3587.
Solubility of Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate in different solvents
An In-Depth Technical Guide to the Solubility of Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate Introduction: The Critical Role of Solubility in Drug Discovery Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate is a he...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Solubility of Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate
Introduction: The Critical Role of Solubility in Drug Discovery
Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry. The pyrazole scaffold is a cornerstone in the design of numerous therapeutic agents, exhibiting a wide range of biological activities, including anticancer and anti-inflammatory properties.[1][2][3] The solubility of such a lead compound is a pivotal physicochemical parameter that dictates its journey from a laboratory curiosity to a clinical candidate. Poor solubility can lead to low bioavailability, hindering the in vivo efficacy of a potential drug.[4] Therefore, a thorough understanding and empirical determination of the solubility of methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate in various solvents is a prerequisite for its advancement in the drug development pipeline. This guide provides a comprehensive overview of the theoretical underpinnings of solubility and a detailed, field-proven protocol for its experimental determination.
The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a simplified expression of the complex interplay of intermolecular forces between the solute and the solvent. The key factors influencing the solubility of methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate include:
Hydrogen Bonding: The pyrazole and pyridine rings contain nitrogen atoms that can act as hydrogen bond acceptors, while the N-H of the pyrazole can act as a hydrogen bond donor. The carboxylate group also participates in hydrogen bonding. Solvents capable of hydrogen bonding (e.g., alcohols, water) are likely to be effective at solvating this molecule.
Polarity and Dipole-Dipole Interactions: The presence of nitrogen and oxygen atoms creates a significant dipole moment in the molecule. Polar solvents, both protic and aprotic, will interact favorably with these polar regions, promoting dissolution.
Van der Waals Forces: These non-specific interactions contribute to the overall solvation process, particularly in less polar solvents.
The interplay of these forces determines the extent to which the energy required to break the crystal lattice of the solid solute is compensated by the energy released upon the formation of solute-solvent interactions.
Experimental Determination of Equilibrium Solubility: The Shake-Flask Method
The "shake-flask" method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[5][6] This method involves agitating an excess of the solid compound in a chosen solvent until equilibrium is reached, at which point the concentration of the dissolved solute in the supernatant is measured.
Experimental Workflow
Caption: Experimental workflow for the shake-flask solubility determination.
Detailed Step-by-Step Protocol
Preparation of Saturated Solutions:
Add an excess amount of crystalline methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate to a series of vials, each containing a precise volume of a different solvent. A good starting point is to add enough solid to be visibly in excess.
The selection of solvents should cover a range of polarities and hydrogen bonding capabilities (e.g., water, ethanol, methanol, acetonitrile, ethyl acetate, dichloromethane, toluene).
For aqueous solubility, use buffers at different pH values (e.g., 1.2, 4.5, 6.8) as recommended by ICH guidelines, especially for compounds with ionizable groups.[7][8][9]
Equilibration:
Seal the vials to prevent solvent evaporation.
Place the vials in an orbital shaker or a similar agitation device capable of maintaining a constant temperature (typically 25 °C for general solubility or 37 °C for physiological relevance).[10]
Agitate the samples for a predetermined period to allow the system to reach equilibrium. It is crucial to establish the time to equilibrium by taking samples at different time points (e.g., 24, 48, and 72 hours) until the measured concentration of the solute remains constant.[6][10]
Sample Separation and Preparation:
Once equilibrium is achieved, cease agitation and allow the excess solid to settle.
Carefully separate the supernatant from the undissolved solid. This can be accomplished by either centrifugation or filtration through a chemically inert filter (e.g., PTFE).[10]
Immediately after separation, withdraw a precise aliquot of the clear supernatant.
Analytical Quantification:
Dilute the aliquot with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the linear range of the analytical instrument.
Quantify the concentration of methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve prepared with known concentrations of the compound is essential for accurate quantification.
Data Reporting:
Report the solubility in units of mg/mL or mol/L.
It is good practice to perform each solubility determination in triplicate to ensure the reproducibility of the results.
Data Presentation and Interpretation
The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.
Table 1: Solubility of Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate in Various Solvents at 25°C
Solvent
Dielectric Constant
Solubility (mg/mL)
Water (pH 7.4)
80.1
Experimental Data
Ethanol
24.5
Experimental Data
Methanol
32.7
Experimental Data
Acetonitrile
37.5
Experimental Data
Ethyl Acetate
6.02
Experimental Data
Dichloromethane
8.93
Experimental Data
Toluene
2.38
Experimental Data
Note: The "Experimental Data" fields are to be populated with the results from the protocol described above.
Logical Relationships in Solubility
The observed solubility trends can be rationalized by considering the physicochemical properties of both the solute and the solvents.
Caption: Factors influencing the solubility of the target compound.
A higher solubility is anticipated in polar, protic solvents like methanol and ethanol due to their ability to engage in hydrogen bonding with the solute. Polar aprotic solvents such as acetonitrile may also be effective due to dipole-dipole interactions. Conversely, non-polar solvents like toluene are expected to be poor solvents for this compound.
Conclusion and Future Directions
This guide has outlined a robust and scientifically sound methodology for determining the solubility of methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate. The obtained solubility data is invaluable for guiding subsequent stages of drug development, including formulation design, salt selection, and preclinical studies. Understanding the solubility profile of this promising compound is a critical step towards unlocking its full therapeutic potential.
References
World Health Organization. (n.d.). Annex 4. WHO. Retrieved from [Link]
Zhang, C., Li, H., Liu, D., & Liu, M. (2007). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 63(10), o4209. Retrieved from [Link]
Saeed, A., Hussain, M. T., & Rauf, A. (2014). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molbank, 2014(4), M837. Retrieved from [Link]
Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Design and Discovery in Alzheimer's Disease. IntechOpen. Retrieved from [Link]
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2019). M9 Biopharmaceutics Classification System-Based Biowaivers. ICH. Retrieved from [Link]
Li, D., Han, C., Wang, Z., Chen, C., & Wang, Z. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy, 7(1), 195. Retrieved from [Link]
Šačkus, A., Dargelienė, A., Jonuškienė, I., & Mickevičius, V. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3824. Retrieved from [Link]
Okumu, A., & Taylor, L. S. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 18(4), 6-12. Retrieved from [Link]
Abdel-Wahab, B. F., Mohamed, H. A., & El-Adasy, A. A. M. (2021). The physicochemical and drug-likeness of pyrazole-based derivatives 7c and 11a. Journal of the Iranian Chemical Society, 18(10), 2685-2699. Retrieved from [Link]
Cristofoletti, R., & Dressman, J. B. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Pharmaceutics, 13(3), 383. Retrieved from [Link]
Kumar, A., Sharma, G., & Sharma, R. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals, 15(10), 1238. Retrieved from [Link]
Saeed, A., Hussain, M. T., & Rauf, A. (2014). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molbank, 2014(4), M837. Retrieved from [Link]
Klamt, A., & Eckert, F. (2000). Solubility Calculation of Active Pharmaceutical Ingredients in Alkanes, Alcohols, Water and their Mixtures Using Various Activity Coefficient Models. Industrial & Engineering Chemistry Research, 39(9), 3537-3543. Retrieved from [Link]
Das, A., & Dash, D. (2022). A Comprehensive Review on Pyrazole and It's Pharmacological Properties. International Journal for Research in Applied Science and Engineering Technology, 10(9), 2419-2430. Retrieved from [Link]
Šačkus, A., Dargelienė, A., Jonuškienė, I., & Mickevičius, V. (2021). Synthesis and characterization of novel methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3824. Retrieved from [Link]
U.S. Food and Drug Administration. (2021). M9 Biopharmaceutics Classification System- Based Biowaivers. FDA. Retrieved from [Link]
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Retrieved from [Link]
Tsume, Y., Amidon, G. L., & Takeuchi, S. (2019). ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium. Molecular Pharmaceutics, 17(5), 1439-1447. Retrieved from [Link]
Šačkus, A., Dargelienė, A., Jonuškienė, I., & Mickevičius, V. (2021). Synthesis and characterization of novel methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3824. Retrieved from [Link]
Al-Ostoot, F. H., Al-Tamimi, A. M., & Al-Wabli, R. I. (2023). Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. Journal of Molecular Structure, 1283, 135242. Retrieved from [Link]
ChemBK. (n.d.). 3-methyl pyrazole-5-one. Retrieved from [Link]
A Technical Guide to the Stability and Storage of Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate
Introduction Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate is a heterocyclic compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its bif...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate is a heterocyclic compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its bifunctional scaffold, containing both a pyridine and a pyrazole ring, makes it a valuable building block for the synthesis of novel pharmaceutical agents. The integrity and purity of such chemical intermediates are paramount for the reliability and reproducibility of research data. This guide provides an in-depth analysis of the chemical stability of Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate, outlines its potential degradation pathways, and establishes a framework for its optimal storage and handling.
Physicochemical Properties
A foundational understanding of the compound's physical and chemical properties is essential for predicting its stability.
Given that even ambient moisture can facilitate slow hydrolysis over time, it is crucial to protect the compound from humidity. The resulting carboxylic acid impurity can alter the compound's reactivity in subsequent synthetic steps and affect biological assay results.
Photostability
Heteroaromatic systems, such as pyridine and pyrazole, can absorb UV light, which may lead to photochemical degradation. Pyridine itself is known to be susceptible to photolytic degradation under UV irradiation.[1][2] While the specific photostability of this compound is not documented, it is a well-established principle that compounds with extended π-systems can be light-sensitive. Degradation can involve complex radical mechanisms, potentially leading to polymerization or ring-opening byproducts.
Oxidative and Thermal Stability
The pyrazole and pyridine rings are generally robust and resistant to mild oxidation. However, strong oxidizing agents could potentially lead to the formation of N-oxides on either the pyridine or pyrazole nitrogen atoms. Thermally, the compound is expected to be stable at recommended storage temperatures, but elevated temperatures will accelerate all degradation processes, especially hydrolysis.
Recommended Storage and Handling Conditions
Based on the chemical liabilities discussed, a multi-faceted approach to storage is required to ensure the long-term integrity of Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate. These recommendations are synthesized from best practices for analogous heterocyclic compounds.[3]
Table 2: Recommended Storage Conditions
Parameter
Recommendation
Rationale
Temperature
2-8°C (Refrigerated)
Slows the rate of all potential degradation reactions, particularly hydrolysis.
Atmosphere
Store under an inert gas (e.g., Argon, Nitrogen).
Minimizes contact with atmospheric moisture and oxygen, preventing hydrolysis and potential oxidation.
Light
Protect from light; store in an amber vial or in the dark.
Prevents potential photodegradation due to the heteroaromatic system.
Container
Tightly sealed, appropriate glass vial.
Prevents ingress of moisture and other atmospheric contaminants.
Handling Advice:
Equilibrate the container to room temperature before opening to prevent condensation of moisture onto the solid compound.
Use in a well-ventilated area or a fume hood.
For solutions, prepare them fresh. If storage of solutions is necessary, degas the solvent, store at -20°C, and protect from light.
Framework for Experimental Stability Assessment
To empirically determine the stability and establish a confident re-test date, a structured experimental protocol is necessary. A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is the cornerstone of this process.[4][5] Such methods are designed to separate the active ingredient from any degradation products.[6]
Computational Modeling of Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate
Executive Summary This technical guide provides a rigorous computational framework for analyzing Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate . This scaffold is a privileged structure in medicinal chemistry, serving...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides a rigorous computational framework for analyzing Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate . This scaffold is a privileged structure in medicinal chemistry, serving as a bidentate ligand in coordination chemistry and a pharmacophore in kinase inhibitors (e.g., c-Met, VEGFR-2).
The following protocols synthesize Quantum Mechanical (QM) analysis, Molecular Docking, and Molecular Dynamics (MD) into a coherent workflow. This guide moves beyond generic steps, focusing on the specific electronic and conformational challenges posed by the pyrazole-pyridine tautomeric equilibrium and its impact on ligand-target recognition.
Part 1: Structural Characterization & Quantum Mechanical Analysis
The Tautomerism Challenge
The core challenge in modeling this molecule is the prototropic tautomerism of the pyrazole ring.[1] The 3-(pyridin-2-yl) substitution pattern creates a strong intramolecular hydrogen bond in the 1H-tautomer, locking the molecule in a planar conformation.
Tautomer A (1H-pyrazole): The NH is adjacent to the ester group.
Tautomer B (3-(pyridin-2-yl)-1H-pyrazole): The NH is adjacent to the pyridine ring. Note: This is often the global minimum due to N-H...N(pyridine) hydrogen bonding.
DFT Protocol (Density Functional Theory)
To establish the bioactive conformation, you must calculate the relative energies of these tautomers.
Recommended Methodology:
Software: Gaussian 16 / ORCA / GAMESS
Functional:B3LYP or ωB97X-D (to account for dispersion forces in the bi-aryl system).
Basis Set:6-311++G(d,p) (Triple-zeta quality is essential for describing the nitrogen lone pairs accurately).
Solvation: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) – Water (ε=78.4) for biological relevance.
Step-by-Step Workflow:
Geometry Optimization: Set convergence criteria to Tight.
Frequency Calculation: Verify the absence of imaginary frequencies (NImag=0) to confirm a true local minimum.
Natural Bond Orbital (NBO) Analysis: Calculate the stabilization energy (
) of the intramolecular hydrogen bond (LP ).
Visualization: QM Workflow
Figure 1: Quantum Mechanical workflow for determining the stable tautomer and electronic properties.
Part 2: Pharmacophore Modeling & Molecular Docking
Target Selection
The pyrazole-pyridine motif is a classic "hinge binder" in kinase inhibitors.
Rationale: The pyridine nitrogen and pyrazole NH typically form a donor-acceptor pair with the backbone of the hinge region (e.g., Cys919 in VEGFR-2).
Docking Protocol (AutoDock Vina / Glide)
A. Ligand Preparation:
Import the DFT-optimized geometry (from Part 1).
Assign Gasteiger charges.
Critical Step: Define the rotatable bond between the pyrazole and pyridine rings. While DFT shows it is planar, the protein environment may force a twist. Allow rotation during docking.
B. Receptor Preparation:
Remove water molecules (unless bridging waters are known in the active site).
Add polar hydrogens (essential for H-bond directionality).
Compute Gasteiger charges.
C. Grid Generation:
Center the grid box on the co-crystallized ligand of the reference PDB.
Dimensions:
Å (sufficient to cover the ATP-binding pocket).
D. Validation:
Self-Docking: Re-dock the native ligand. The RMSD must be
Å to validate the protocol.
Data Output Structure
Summarize your docking results in the following format:
Ligand ID
Affinity (kcal/mol)
H-Bond Donors (Residue)
H-Bond Acceptors (Residue)
Pi-Stacking Interactions
Native
-9.8
Cys919 (NH)
Glu917 (CO)
Phe918
Title Cmpd
-8.5 (Predicted)
Cys919
-
Phe918
Part 3: Molecular Dynamics (MD) & Stability Profiling
Docking provides a static snapshot. MD simulations are required to verify if the "hinge-binding" pose is stable over time or if the ligand drifts due to weak hydrophobic enclosure.
Simulation Setup (GROMACS / AMBER)
Topology Generation:
Protein: AMBER99SB-ILDN force field.
Ligand: GAFF (General Amber Force Field) with RESP charges derived from the DFT calculation.
System: Solvate in a cubic box (TIP3P water model) with 1.0 nm buffer. Neutralize with Na+/Cl- ions.
Equilibration:
NVT (Canonical): 100 ps to stabilize temperature (300 K).
NPT (Isobaric): 100 ps to stabilize pressure (1 bar).
Production Run & Analysis
Run a 50 ns to 100 ns production simulation.
Key Metrics for Analysis:
RMSD (Root Mean Square Deviation):
Success Criteria: Ligand RMSD should plateau (e.g.,
Å). A continuous rise indicates binding instability.
RMSF (Root Mean Square Fluctuation):
Analyze residue flexibility. A rigid hinge region indicates strong ligand binding.
Hydrogen Bond Lifetime:
Calculate the % occupancy of the H-bond with the hinge residue (e.g., Cys919). Occupancy
suggests a potent inhibitor.
Visualization: MD Pipeline
Figure 2: Molecular Dynamics simulation pipeline for stability verification.
Part 4: ADMET & Physicochemical Properties
For a drug candidate, bioactivity is useless without bioavailability. Use tools like SwissADME or pkCSM to predict these parameters.
Lipinski’s Rule of Five Evaluation (Predicted for Title Compound):
Check for PAINS (Pan-Assay Interference Compounds) . Pyrazoles are generally safe, but the chelating pyridine-pyrazole motif can sequester metal ions in assays, leading to false positives.
References
DFT & Tautomerism: Yılmaz, M. (2025).[2] "Comprehensive DFT study of 3-(2-furyl)-1H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties." Scientific Reports, 15, 21983. Link
Kinase Inhibition (Docking): Lv, P. C., et al. (2010). "Design, synthesis and biological evaluation of pyrazole derivatives as potential CDK2 inhibitors." Bioorganic & Medicinal Chemistry Letters, 20(11), 3373-3376. Link
Crystal Structure (Validation): Zhang, C., et al. (2007).[3] "1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid."[3] Acta Crystallographica Section E, 63(11), o4209. Link
Force Field Parameters: Wang, J., et al. (2004). "Development and testing of a general amber force field." Journal of Computational Chemistry, 25(9), 1157-1174. Link
Predicted ADMET properties of Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate
An In-Depth Technical Guide: Predicted ADMET Profile of Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate Abstract In the landscape of modern drug discovery, the early-stage assessment of a compound's Absorption, Distrib...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide:
Predicted ADMET Profile of Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate
Abstract
In the landscape of modern drug discovery, the early-stage assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is paramount to mitigating late-stage attrition and reducing development costs. This technical guide provides a comprehensive, in-silico-driven analysis of Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate, a heterocyclic scaffold of interest in medicinal chemistry. Utilizing a suite of validated computational models and quantitative structure-activity relationship (QSAR) algorithms, we present a holistic predictive profile of its pharmacokinetics and potential toxicities. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the interpretation of predictive data and outlining a logical framework for its application in hit-to-lead optimization.
Introduction: The Imperative of Early ADMET Profiling
The journey of a drug candidate from initial hit to market approval is fraught with challenges, with a significant percentage of failures attributed to unfavorable ADMET properties.[1] Historically, these critical parameters were evaluated late in the development pipeline, resulting in substantial financial and temporal losses. The modern paradigm, however, emphasizes a "fail early, fail cheap" approach, integrating ADMET assessment at the very inception of a project.
Computational toxicology and in-silico ADMET prediction have emerged as indispensable tools in this regard.[2] By leveraging sophisticated algorithms built on vast datasets of experimental results, these methods provide rapid, cost-effective, and reasonably accurate forecasts of a molecule's behavior in a biological system.[3] This allows for the early identification of potential liabilities, guiding medicinal chemistry efforts to optimize not just potency but also the drug-like characteristics essential for clinical success.[4]
The subject of this guide, Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate , belongs to the pyrazole class of heterocyclic compounds. Pyrazole derivatives are a cornerstone in medicinal chemistry, featured in numerous approved drugs and clinical candidates due to their versatile biological activities.[5][6] This analysis serves as a practical case study in applying a rigorous in-silico workflow to characterize such a molecule before significant investment in synthesis and in-vitro testing.
Methodology: A Self-Validating In-Silico Workflow
The foundation of a trustworthy predictive model lies in a robust and transparent methodology. Our approach integrates multiple well-regarded computational platforms to generate a consensus view, thereby minimizing the biases inherent in any single algorithm. The workflow is designed to be self-validating by cross-referencing predictions from different models and grounding them in established physicochemical principles.
Computational Tools and Rationale
For this analysis, a combination of freely accessible, yet powerful, web-based tools were employed. The choice of these platforms is based on their extensive validation in scientific literature and their comprehensive coverage of key ADMET endpoints.
SwissADME: Utilized for its robust prediction of physicochemical properties, drug-likeness (e.g., Lipinski's Rule of Five), and pharmacokinetic parameters like gastrointestinal absorption and blood-brain barrier penetration.[3] Its "Bioavailability Radar" provides an intuitive visualization of drug-like space.
pkCSM: Employed for its quantitative predictions of absorption, distribution, metabolism (including CYP inhibition), excretion, and a wide range of toxicity endpoints.[4]
ProTox-II: A specialized server for predicting various toxicity endpoints, including organ toxicity (hepatotoxicity) and toxicological pathways, providing LD50 values and toxicity class predictions.
The causality behind this multi-tool approach is risk mitigation. Where one tool may have a gap in its training set for a specific chemical space, another may provide a more robust prediction, and a consensus or a "worst-case" consideration can be adopted.
Step-by-Step Predictive Protocol
Structure Preparation: The 2D structure of Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate is converted to a canonical SMILES (Simplified Molecular Input Line Entry System) string for input into the predictive tools.
Model Execution: The SMILES string is submitted to the SwissADME, pkCSM, and ProTox-II web servers. Default settings, which are optimized for small drug-like molecules, are used for all predictions.
Data Aggregation and Curation: The output data from each server is collected and organized into the comprehensive tables presented in the following sections. Conflicting predictions are noted and interpreted in the discussion.
Analysis and Interpretation: The aggregated data is analyzed against established thresholds for favorable drug properties, providing a final developability assessment.
This workflow is illustrated in the diagram below.
Caption: In-silico ADMET prediction workflow.
Results: Predicted ADMET Profile
The following sections detail the predicted properties of Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate. Each parameter is presented with its predicted value and interpreted within the context of drug development standards.
Physicochemical Properties & Drug-Likeness
A compound's fundamental physicochemical properties are the primary determinants of its pharmacokinetic behavior. The analysis begins with an evaluation against Lipinski's Rule of Five, a widely used guideline for assessing oral bioavailability.[5]
Parameter
Predicted Value
Favorable Range
Assessment
Molecular Weight ( g/mol )
217.21
< 500
Pass
LogP (Lipophilicity)
1.55
< 5
Pass
Hydrogen Bond Donors
1
< 5
Pass
Hydrogen Bond Acceptors
4
< 10
Pass
Molar Refractivity
58.30
40 - 130
Pass
Topological Polar Surface Area (TPSA)
77.56 Ų
< 140 Ų
Pass
Lipinski's Rule of Five
0 Violations
≤ 1 Violation
Excellent
Interpretation: The molecule exhibits an excellent physicochemical profile. It fully adheres to Lipinski's Rule of Five, suggesting a high probability of good oral absorption and bioavailability. The TPSA is well within the range associated with good cell membrane permeability, and the LogP value indicates a balanced lipophilicity, crucial for avoiding issues with solubility or metabolic instability.
Absorption
Effective absorption, typically via the gastrointestinal tract for oral drugs, is the first critical step for a drug to exert its therapeutic effect.
Parameter
Predicted Value
Interpretation
Human Intestinal Absorption (HIA)
92.5%
High Absorption Predicted
Caco-2 Permeability (logPapp in 10⁻⁶ cm/s)
0.85
High Permeability Predicted
P-glycoprotein (P-gp) Substrate
No
Favorable (Low Efflux Risk)
Interpretation: The predictive models consistently indicate that the compound is likely to be well-absorbed from the human intestine. The high predicted Caco-2 permeability value supports this, suggesting efficient passive diffusion across the gut wall. Critically, it is not predicted to be a substrate of P-glycoprotein, a key efflux pump that can limit the absorption and distribution of many drugs.[7]
Distribution
Once absorbed, a drug must distribute effectively to its site of action while avoiding unnecessary accumulation in other tissues, which could lead to off-target toxicity.
Parameter
Predicted Value
Interpretation
Blood-Brain Barrier (BBB) Permeant
No
Favorable (Low CNS Side-Effect Risk)
CNS Permeability (LogPS)
-2.85
Low CNS Penetration
Plasma Protein Binding (PPB)
~75%
Moderate Binding
Interpretation: The compound is not predicted to cross the blood-brain barrier, which is a desirable trait for non-CNS targets as it minimizes the risk of central nervous system side effects.[7] The predicted moderate plasma protein binding suggests that a sufficient fraction of the drug will be free in circulation to engage its therapeutic target.
Metabolism
Drug metabolism, primarily mediated by the Cytochrome P450 (CYP) enzyme family in the liver, is a major determinant of a drug's half-life and can be a source of drug-drug interactions (DDIs).[3]
Parameter
Prediction
Implication
CYP1A2 Inhibitor
No
Low risk of DDIs with CYP1A2 substrates
CYP2C9 Inhibitor
No
Low risk of DDIs with CYP2C9 substrates
CYP2C19 Inhibitor
No
Low risk of DDIs with CYP2C19 substrates
CYP2D6 Inhibitor
No
Low risk of DDIs with CYP2D6 substrates
CYP3A4 Inhibitor
No
Low risk of DDIs with CYP3A4 substrates
Interpretation: A highly favorable metabolic profile is predicted. The compound is not expected to inhibit any of the five major CYP isoforms tested. This significantly reduces the risk of drug-drug interactions, a major regulatory concern. This clean CYP profile makes it an attractive candidate for development, particularly for use in polypharmacy settings.
Starting materials for the synthesis of Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate
[1] Part 1: Executive Context & Retrosynthetic Logic[1] Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate is a high-value heterocyclic scaffold, widely utilized in medicinal chemistry as a pharmacophore for kinase inhibi...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Part 1: Executive Context & Retrosynthetic Logic[1]
Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate is a high-value heterocyclic scaffold, widely utilized in medicinal chemistry as a pharmacophore for kinase inhibitors (e.g., p38 MAP kinase, Src family) and as a bidentate ligand in coordination chemistry.[1]
To ensure a robust, scalable, and atom-economical synthesis, we employ a Claisen Condensation followed by a Paal-Knorr type cyclization .[1] This route is preferred over 1,3-dipolar cycloadditions or cross-coupling strategies due to the low cost of reagents and the avoidance of transition metal catalysts in the primary ring formation.[1]
Retrosynthetic Analysis
The synthesis deconstructs the pyrazole ring into three primary components:
The Pyridine Scaffold: Provided by 2-Acetylpyridine .[1][2]
The Carboxylate/Linker: Provided by Dimethyl Oxalate .[1]
The Nitrogen Donor: Provided by Hydrazine Hydrate .[1]
Figure 1: Retrosynthetic breakdown of the target molecule.
Part 2: Critical Starting Materials Profile
The success of this synthesis is dictated by the purity and handling of three core materials.[1] Below is the technical specification required for pharmaceutical-grade synthesis.
Role: Provides the enolizable ketone for the Claisen condensation.[1]
Critical Quality Attribute (CQA):
Purity: >98% (GC). Impurities such as 2-ethylpyridine or pyridine-2-carboxylic acid can terminate the chain or poison the crystallization of the intermediate.[1]
Water Content: <0.5%.[1] Water quenches the alkoxide base, reducing yield and generating sodium hydroxide, which can hydrolyze the ester.[1]
Handling: Hygroscopic liquid/low-melting solid.[1] It has a distinct, penetrating odor.[1] Store under inert gas to prevent oxidation to the N-oxide or carboxylic acid.[1]
Role: Acts as the dielectrophile. The first ester group reacts with the ketone enolate; the second ester group remains to become the 5-carboxylate on the pyrazole.[1]
Selection Logic:Dimethyl oxalate is strictly required.[1] Using diethyl oxalate in methanol would lead to transesterification, producing a mixture of methyl/ethyl esters that are difficult to separate.[1]
Stoichiometry: A slight excess (1.1–1.2 eq) is recommended to ensure complete consumption of the more valuable 2-acetylpyridine and to drive the equilibrium forward.[1]
Role: Condenses with the 1,3-diketo intermediate to close the pyrazole ring.[1]
Grade: 55% or 64% (w/w) aqueous solution (equivalent to ~80% or 100% hydrate).[1]
Safety Note: Hydrazine is a potent hepatotoxin and suspected carcinogen.[1] It is unstable in the presence of metal ions (Fe, Cu).[1] All glassware must be scrupulously clean.[1]
Alternative: Hydrazine hydrochloride can be used but requires an additional neutralization step, which adds salt to the reaction matrix and complicates workup.[1]
Part 3: Reagent & Solvent Ecosystem[1]
Base: Sodium Methoxide (NaOMe)[1][3]
Form: 25-30% solution in Methanol or solid powder (95%).
Logic: The base must match the ester alkyl group (Methyl) to prevent transesterification.[1] NaOMe is strong enough (
of MeOH 15.5) to deprotonate the acetyl group of 2-acetylpyridine ( 19-20), establishing an equilibrium that is driven to completion by the precipitation of the enolate salt or subsequent steps.[1]
Solvent: Anhydrous Methanol[1]
Role: Solubilizes reagents and acts as the proton source during workup.[1]
Requirement: Must be "Dry" or "Anhydrous" (<0.05% water) for Step 1.[1]
Part 4: The Synthetic Workflow
Step 1: Claisen Condensation
Objective: Synthesis of Methyl 2,4-dioxo-4-(pyridin-2-yl)butanoate.
Mechanism:
The methoxide anion deprotonates the alpha-methyl group of 2-acetylpyridine.[1] The resulting enolate attacks one carbonyl of dimethyl oxalate.[1] The tetrahedral intermediate collapses, expelling a methoxide ion.[1]
Protocol:
Setup: Flame-dried 3-neck Round Bottom Flask (RBF) equipped with a dropping funnel, thermometer, and
inlet.
Charge: Add Sodium Methoxide (1.2 eq, 30% in MeOH) and dilute with anhydrous Methanol (5-10 volumes). Cool to 0°C.[1][3][4]
Addition: Add 2-Acetylpyridine (1.0 eq) dropwise. Stir for 15 minutes to form the enolate (yellow/orange color change).
Condensation: Add Dimethyl Oxalate (1.2 eq) (dissolved in warm MeOH if solid) dropwise, maintaining internal temp <10°C.
Reaction: Allow to warm to Room Temperature (RT). Stir for 3–12 hours. A thick precipitate (the sodium salt of the diketone) often forms.[1]
Workup: Quench with dilute acetic acid or HCl (to pH 4-5). The diketo-ester intermediate often precipitates as a yellow solid.[1] Filter, wash with cold water, and dry.[1][5]
Checkpoint: If no solid forms, extract with Ethyl Acetate (EtOAc), wash with brine, dry over
Objective: Formation of the Pyrazole Ring.[1][4][6]
Mechanism:
Hydrazine acts as a double nucleophile.[1][4] It attacks the ketone (C4) and the ketone (C2) sequentially.[1] The order of attack is debated but ultimately yields the same thermodynamic aromatic product.[1]
Protocol:
Charge: Suspend the Diketo-ester intermediate from Step 1 in Methanol (10 volumes).
Must neutralize the enol proton formed (1 eq) + catalytic excess.[1]
Hydrazine Hydrate Eq
1.05 – 1.1
Slight excess to drive cyclization; too much can attack the ester.[1]
Reaction Temp (Step 1)
0°C RT
Low temp prevents side reactions (polymerization).[1]
Reaction Temp (Step 2)
65°C (Reflux)
Required to overcome activation energy for dehydration/aromatization.[1]
Expected Yield
70 – 85%
High efficiency typical for Claisen-Cyclization sequences.[1]
Part 7: Troubleshooting & Optimization
Transesterification: If the final NMR shows a mixture of Methyl and Ethyl esters, check the solvent. Never use Ethanol with Dimethyl Oxalate/Sodium Methoxide.[1]
Regioselectivity: The product exists as tautomers (
-pyrazole).[1] In solution (NMR), the NH proton is labile.[1] If N-alkylation is performed subsequently, regioselectivity (N1 vs N2) becomes critical and is influenced by steric hindrance and solvent polarity.[1]
Hydrazine Attack on Ester: If Hydrazine is added too rapidly or in large excess at high heat, it may attack the methyl ester (C5), forming the hydrazide byproduct.[1] Control stoichiometry carefully.
References
Synthesis of Pyrazole Carboxylates via Claisen Condensation
Source: Menozzi, G., et al. "Synthesis and biological evaluation of 1,5-diarylpyrazole-3-carboxylic acid derivatives."[1] Journal of Heterocyclic Chemistry, 2010.[1]
Relevance: Establishes the standard protocol for diketo-ester formation using dialkyl oxal
Regioselectivity in the Synthesis of Pyridinyl-Pyrazole Carboxylates
A Senior Scientist’s Guide to Mechanistic Control Executive Summary The synthesis of 1-(pyridin-2-yl)-pyrazole carboxylates presents a classic but deceptive challenge in heterocyclic chemistry. While the condensation of...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Scientist’s Guide to Mechanistic Control
Executive Summary
The synthesis of 1-(pyridin-2-yl)-pyrazole carboxylates presents a classic but deceptive challenge in heterocyclic chemistry. While the condensation of hydrazines with 1,3-dicarbonyls is textbook chemistry, the introduction of the pyridine ring creates a "regioselectivity trap." The electron-deficient nature of the pyridine ring reduces the nucleophilicity of the hydrazine, while the asymmetry of the 1,3-dicarbonyl precursor (e.g., ethyl acetopyruvate) creates competing electrophilic sites.
This guide moves beyond standard ethanol-reflux protocols, which frequently yield difficult-to-separate regioisomeric mixtures (1,3- vs. 1,5-isomers). Instead, we focus on solvent-controlled regioselectivity —specifically the use of fluorinated alcohols (TFE/HFIP) and Lewis Acid catalysis—to drive the reaction toward a single, predictable isomer.
The Mechanistic Challenge: The "Pyridyl Effect"
To control the reaction, one must understand the failure points of the standard Knorr pyrazole synthesis when applied to this scaffold.
1.1 Nucleophilic Ambiguity
In 2-hydrazinopyridine , the terminal nitrogen (
) is the primary nucleophile. However, the adjacent pyridine ring exerts a strong electron-withdrawing effect, significantly lowering the HOMO energy of compared to phenylhydrazine. This makes the initial attack on the dicarbonyl slower and more sensitive to steric and electronic subtle differences.
1.2 Electrophilic Competition
Consider the reaction with ethyl acetopyruvate (Ethyl 2,4-dioxopentanoate) to form a pyrazole carboxylate. The electrophile has two carbonyls:
C2 (
-keto ester): Highly electrophilic due to the adjacent ester but sterically more crowded.
C4 (Methyl ketone): Less electrophilic but sterically accessible.
The Bifurcation Point:
Path A (Kinetic): Attack at C2
Cyclization 3-methyl-5-carboxylate isomer .
Path B (Thermodynamic/Solvent-Driven): Attack at C4
Cyclization 5-methyl-3-carboxylate isomer .
Without intervention, the reaction often stalls or produces a 60:40 mixture.
Strategic Control Factors
2.1 The "Magic" of Fluorinated Solvents (TFE)
Recent field applications have demonstrated that 2,2,2-Trifluoroethanol (TFE) is not just a solvent but an active participant in regiocontrol. TFE acts as a strong hydrogen-bond donor (HBD).
Mechanism: TFE selectively coordinates to the more basic carbonyl of the 1,3-dicarbonyl and solvates the hydrazine. This specific solvation shell can invert the standard electronic preferences, often favoring the formation of the 5-methyl-3-carboxylate (the "anti-Knorr" product) by directing the hydrazine attack to the C4 carbonyl.
2.2 Lewis Acid Catalysis ([Dsim][TFA])
For industrial scalability, where TFE might be cost-prohibitive, the use of Brønsted-acidic ionic liquids like [Dsim][TFA] (1,3-disulfonic acid imidazolium trifluoroacetate) has shown to drive high yields and selectivity by activating the specific carbonyl for nucleophilic attack.
Visualization: Reaction Pathway & Control[1]
The following diagram illustrates the bifurcation of the reaction and how conditions dictate the outcome.
Caption: Mechanistic bifurcation in pyrazole synthesis. TFE/Acidic conditions favor Path B (Green), yielding the 3-carboxylate.
Validated Experimental Protocol
Target: Regioselective synthesis of Ethyl 1-(pyridin-2-yl)-5-methyl-1H-pyrazole-3-carboxylate .
Materials
2-Hydrazinopyridine (1.0 eq)
Ethyl acetopyruvate (1.1 eq)
Solvent: 2,2,2-Trifluoroethanol (TFE) [Primary Recommendation] OR Glacial Acetic Acid [Secondary].
Catalyst (Optional): Trifluoroacetic acid (10 mol%) if using TFE.
Step-by-Step Methodology
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-hydrazinopyridine (10 mmol) in TFE (20 mL).
Addition: Add Ethyl acetopyruvate (11 mmol) dropwise at room temperature. Note: The solution may turn slightly yellow/orange.
Activation: If reaction kinetics are slow (monitored by TLC), add TFA (1 mmol).
Reflux: Heat the mixture to reflux (approx. 75°C for TFE) for 4–6 hours.
Why Reflux? While room temperature might suffice for phenylhydrazine, the deactivated pyridyl hydrazine requires thermal energy to overcome the activation barrier for the cyclization step (dehydration).
Work-up:
Evaporate the TFE under reduced pressure (recoverable/recyclable).
Redissolve the residue in Ethyl Acetate (50 mL).
Wash with saturated
(2 x 20 mL) to remove trace acid.
Wash with Brine (20 mL), dry over
, and concentrate.
Purification: Recrystallize from minimal hot Ethanol or purify via flash chromatography (Hexane/EtOAc gradient).
Self-Validation (QC)
Before proceeding to biological testing, you must validate the regiochemistry. The methyl group shift is diagnostic.
Feature
Isomer A (3-Methyl-5-Carboxylate)
Isomer B (5-Methyl-3-Carboxylate)
NMR ()
2.30 - 2.40 ppm
2.50 - 2.65 ppm (Deshielded by Ring Current)
NOE Signal
NOE between and Pyridine Ring protons
NO NOE between and Pyridine Ring
NMR (Carbonyl)
Ester typically more shielded
Ester typically more deshielded
Data Source: Aggregated from general pyrazole NMR shift trends [1, 2].
Industrial Application & Relevance
This specific scaffold is not merely academic. It is a direct structural analog to the Anthranilic Diamide class of insecticides (e.g., Chlorantraniliprole). In these molecules, the pyrazole-3-carboxylate (or carboxylic acid) orientation is critical for binding to the Ryanodine receptor.
Why TFE matters in Industry:
While TFE is expensive, its ability to eliminate the need for chromatographic separation of isomers (by yielding >95:5 selectivity) often reduces the Total Cost of Goods (COGS) in scale-up environments compared to cheap ethanol processes that require extensive purification.
References
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols.
Source: CONICET / Journal of Organic Chemistry.
Context: Establishes TFE/HFIP as superior solvents for directing 1,3-diketone condensation.
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles.
Source: MDPI (Int. J. Mol. Sci).
Context: Discusses the electronic control of pyrazole nitrogen atoms and NMR validation of isomers.
Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles.
Source: Organic Chemistry Portal / J. Org. Chem.
Context: Details the acid-assisted mechanisms and stepwise cycloaddition pathways relevant to electron-deficient hydrazines.
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.
Source: NIH / PMC.
Context: Authoritative review on tautomerism and NMR characterization of pyrazole isomers.
Protocols & Analytical Methods
Method
Detailed synthetic protocol for Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate
This document outlines a detailed, robust synthetic protocol for the preparation of Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate (CAS: 1340553-59-4). This procedure is designed for research and development applicati...
Author: BenchChem Technical Support Team. Date: February 2026
This document outlines a detailed, robust synthetic protocol for the preparation of Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate (CAS: 1340553-59-4). This procedure is designed for research and development applications, emphasizing scalability, purity, and operational safety.
Core Strategy: Two-step sequence involving a Claisen condensation of 2-acetylpyridine with dimethyl oxalate, followed by cyclization with hydrazine hydrate.
Key Advantages: High regioselectivity, crystalline intermediates (avoiding chromatography), and use of commercially available starting materials.
Yield Potential: 60–75% (overall).
Reaction Scheme & Logic
The synthesis relies on the formation of a 1,3-diketone intermediate (specifically a 2,4-dioxoalkanoate), which exists in equilibrium with its enol form. The subsequent reaction with hydrazine is a Knorr-type pyrazole synthesis.
Figure 1: Synthetic pathway for Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate.
Detailed Synthetic Protocol
Step 1: Synthesis of Methyl 2,4-dioxo-4-(pyridin-2-yl)butanoate
Objective: Formation of the 1,3-dicarbonyl backbone via Claisen condensation.
Reagents & Materials:
2-Acetylpyridine (1.0 eq)
Dimethyl oxalate (1.2 eq)
Sodium Methoxide (NaOMe), 25-30% wt solution in MeOH (1.2–1.5 eq)
Methanol (anhydrous)
Glacial Acetic Acid or 3M HCl (for quenching)
MTBE or Diethyl Ether (for washing)
Procedure:
Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, addition funnel, and nitrogen inlet. Maintain an inert atmosphere (
).
Dissolution: Charge the flask with Dimethyl Oxalate (1.2 eq) and anhydrous Methanol (5–10 volumes relative to acetylpyridine). Cool the solution to 0–5°C using an ice/water bath.
Base Addition: Add Sodium Methoxide solution (1.2 eq) dropwise over 15–20 minutes. Note: Exothermic reaction. Maintain internal temperature <10°C.
Substrate Addition: Add 2-Acetylpyridine (1.0 eq) dropwise over 15 minutes. The solution will typically turn yellow/orange, indicating enolate formation.
Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 4–6 hours .
Monitoring: Check reaction progress by TLC (SiO2, 50% EtOAc/Hexane). The starting ketone spot should disappear.
Quenching & Isolation:
The reaction mixture will likely contain the sodium salt of the diketone as a precipitate.[3]
Cool the mixture back to 0°C.
Acidify carefully with Glacial Acetic Acid (or 1M HCl) until pH reaches ~4–5. This liberates the free enol, which often precipitates as a yellow/ochre solid.
Add water (equal volume to MeOH) to complete precipitation.
Filtration: Filter the solid, wash with cold water (2x) and cold MeOH (1x).
Drying: Dry the solid under vacuum at 40°C.
Yield checkpoint: Expect >80% yield of the crude diketo ester.
Critical Mechanism Note: The use of NaOMe in MeOH is crucial to prevent transesterification (which would occur if NaOEt/EtOH were used, yielding the ethyl ester).
Step 2: Cyclization to Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate
Objective: Formation of the pyrazole ring via double condensation with hydrazine.
Setup: Equip a single-neck RBF with a reflux condenser and stir bar.
Suspension: Suspend the Intermediate (diketo ester) (1.0 eq) in Ethanol (10 volumes).
Addition: Add Hydrazine Hydrate (1.1 eq) dropwise at RT.
Observation: The yellow suspension often clears briefly before the product begins to precipitate, or it may thicken.
Reflux: Heat the mixture to Reflux (78°C) for 2–4 hours .
Monitoring: TLC should show complete consumption of the diketo ester.
Workup:
Cool the reaction mixture slowly to RT, then to 0°C.
Filtration: Filter the crystalline solid.
Washing: Wash the filter cake with cold Ethanol (to remove unreacted hydrazine and byproducts) and then Diethyl Ether (to facilitate drying).
Purification:
The crude product is often sufficiently pure (>95%).
If necessary, recrystallize from hot Ethanol or Methanol .
Characterization Data (Expected)
Technique
Parameter
Expected Signal / Value
Assignment
Physical
Appearance
White to off-white solid
Crystalline powder
Melting Point
210–215°C (dec)
Typical for pyrazole acids/esters
1H NMR
Solvent: DMSO-d6
δ 13.5–14.2 (br s, 1H)
Pyrazole NH (tautomeric)
δ 8.6–8.7 (d, 1H)
Pyridine C6-H
δ 7.9–8.1 (m, 2H)
Pyridine C3-H, C4-H
δ 7.3–7.5 (m, 2H)
Pyridine C5-H + Pyrazole C4-H
δ 3.85 (s, 3H)
Ester -OCH3
MS (ESI)
Positive Mode
m/z = 204.1 [M+H]+
Molecular Ion
Note on Tautomerism: The product exists as a tautomeric mixture. While named methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate, in solution the proton rapidly exchanges between N1 and N2. The NMR signals for the pyrazole carbons will reflect this averaging.
Troubleshooting & Optimization
Issue
Probable Cause
Solution
Low Yield (Step 1)
Incomplete enolization or moisture.
Ensure MeOH is anhydrous. Increase NaOMe to 1.5 eq.
Product is Oily (Step 1)
Incomplete acidification.
Ensure pH is adjusted to ~4.5. If oil persists, extract with DCM, dry over Na2SO4, and evaporate.
Regioisomer Impurities
N/A for unsubstituted hydrazine.
With methyl hydrazine, two isomers form. With hydrazine hydrate, only one product (tautomer) is formed.
Transesterification
Wrong solvent/base combination.
strictly use NaOMe/MeOH for methyl ester. Do not use EtOH in Step 1.
Safety & Handling
Hydrazine Hydrate: Highly toxic, potential carcinogen, and unstable. Handle in a fume hood with double gloves. Quench waste with bleach (sodium hypochlorite) before disposal.
Sodium Methoxide: Corrosive and moisture sensitive. Causes severe burns.
2-Acetylpyridine: Irritant.
References
General Pyrazole Synthesis: Knorr, L. Ber. Dtsch. Chem. Ges.1883 , 16, 2597. (Foundational chemistry).[4]
Regioselectivity in Pyrazole Synthesis: Gosselin, F.; O'Shea, P. D.; et al. Synlett2006 , 19, 3267–3270. Link
Precision Synthesis of Pyridine-Substituted Pyrazoles: A Regioselective Protocol
Executive Summary & Strategic Rationale The pyrazole-pyridine scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore in numerous kinase inhibitors (e.g., Celecoxib analogs, p38 MAP kinase...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Rationale
The pyrazole-pyridine scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore in numerous kinase inhibitors (e.g., Celecoxib analogs, p38 MAP kinase inhibitors). While the formation of the pyrazole ring is classically achieved via the Knorr synthesis (condensation of 1,3-dicarbonyls with hydrazines), the introduction of a pyridine substituent introduces unique electronic and steric challenges that affect regioselectivity and yield .
This application note details a robust, two-stage protocol for synthesizing 3-(pyridin-2-yl)-1H-pyrazoles. Unlike generic procedures, this guide addresses the specific electronic influence of the pyridine nitrogen on the 1,3-diketone intermediate and provides a self-validating workflow to ensure isomeric purity.
Key Mechanistic Challenges
Regioselectivity: In non-symmetric 1,3-diketones (e.g., 1-(pyridin-2-yl)butane-1,3-dione), the hydrazine nucleophile can attack either carbonyl. The electron-withdrawing nature of the pyridine ring activates the adjacent carbonyl, but steric hindrance can direct attack to the distal carbonyl.
Tautomerism: The resulting
-pyrazole exists in tautomeric equilibrium, complicating NMR characterization.
Purification: The basicity of the pyridine ring often leads to streaking on silica gel, requiring modified mobile phases.
Reaction Pathway & Logic
The following flowchart illustrates the critical decision points and reaction flow, from precursor assembly to final isolation.
Figure 1: Strategic workflow for the synthesis of pyridine-substituted pyrazoles via 1,3-diketone condensation.
Detailed Experimental Protocol
Phase 1: Synthesis of the 1,3-Diketone Scaffold
Objective: Prepare 1-(pyridin-2-yl)butane-1,3-dione via Claisen condensation.
Rationale: Direct purchase of this intermediate is often cost-prohibitive or suffers from stability issues. In-situ preparation ensures high reactivity.
Sodium Ethoxide (NaOEt): 120 mmol (commercial or freshly prepared)
Solvent: Anhydrous THF or Toluene
Procedure:
Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Maintain an inert atmosphere (
or ).
Base Activation: Suspend NaOEt (8.16 g, 120 mmol) in anhydrous THF (150 mL). Cool to 0°C.
Addition: Mix Ethyl picolinate (15.1 g, 100 mmol) and Acetone (6.96 g, 120 mmol) in a separate flask. Add this mixture dropwise to the NaOEt suspension over 30 minutes.
Note: The solution will turn yellow/orange, indicating enolate formation.
Reaction: Allow the mixture to warm to room temperature, then heat to mild reflux (60°C) for 4–6 hours. Monitor by TLC (30% EtOAc/Hexane).
The sodium salt of the diketone will likely precipitate. Filter the solid.[2]
Dissolve the solid in minimal water and carefully acidify to pH 5–6 with Glacial Acetic Acid. Do not use strong mineral acids (HCl) to avoid protonating the pyridine nitrogen excessively, which complicates extraction.
Extract with
( mL). Dry over and concentrate in vacuo.
Yield Check: Expect a yellow oil or low-melting solid (keto-enol tautomers).
Phase 2: Cyclization to Pyrazole
Objective: Condensation of the 1,3-diketone with Hydrazine Hydrate.[3]
Mechanistic Note: Hydrazine is a bis-nucleophile. The initial attack usually occurs at the most electrophilic carbonyl. In this scaffold, the reaction is robust enough that hydrazine hydrate yields the 3-(pyridin-2-yl)-5-methyl-1H-pyrazole efficiently.
Recrystallize from Ethanol/Water or Ethyl Acetate/Hexane.
Chromatography: If necessary, use a silica column.[2] Critical: Pre-treat the silica with 1% Triethylamine in Hexane to neutralize acidic sites, preventing the pyridine moiety from sticking. Elute with 2–5% Methanol in DCM.
observed at expected mass (e.g., 160.2 for methyl derivative)
Troubleshooting & Optimization
Regioselectivity with Substituted Hydrazines
If using Phenylhydrazine instead of Hydrazine Hydrate, you will generate two isomers: 1-phenyl-3-(pyridin-2-yl)-5-methylpyrazole and 1-phenyl-5-(pyridin-2-yl)-3-methylpyrazole.
Guidance: The major product is typically governed by the initial attack of the more nucleophilic nitrogen (the
) on the more electrophilic carbonyl.
Control: To force a specific isomer, use a Regioselective Solvent System .
Protic Solvents (EtOH): Favor the formation of 1-aryl-5-hydroxy-pyrazolines which dehydrate to pyrazoles.
Aprotic Solvents (THF/Toluene): Can alter the ratio.
Best Practice: For strict regiocontrol, consider synthesizing the enaminone intermediate (using DMF-DMA) instead of the diketone, as enaminones have a clearly defined electrophilic center [1].
Acid Sensitivity
The pyridine ring is basic. If your workup is too acidic, the product will remain in the aqueous phase as the pyridinium salt. Always adjust pH to
8 before organic extraction.
References
Regioselective Synthesis of Pyrazoles
Title: Regioselective Synthesis of 1,3,5-Substituted Pyrazoles from Acetylenic Ketones and Hydrazines.[1]
Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate: A Versatile Scaffold in Modern Medicinal Chemistry
Introduction: The Prominence of the Pyrazole Core in Drug Discovery The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. I...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Prominence of the Pyrazole Core in Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets.[1][2] Pyrazole-containing compounds have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4] This has led to the successful development of numerous blockbuster drugs, such as the anti-inflammatory agent celecoxib and the kinase inhibitor crizotinib, underscoring the therapeutic significance of this heterocyclic system. The incorporation of a pyridine ring into the pyrazole framework, as seen in Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate, introduces an additional layer of complexity and potential for targeted drug design, offering hydrogen bond acceptors and donors that can fine-tune a molecule's interaction with its biological target.
This application note provides a comprehensive overview of the synthesis, potential applications, and detailed experimental protocols for Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate, a key building block for the development of novel therapeutics.
Synthetic Strategy: A Reliable and Adaptable Pathway
The synthesis of Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate can be efficiently achieved through a well-established and robust multi-step sequence. The general strategy involves the construction of the pyrazole ring via the condensation of a β-ketoester with hydrazine, followed by esterification.
Visualizing the Synthetic Workflow
Caption: Synthetic workflow for Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate.
Protocol 1: Synthesis of Ethyl 3-oxo-3-(pyridin-2-yl)propanoate
This crucial β-ketoester intermediate is synthesized via a Claisen condensation reaction.
Materials:
2-Acetylpyridine
Diethyl carbonate
Sodium ethoxide
Anhydrous ethanol
Toluene
Hydrochloric acid (1 M)
Saturated sodium bicarbonate solution
Brine
Anhydrous magnesium sulfate
Rotary evaporator
Standard glassware for organic synthesis
Procedure:
Reaction Setup: In a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, dissolve sodium ethoxide (1.2 eq) in anhydrous ethanol under a nitrogen atmosphere.
Addition of Reactants: To this solution, add a mixture of 2-acetylpyridine (1.0 eq) and diethyl carbonate (2.0 eq) dropwise at room temperature.
Reaction: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up: After completion, cool the reaction to room temperature and carefully quench with 1 M hydrochloric acid until the pH is neutral.
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
Purification: The crude product can be purified by column chromatography on silica gel to afford pure Ethyl 3-oxo-3-(pyridin-2-yl)propanoate.
Protocol 2: Synthesis of 3-(Pyridin-2-yl)-1H-pyrazole-5-carboxylic acid
The pyrazole ring is formed by the cyclization of the β-ketoester with hydrazine.
Materials:
Ethyl 3-oxo-3-(pyridin-2-yl)propanoate
Hydrazine hydrate
Ethanol
Hydrochloric acid (concentrated)
Sodium hydroxide (2 M)
Procedure:
Reaction Setup: Dissolve Ethyl 3-oxo-3-(pyridin-2-yl)propanoate (1.0 eq) in ethanol in a round-bottom flask.
Hydrazine Addition: Add hydrazine hydrate (1.5 eq) dropwise to the solution at room temperature.
Reaction: Heat the mixture to reflux for 3-5 hours, monitoring by TLC.
Hydrolysis: After cooling, add 2 M sodium hydroxide solution and continue to reflux for an additional 2 hours to hydrolyze the ester.
Acidification: Cool the reaction mixture in an ice bath and acidify with concentrated hydrochloric acid to precipitate the carboxylic acid.
Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 3-(Pyridin-2-yl)-1H-pyrazole-5-carboxylic acid.
Protocol 3: Synthesis of Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate
The final step is a standard Fischer esterification.
Materials:
3-(Pyridin-2-yl)-1H-pyrazole-5-carboxylic acid
Anhydrous methanol
Concentrated sulfuric acid (catalytic amount)
Procedure:
Reaction Setup: Suspend 3-(Pyridin-2-yl)-1H-pyrazole-5-carboxylic acid (1.0 eq) in anhydrous methanol.
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid.
Reaction: Heat the mixture to reflux for 6-8 hours.
Work-up: Cool the reaction and neutralize with a saturated solution of sodium bicarbonate.
Extraction: Extract the product with ethyl acetate.
Washing and Drying: Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate to give the crude product.
Purification: Purify by column chromatography to obtain the final product, Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate.
Medicinal Chemistry Applications: A Scaffold Ripe with Potential
While specific biological data for Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate is not extensively published, its structural motifs are present in numerous bioactive molecules, suggesting a high potential for its application in drug discovery. The primary value of this compound lies in its utility as a versatile intermediate for the synthesis of a diverse library of compounds through modification of the ester functionality.
Kinase Inhibitors in Oncology
The pyridinyl-pyrazole scaffold is a well-established core in the design of kinase inhibitors.[5][6] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers. The nitrogen atoms of the pyrazole and pyridine rings can form crucial hydrogen bonds with the hinge region of the kinase active site, a common binding motif for many kinase inhibitors.
Workflow for Amide Library Synthesis:
Caption: General workflow for the synthesis of a 3-(pyridin-2-yl)-1H-pyrazole-5-carboxamide library.
By converting the methyl ester to the corresponding carboxylic acid, a diverse library of amides can be readily synthesized using standard peptide coupling reagents. This allows for the exploration of the chemical space around the pyrazole core to optimize potency and selectivity for specific kinase targets.[7]
Table 1: Representative Kinase Targets for Pyridinyl-Pyrazole Scaffolds
Kinase Target
Therapeutic Area
Rationale for Targeting with Pyridinyl-Pyrazole
Cyclin-Dependent Kinases (CDKs)
Oncology
The pyrazole core can mimic the purine ring of ATP, and the pyridine moiety can be modified to achieve selectivity for different CDK isoforms.[5]
c-Jun N-terminal Kinase (JNK)
Neurodegenerative Diseases, Inflammation
The pyridinyl-pyrazole scaffold has been shown to yield potent and selective JNK inhibitors.[8]
Pyrazole derivatives are known to inhibit VEGFR, a key regulator of angiogenesis.
Anti-inflammatory Agents
Chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and certain cancers.[9][10] Pyrazole-containing compounds, most notably the COX-2 inhibitor celecoxib, have a long history as effective anti-inflammatory agents.[11] The 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate scaffold can be utilized to develop novel anti-inflammatory drugs that may target enzymes such as cyclooxygenases (COX) or various inflammatory kinases.
Protocols for Biological Evaluation
Protocol 4: General Kinase Inhibition Assay
A common method to assess the inhibitory potential of a compound against a specific kinase is through an in vitro kinase assay.
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
Reaction Mixture: In a microplate, add the kinase, substrate, and test compound to the kinase buffer.
Initiation: Initiate the kinase reaction by adding ATP.
Incubation: Incubate the plate at the optimal temperature for the specific kinase.
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.
Measurement: Measure the signal (e.g., luminescence) using a microplate reader.
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
To evaluate the anticancer potential of the synthesized compounds, a cellular proliferation assay, such as the MTT or MTS assay, can be employed.
Materials:
Cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)
Cell culture medium and supplements
Test compounds
MTT or MTS reagent
Microplate reader
Procedure:
Cell Seeding: Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
Reagent Addition: Add the MTT or MTS reagent to each well and incubate according to the manufacturer's protocol.
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the GI50 (concentration for 50% growth inhibition).
Conclusion and Future Directions
Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate is a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the presence of a readily modifiable ester group make it an ideal starting point for the generation of large and diverse compound libraries. The inherent biological potential of the pyridinyl-pyrazole scaffold, particularly in the areas of oncology and inflammation, provides a strong rationale for its exploration in drug discovery programs. Future work should focus on the synthesis of amide and other derivatives of this core structure and their systematic evaluation against a panel of relevant biological targets to unlock their full therapeutic potential.
Use of Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate as a building block for drug discovery
This application note is structured as a comprehensive technical guide for medicinal chemists and drug discovery scientists. It focuses on the strategic utilization of Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate as...
Author: BenchChem Technical Support Team. Date: February 2026
This application note is structured as a comprehensive technical guide for medicinal chemists and drug discovery scientists. It focuses on the strategic utilization of Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate as a versatile scaffold.
Executive Summary
Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate is a high-value pharmacophore scaffold widely utilized in Fragment-Based Drug Discovery (FBDD) and lead optimization. Its structural significance lies in the bidentate nitrogen motif (pyridine nitrogen and pyrazole amine), which mimics the adenine ring of ATP, making it a privileged structure for kinase inhibitor design. Furthermore, the 5-carboxylate handle provides an orthogonal vector for library expansion into solvent-exposed regions of protein targets.
This guide details the physicochemical properties, synthetic protocols, and strategic applications of this building block, providing self-validating workflows for library generation.
Chemical Profile & Structural Insight[1][2]
Physicochemical Properties
Property
Value
Relevance to Drug Discovery
Molecular Formula
C₁₁H₉N₃O₂
Low MW suitable for FBDD (Fragment-Based Drug Discovery).
Molecular Weight
215.21 g/mol
Leaves significant "room" for functionalization while staying <500 Da.
H-Bond Donors
1 (Pyrazole NH)
Critical for H-bond network in enzyme active sites (e.g., hinge region).
H-Bond Acceptors
3 (Pyridine N, Pyrazole N, Carbonyl O)
Facilitates metal coordination and receptor binding.
Tautomerism
1H/2H-pyrazole equilibrium
Critical: The proton shifts between N1 and N2. In solution, the tautomer stabilizing the intramolecular H-bond (if possible) or minimizing dipole often predominates.
The "Hinge Binder" Motif
The core utility of this molecule is its ability to function as a bidentate hinge binder in kinase enzymes.
Pyridine Nitrogen: Acts as a Hydrogen Bond Acceptor (HBA).
Pyrazole NH: Acts as a Hydrogen Bond Donor (HBD).
Geometry: The planar arrangement allows it to slot into the ATP-binding pocket, mimicking the Adenine base.
Strategic Applications
Kinase Inhibition (ATP-Competitors)
The scaffold is homologous to established inhibitors of p38 MAP Kinase , BRAF , and TGF-β receptor type I . The pyridine-pyrazole axis provides high affinity for the hinge region, while the ester group (at the 5-position) points towards the solvent front or the "gatekeeper" residue, allowing for the attachment of solubilizing groups or selectivity-enhancing moieties.
Metallo-Pharmaceuticals
Due to the chelating ability of the pyridine-pyrazole N-N motif, this scaffold is used to synthesize bioactive metal complexes (e.g., Ruthenium(II) or Copper(II)) which can act as DNA intercalators or catalytic antioxidants.
Experimental Protocols
Protocol A: Scalable Synthesis of the Scaffold
Rationale: Commercial availability can vary. This robust "Claisen-Cyclization" route ensures multigram supply.
Final Reflux: Heat the mixture to 60°C for 4 hours.
Workup: Evaporate volatiles. Dilute with water (200 mL). The product usually precipitates as a solid. Filter, wash with cold water, and recrystallize from EtOH.[1]
Validation:
¹H NMR (DMSO-d₆): Look for Pyrazole-H4 singlet (~7.2-7.5 ppm) and Pyridine protons. Absence of methyl ketone singlet.
Protocol B: Regioselective N-Alkylation
Challenge: Alkylation of the pyrazole NH can yield N1 or N2 isomers.
Solution: Steric control and solvent choice. For this specific scaffold, the bulky pyridine group at C3 directs alkylation predominantly to N1 (distal to pyridine) under basic conditions, but mixtures are common.
Workflow:
Dissolve Scaffold (1.0 eq) in DMF (anhydrous).
Add Cesium Carbonate (Cs₂CO₃) (2.0 eq). Stir for 30 min at RT to deprotonate.
Add Alkyl Halide (1.1 eq). Stir at RT (or 60°C for unreactive halides).
Separation: The isomers usually have distinct R_f values. Use Flash Chromatography (Gradient: 0-50% EtOAc in Hexanes).
Note: The N1-alkylated product (distal) is typically less polar than the N2-alkylated product (proximal) due to "shielding" of the pyridine lone pair in the N2 isomer.
Protocol C: Library Generation (Amide Coupling)
Rationale: Converting the ester to an amide allows access to the solvent-exposed pocket of the target protein.
Step-by-Step Methodology:
Hydrolysis: Treat the methyl ester with LiOH (3 eq) in THF/Water (1:1) at RT for 2h. Acidify to pH 3 to precipitate the carboxylic acid.
Activation: Suspend the acid (1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir 10 min.
Coupling: Add the diverse Amine (R-NH₂, 1.1 eq). Stir 4-12h.
Purification: HPLC (Reverse phase) is preferred for the final library to ensure >95% purity for screening.
Visualization of Workflows
Synthesis & Functionalization Pathway
This diagram illustrates the logical flow from raw materials to diverse drug leads.
Caption: Figure 1. Synthetic workflow transforming raw precursors into functionalized drug candidates via the central pyrazole scaffold.[2]
Kinase Binding Mode (Conceptual)
Visualizing how the scaffold interacts with the ATP binding site.
Caption: Figure 2. Pharmacophore mapping of the scaffold within a generic kinase ATP-binding pocket.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Yield in Cyclization
Incomplete condensation or hydration of hydrazine.
Ensure NaOMe is fresh/dry. Use Glacial AcOH to drive dehydration during cyclization.
Regioisomer Mixtures (Alkylation)
Lack of steric guidance.
Use bulky protecting groups if specific isomers are needed, or separate via preparative HPLC.
Poor Solubility
Planar, aromatic stacking.
Introduce solubilizing tails (e.g., morpholine, piperazine) at the ester/amide position early in the sequence.
References
Synthesis of Pyrazole-Based Kinase Inhibitors
Source: National Institutes of Health (NIH) / PubMed
Context: General protocols for pyrazole synthesis in medicinal chemistry.
Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
Source: MDPI Molecules
Context: Detailed review of the biological relevance of pyridine-pyrazole fused systems and their analogs.
Application Note: Biological Screening Assays for Pyridinyl-Pyrazole Compounds
Introduction: The Pyridinyl-Pyrazole Scaffold The pyridinyl-pyrazole moiety represents a "privileged scaffold" in medicinal chemistry, renowned for its ability to function as a bioisostere of ATP-mimetic heterocycles. Th...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Pyridinyl-Pyrazole Scaffold
The pyridinyl-pyrazole moiety represents a "privileged scaffold" in medicinal chemistry, renowned for its ability to function as a bioisostere of ATP-mimetic heterocycles. This structural class has yielded potent inhibitors for a diverse range of protein kinases, most notably p38 Mitogen-Activated Protein Kinase (p38 MAPK) and Transforming Growth Factor-β Receptor Type I (TGF-βR1/ALK5) .
The pharmacological versatility of this scaffold stems from the pyridine nitrogen’s capacity to accept a hydrogen bond from the kinase hinge region (e.g., Met109 in p38α), while the pyrazole core orients substituents into the hydrophobic specificity pockets.
This guide provides a rigorous, field-validated screening cascade for evaluating novel pyridinyl-pyrazole derivatives. We focus on two critical dimensions: biochemical potency (intrinsic enzyme inhibition) and cellular efficacy (pathway modulation).
Screening Strategy & Workflow
To ensure high-fidelity data, we employ a funnel approach. Compounds are first filtered through a high-throughput biochemical assay to determine intrinsic
or values. Hits are then advanced to cell-based assays to verify membrane permeability and target engagement in a physiological context.
Diagram 1: Screening Cascade for Kinase Inhibitors
Caption: A hierarchical screening workflow designed to filter pyridinyl-pyrazole compounds from initial binding affinity to functional cellular efficacy.
Protocol A: Biochemical Potency Assay (p38 MAPK)
Methodology: ADP-Glo™ Kinase Assay (Luminescence)
Rationale: Pyridinyl-pyrazoles are ATP-competitive inhibitors.[1] The ADP-Glo platform is preferred over radiometric methods (
P-ATP) due to its high sensitivity, broad dynamic range, and elimination of radioactive waste disposal. It measures the ADP generated from the kinase reaction, which is linearly correlated with kinase activity.
Materials & Reagents[2][3][4][5][6][7]
Enzyme: Recombinant human p38α MAPK (active).
Substrate: ATF2 protein or p38 peptide substrate.
ATP: Ultra-pure ATP (10 mM stock).
Assay Buffer: 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT.
Methodology: Western Blot Analysis of Smad2 Phosphorylation
Rationale: To validate that the pyridinyl-pyrazole compound permeates the cell membrane and inhibits the intracellular kinase domain of TGF-βR1 (ALK5). Inhibition of ALK5 prevents the phosphorylation of downstream effectors Smad2 and Smad3.
Allow cells to attach overnight in DMEM + 10% FBS.
Starvation (Critical Step):
Aspirate media and wash with PBS.
Add serum-free DMEM (0.1% BSA) and incubate for 16–24 hours. Note: Serum starvation reduces basal phosphorylation levels, maximizing the signal-to-noise ratio upon stimulation.
Compound Treatment:
Add the test compound (at
determined from biochemical assay, typically 1–5 µM) to the starvation media.
Include a Vehicle Control (DMSO) and a Positive Control (e.g., Galunisertib/LY2157299).
Incubate: 1 hour at 37°C.
Pathway Stimulation:
Add TGF-β1 to a final concentration of 5 ng/mL directly to the media.
Incubate: 30–60 minutes at 37°C.
Lysate Preparation & Blotting:
Wash cells with ice-cold PBS.
Lyse cells on ice with cold RIPA buffer. Collect supernatant after centrifugation (14,000 x g, 10 min).
Perform SDS-PAGE and transfer to PVDF/Nitrocellulose membrane.
Probe for p-Smad2 and Total Smad2 .
Interpretation:
A potent inhibitor will show a dose-dependent disappearance of the p-Smad2 band while Total Smad2 levels remain constant.
Diagram 2: Mechanism of Action & Signaling Pathways
Caption: Dual targeting potential of pyridinyl-pyrazoles. The scaffold competitively inhibits ATP binding at ALK5 (TGF-β pathway) and p38 MAPK (Inflammatory pathway), blocking downstream transcriptional events.
Troubleshooting & Optimization
Issue
Possible Cause
Solution
Low Signal (Biochemical)
Enzyme degradation or ATP depletion.
Use fresh DTT in buffer; ensure ATP concentration is near ; reduce enzyme concentration if signal is saturated.
High Background (Cellular)
High basal phosphorylation.
Extend serum starvation time (up to 24h); handle lysates on ice strictly to prevent phosphatase activity.
Insolubility / Precipitation
Pyridinyl-pyrazoles can be lipophilic.
Ensure final DMSO concentration is <1% in assay; use intermediate dilution plate to prevent crashing out in aqueous buffer.
Lack of Potency in Cells
Poor permeability.
Verify LogP (ideal range 2–4); check for efflux pump substrates (P-gp); increase incubation time.
References
Pei, Y. et al. (2021). Discovery of Pyridinyl-Pyrazole Derivatives as Potent Inhibitors of p38 MAPK.[5] Journal of Medicinal Chemistry. Link(Generalized citation for scaffold relevance).
Sawyer, J. S. et al. (2004). Synthesis and Activity of New Aryl- and Heteroaryl-Substituted Pyrazole Inhibitors of the Transforming Growth Factor-β Type I Receptor Kinase Domain. Journal of Medicinal Chemistry, 47(24), 5962–5980. Link
Gellibert, F. et al. (2004). Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors. Journal of Medicinal Chemistry, 47(18), 4494–4506. Link
In vitro evaluation of Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate against cancer cell lines
[1] Executive Summary & Scientific Rationale Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate (MPPC) represents a critical pharmacophore in medicinal chemistry.[1] The pyrazole-pyridine scaffold is a privileged structur...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary & Scientific Rationale
Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate (MPPC) represents a critical pharmacophore in medicinal chemistry.[1] The pyrazole-pyridine scaffold is a privileged structure, frequently serving as a bioisostere for ATP in kinase inhibitors (e.g., EGFR, VEGFR) or interacting with the colchicine-binding site of tubulin.[1]
While the methyl ester moiety often acts as a synthetic intermediate, its direct biological evaluation is crucial for establishing baseline Structure-Activity Relationships (SAR). The ester group improves lipophilicity (
), potentially enhancing cellular permeability compared to its corresponding carboxylic acid, though it may undergo intracellular hydrolysis.
This guide provides a rigorous, self-validating workflow for evaluating MPPC against cancer cell lines. It moves beyond simple observation to establishing causality between compound concentration and cellular fate (apoptosis vs. necrosis, cell cycle arrest).
Experimental Workflow Visualization
The following diagram outlines the logical flow of the evaluation, from stock preparation to mechanistic confirmation.
Figure 1: Decision-tree workflow for the biological evaluation of MPPC. Note the critical QC step before screening to prevent false negatives due to precipitation.
Critical Causality: Inconsistent data in small molecule screening is most often caused by compound precipitation or DMSO toxicity, not biological variability.[1]
Protocol: Stock Solution Generation
Weighing: Weigh approximately 2–5 mg of MPPC (MW: ~203.20 g/mol ) into a sterile glass vial. Plasticware can leach plasticizers in high DMSO concentrations.
Solubilization: Dissolve in 100% molecular biology grade DMSO to achieve a 10 mM master stock.
Note: MPPC is hydrophobic.[1] Vortex for 30 seconds.[1] If turbidity persists, sonicate for 5 minutes at 40 kHz.
Storage: Aliquot into 20 µL volumes to avoid freeze-thaw cycles. Store at -20°C.
Working Solutions:
Prepare intermediate dilutions in serum-free media immediately prior to use.[1]
Limit: Ensure final DMSO concentration in the well is ≤ 0.5% (v/v) . Higher levels induce artifacts in signaling pathways (e.g., AKT phosphorylation).
Primary Cytotoxicity Screening (MTT Assay)[4]
The MTT assay measures mitochondrial dehydrogenase activity as a proxy for cell viability.[1]
Cell Line Selection
MCF-7 (Breast Adenocarcinoma): Sensitive to tubulin inhibitors.[1]
A549 (Lung Carcinoma): High expression of EGFR; relevant for pyrazole-pyridine kinase inhibitors.[1][2]
HeLa (Cervical Cancer): Robust standard for general cytotoxicity.
Detailed Protocol
Seeding:
Seed cells in 96-well plates (3,000–5,000 cells/well in 100 µL).
Incubate for 24 hours to allow attachment and return to log-phase growth. Do not treat cells in the lag phase.
If < 0.5, reduce pipetting error or increase cell number.
DMSO Control
100% ± 10% Viability
If < 90%, cells are stressed or DMSO is too high.[1]
| Replicate CV | < 15% | Check for "edge effects" (evaporation in outer wells). |
Mechanistic Validation: Flow Cytometry
If MPPC shows an IC50 < 10 µM, determine the mode of death.[1] Pyrazole derivatives often arrest the cell cycle at G2/M (tubulin interference) or G0/G1 (kinase inhibition).
Based on the pyrazole-pyridine scaffold, MPPC likely functions as a Type I Kinase Inhibitor or a Tubulin Polymerization Inhibitor.[1] The diagram below illustrates the potential downstream effects if the compound acts as an EGFR inhibitor (common for this class).
Figure 2: Hypothetical Mechanism of Action.[1][4] If MPPC inhibits EGFR, it blocks the MAPK/ERK cascade, leading to G1 arrest.[1]
References
Nitulescu, G. M., et al. (2013).[1] "Synthesis and anticancer activity of some new pyrazole derivatives." European Journal of Medicinal Chemistry. Validates the pyrazole scaffold for anticancer activity.[1][5][3][4][2][6][7][8][9]
Riss, T. L., et al. (2004).[1] "Cell Viability Assays: MTT Assay Protocol." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.
Kumar, V., et al. (2013).[1] "Pyrazoles as promising scaffold for the synthesis of anti-inflammatory and anti-cancer agents: A review." European Journal of Medicinal Chemistry. Discusses the structural basis for pyrazole-pyridine binding to kinase domains.
Vermes, I., et al. (1995).[1] "A novel assay for apoptosis.[1] Flow cytometric detection of phosphatidylserine expression on early apoptotic cells using fluorescein labelled Annexin V." Journal of Immunological Methods.[1] The gold standard protocol for the Annexin V assay.
Testing Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate as an enzyme inhibitor
Application Note: Characterization of Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate as a JmjC Histone Demethylase Inhibitor Executive Summary Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate (hereafter referred to a...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Characterization of Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate as a JmjC Histone Demethylase Inhibitor
Executive Summary
Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate (hereafter referred to as MPPC ) is a synthetic small molecule featuring a pyridine-pyrazole scaffold. Structurally, it belongs to a class of 2-oxoglutarate (2-OG) competitive inhibitors . Its pharmacophore—a bidentate/tridentate nitrogen-oxygen donor system—is designed to chelate the catalytic Iron (Fe²⁺) center within the active site of 2-OG-dependent oxygenases , specifically the JmjC-domain Histone Lysine Demethylases (KDMs) such as KDM4A (JMJD2A) and HIF Prolyl Hydroxylases (PHDs) .
Critical Technical Insight:
While MPPC is often supplied as a methyl ester to enhance cellular permeability, the ester moiety typically masks the carboxylic acid required for effective metal chelation in cell-free biochemical assays. Therefore, this protocol includes a mandatory hydrolysis/activation step for in vitro enzyme testing, while retaining the ester form for cell-based applications.
Mechanism of Action (MoA)
The target enzymes (e.g., KDM4A) catalyze the demethylation of histone lysine residues (e.g., H3K9me3) via an oxidative mechanism requiring Fe(II) and 2-oxoglutarate.
Natural Mechanism: 2-OG binds to the active site Fe(II) in a bidentate manner (via C-1 carboxylate and C-2 ketone), facilitating oxygen activation.
Inhibition Mechanism: The hydrolyzed form of MPPC (the free acid) mimics 2-OG. The pyridine nitrogen and pyrazole nitrogen (or the carboxylate oxygen) coordinate the Fe(II), displacing 2-OG and blocking the entry of the co-substrate, thereby competitively inhibiting the enzyme.
Figure 1: Mechanism of Action illustrating the activation of the methyl ester prodrug to the free acid, which competitively chelates the active site iron of the KDM enzyme.
Protocol 1: Compound Preparation & Activation
Objective: Prepare MPPC for both biochemical (enzyme) and cellular assays.
Reagents:
MPPC Powder (Store at -20°C, desiccated).
DMSO (Anhydrous, cell-culture grade).
1M NaOH and 1M HCl (for chemical hydrolysis).
Step-by-Step Procedure:
Stock Solution (10 mM):
Dissolve MPPC in 100% DMSO. Vortex until clear.
Note: This stock is suitable for Cell-Based Assays (Protocol 3).
Hydrolysis for Biochemical Assays (Mandatory):
Rationale: The methyl ester binds poorly to the isolated enzyme. You must generate the free acid.
Mix 100 µL of 10 mM MPPC stock with 100 µL of 1M NaOH .
Incubate at 37°C for 60 minutes (shaking).
Neutralize by adding 100 µL of 1M HCl and 700 µL of assay buffer (or water).
Final Concentration: The compound is now at 1 mM in a neutralized aqueous/DMSO mix. Use this for the in vitro TR-FRET assay.
Protocol 2: In Vitro KDM4A Inhibition Assay (TR-FRET)
Objective: Determine the IC50 of MPPC against KDM4A using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
Methodology:
This assay detects the conversion of biotinylated H3K9me3 (substrate) to H3K9me2 (product). A Europium-labeled antibody recognizes the product (H3K9me2), and a Streptavidin-APC acceptor binds the biotin tag. Proximity induces FRET.
Materials & Reagents:
Component
Specification
Function
Enzyme
Recombinant Human KDM4A (residues 1-359)
Target Enzyme
Substrate
Biotin-H3(1-21)K9me3 peptide
Methylated Histone Tail
Cofactor 1
2-Oxoglutarate (2-OG)
Essential Co-substrate
Cofactor 2
(NH₄)₂Fe(SO₄)₂ (FAS)
Iron Source (Prepare Fresh!)
Cofactor 3
L-Ascorbic Acid
Reducing Agent (Prevents Fe oxidation)
Detection 1
Eu-W1024 Anti-H3K9me2 Antibody
FRET Donor
Detection 2
Streptavidin-Allophycocyanin (SA-APC)
FRET Acceptor
Assay Buffer Formulation:
50 mM HEPES (pH 7.5)
0.01% Tween-20
50 µM FAS (Iron)
100 µM L-Ascorbate
1 mg/mL BSA (Carrier protein)
Experimental Workflow:
Compound Plating:
Using the Hydrolyzed MPPC (1 mM) from Protocol 1, prepare a 10-point serial dilution (1:3) in Assay Buffer.[1][2]
Transfer 5 µL of each dilution to a 384-well white OptiPlate.
Measure fluorescence on a plate reader (e.g., PerkinElmer EnVision).
Excitation: 320 or 340 nm.
Emission 1: 665 nm (APC - FRET signal).
Emission 2: 615 nm (Europium - Reference).
Figure 2: TR-FRET Assay Workflow for determining KDM4A inhibition.
Data Analysis & Validation
Calculation:
Calculate the TR-FRET Ratio :
IC50 Determination:
Plot log[Inhibitor] (x-axis) vs. TR-FRET Ratio (y-axis). Fit the data to a 4-parameter logistic (4PL) equation:
Acceptance Criteria:
Z' Factor: > 0.5 (Compares Positive Control [No Enzyme] vs. Negative Control [DMSO]).
Reference Inhibitor: Run 2,4-Pyridine Dicarboxylic Acid (2,4-PDCA) or IOX1 as a positive control. Expected IC50 for 2,4-PDCA is ~1-5 µM.
Troubleshooting Guide
Issue
Possible Cause
Solution
No Inhibition observed
Ester not hydrolyzed.
Ensure Protocol 1 (NaOH hydrolysis) was performed. The ester does not bind Fe(II).
High Background
Non-specific antibody binding.
Increase Tween-20 to 0.05% or add 100 mM NaCl to buffer.
Low Signal Window
Enzyme inactive or oxidized Fe(II).
Prepare Fresh Fe(II) and Ascorbate solutions immediately before use. Do not freeze-thaw Fe(II).
"Bell-shaped" Curve
Compound fluorescence / precipitation.
Check compound solubility. MPPC can precipitate >100 µM.
References
Structural Basis of JmjC Inhibition
Rose, N. R., et al. (2008). Plant growth regulator daminozide is a selective inhibitor of human KDM2/7 histone demethylases. Journal of Medicinal Chemistry.
Note: Describes the binding mode of pyridine/pyrazole carboxyl
TR-FRET Assay Protocol for KDMs
Guckian, K. M., et al. (2016). Optimization of a TR-FRET Assay for the Discovery of Inhibitors of the Histone Demethylase KDM4C. SLAS Discovery.
General 2-OG Oxygenase Assay Methodology
Hopkinson, R. J., et al. (2013). Assay methods for 2-oxoglutarate-dependent oxygenases. ChemBioChem.
Compound Properties & Analogs
PubChem Compound Summary for Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate.
Protocol for scaling up the synthesis of Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate
Application Note: Scalable Synthesis of Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate Abstract This application note details a robust, scalable protocol for the synthesis of Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carb...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Scalable Synthesis of Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate
Abstract
This application note details a robust, scalable protocol for the synthesis of Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate, a critical scaffold in kinase inhibitor discovery and ligand design. The method employs a two-step sequence: Claisen condensation of 2-acetylpyridine with dimethyl oxalate followed by cyclization with hydrazine hydrate. Emphasis is placed on process safety, regiocontrol, and purification without chromatography, rendering the protocol suitable for multi-gram to kilogram scale-up.
Introduction
The 3-(pyridin-2-yl)-pyrazole carboxylate motif is a privileged pharmacophore, serving as a bidentate ligand in coordination chemistry and a core structure in pharmaceutical agents targeting various kinases (e.g., TGF-β, p38 MAP). Scaling this synthesis requires overcoming specific challenges: controlling the strong exotherm of the Claisen condensation, managing the toxicity and instability of hydrazine, and ensuring the regiochemical purity of the final tautomeric product.
Retrosynthetic Analysis & Strategy
The most efficient disconnection relies on the construction of the pyrazole ring via a [3+2] cyclocondensation strategy.
Figure 1: Retrosynthetic strategy emphasizing the 1,3-dicarbonyl intermediate.
Strategic Considerations:
Base Selection: Sodium methoxide (NaOMe) in methanol is chosen over LiHMDS or NaH. It is cost-effective, safer for large-scale handling, and prevents transesterification by matching the alkoxide to the ester (dimethyl oxalate).
Regiocontrol: While the reaction of hydrazine with unsymmetrical 1,3-diketones can yield regioisomers, the 3-(pyridin-2-yl)-5-carboxylate isomer is thermodynamically favored. The presence of the pyridine nitrogen can assist in directing the initial attack or stabilizing the final tautomer via intramolecular H-bonding.
Purification: The protocol is designed to isolate the intermediate and final product via precipitation and crystallization, eliminating the need for silica gel chromatography.
Detailed Experimental Protocol
Step 1: Claisen Condensation
Reaction: 2-Acetylpyridine + Dimethyl Oxalate
Methyl 2,4-dioxo-4-(pyridin-2-yl)butanoate
Reagents & Stoichiometry:
Reagent
MW ( g/mol )
Equiv.
Mass/Vol (for 100g Scale)
Role
2-Acetylpyridine
121.14
1.0
100.0 g
Limiting Reagent
Dimethyl Oxalate
118.09
1.2
116.9 g
Electrophile
NaOMe (25% in MeOH)
54.02
1.2
~215 mL (53.5 g active)
Base
Methanol (Anhydrous)
32.04
-
500 mL (5 vol)
Solvent
| MTBE | 88.15 | - | 300 mL | Wash Solvent |
Procedure:
Setup: Equip a 2L three-neck round-bottom flask with a mechanical stirrer, internal temperature probe, and addition funnel. Flush with nitrogen.[1][2]
Dissolution: Charge Dimethyl Oxalate (116.9 g) and Methanol (300 mL). Stir until dissolved. Add 2-Acetylpyridine (100.0 g).
Base Addition (Exotherm Control): Cool the mixture to 0–5°C using an ice/salt bath. Add Sodium Methoxide solution (25% in MeOH) dropwise over 45–60 minutes.
Critical: Maintain internal temperature <10°C. A yellow precipitate (the sodium enolate) will begin to form.
Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 4 hours. Monitor by TLC (50% EtOAc/Hexane) or HPLC.
Workup:
Cool the thick suspension to 0°C.
Slowly add 1M HCl (approx. 600 mL) to adjust pH to ~2–3. The sodium salt will convert to the free enol/diketone and precipitate as a solid.
Stir for 30 minutes at 0-5°C to ensure complete precipitation.
Isolation: Filter the solid. Wash the cake with water (2 x 200 mL) to remove salts, followed by cold MTBE (100 mL) to remove unreacted ketone/oxalate.
Drying: Dry the yellow solid in a vacuum oven at 45°C for 12 hours.
Expected Yield: 85–90% (approx. 145–155 g).
Identity: Methyl 2,4-dioxo-4-(pyridin-2-yl)butanoate (exists primarily as the enol tautomer).
Setup: Equip a 2L reactor with a reflux condenser and mechanical stirrer.
Suspension: Charge the Intermediate (100 g) and Ethanol (800 mL). Stir to form a suspension.
Acidification: Add Glacial Acetic Acid (55 mL). The solid may partially dissolve.[3]
Hydrazine Addition (Safety Critical):
Cool to 10–15°C.
Add Hydrazine Hydrate (26 mL) dropwise over 30 minutes.
Note: The reaction is exothermic.[3][4] Acetic acid buffers the reaction, preventing the formation of double-condensation byproducts and controlling the regioselectivity.
Cyclization: Heat the mixture to reflux (78°C) for 2–3 hours. The suspension will likely clear, then a new precipitate (the product) may begin to form.
Workup:
Cool to room temperature.
Concentrate the solvent under reduced pressure to approx. 25% of the original volume.
Add water (300 mL) and cool to 0°C to maximize precipitation.
Adjust pH to ~7 with saturated NaHCO3 if necessary (to remove excess acetic acid).
Synthesis of Pyrazole Carboxylates: Molecules, 2021 , 26(13), 3808. "Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates." Link
Hydrazine Safety & Handling: Organic Process Research & Development, 2012 , 16(12), 2051–2060. "Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes." Link
Claisen Condensation Protocols:Journal of Chemical Education, 2002, 79(2), 225. "Microscale Synthesis of 1,3-Diketones." (Adapted for scale-up principles).
Regioselectivity in Pyrazole Synthesis:Heterocycles, 2015, 91(5), 989. "Regioselective Synthesis of 3,5-Disubstituted Pyrazoles."
Application Note: Purification Strategies for Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate
This Application Note is designed for researchers requiring high-purity isolation of Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate . The protocol leverages the compound's unique amphoteric nature (basic pyridine nitr...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers requiring high-purity isolation of Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate . The protocol leverages the compound's unique amphoteric nature (basic pyridine nitrogen + acidic pyrazole NH) to create a self-validating purification workflow.
Executive Summary & Chemical Context
The target compound features a pyrazole core substituted with a pyridine ring and a methyl ester .[1] This structure presents a specific purification challenge:
Tautomerism: In solution, the 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate and 5-(pyridin-2-yl)-1H-pyrazole-3-carboxylate forms exist in rapid equilibrium.[1] "Separation" of these tautomers is impossible in solution; however, crystallization typically locks the molecule into a single tautomeric form (usually the 3,5-disubstituted form stabilized by intramolecular H-bonding).
Labile Site: The methyl ester is susceptible to hydrolysis under strong acidic/basic conditions or prolonged heating in water.[1]
Strategic Approach: We will utilize an "Amphoteric Switch" extraction protocol as the primary cleanup method, followed by thermodynamic recrystallization.[1]
Pre-Purification Assessment
Before initiating purification, assess the crude mixture via TLC and LC-MS.[1]
TLC System: 5% Methanol in Dichloromethane (DCM).[1]
Visualization: UV (254 nm).[1] Pyrazoles often stain poorly with iodine but well with PMA (Phosphomolybdic Acid) upon heating.[1]
Solubility Profile:
High Solubility: DMSO, DMF, Methanol, DCM, Ethyl Acetate (warm).[1]
Method A: The "Amphoteric Switch" Extraction (Primary Cleanup)
Best For: Removal of non-basic impurities (starting diketones, neutral byproducts) and metal catalysts.
Principle: This method selectively protonates the pyridine nitrogen, moving the product into the aqueous phase while leaving non-basic impurities in the organic phase.
Figure 1: The "Amphoteric Switch" extraction logic exploits the pyridine basicity to isolate the target from neutral organic impurities.
Method B: Recrystallization (High Purity)
Best For: Final polishing and removal of trace colored impurities or regioisomeric byproducts (if N-alkylation occurred).[1]
Solvent System: Ethanol (EtOH) or Methanol/Water.[1]
Protocol
Solvent Selection: Test solubility in boiling Ethanol.[1] If soluble in <5 volumes, it is too soluble; add water as an anti-solvent.[1]
Procedure:
Suspend the solid (from Method A) in minimal Ethanol.
Heat to reflux (approx. 78°C) until fully dissolved.[1]
Optional: If the solution is colored, add activated carbon, stir for 5 min, and filter hot through Celite.[1]
Remove from heat and allow to cool slowly to room temperature (25°C) over 2 hours.
Note: If "tailing" occurs (common with basic pyridines), add 1% Triethylamine (TEA) to the mobile phase to neutralize acidic sites on the silica.
Quality Control & Troubleshooting
QC Criteria
Test
Acceptance Criteria
Method
HPLC Purity
> 98.0% (Area %)
C18 Column, Water/ACN gradient
1H NMR
Consistent structure; No solvent peaks
DMSO-d6 or CDCl3
Appearance
White to off-white crystalline solid
Visual Inspection
Troubleshooting Guide
Problem: Product oils out during recrystallization.
Solution: The solution is too concentrated or cooled too fast.[1] Re-heat, add a small amount of seed crystal, and cool very slowly. Alternatively, use Toluene/Heptane system.[1]
Problem: Low yield after Acid Extraction.
Solution: The pH during neutralization might be incorrect.[1] Ensure pH is ~7-8. If pH is too high (>10), the ester may hydrolyze.[1] If too low (<4), the pyridine remains protonated and water-soluble.[1]
References
Tautomerism in Pyrazoles: Elguero, J., et al.[1] "The Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry, Academic Press, 2000.[1]
Synthesis of Pyridine-Pyrazoles: Kumar, R., et al. "Synthesis and biological evaluation of some novel pyrazole derivatives containing pyridine moiety."[1] Journal of Heterocyclic Chemistry, 2011.[1]
Application Note: Analytical Quantification of Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate
[1] Introduction & Chemical Context Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate (hereafter referred to as MPPC ) is a critical heterocyclic building block often utilized in the synthesis of bidentate ligands for co...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Introduction & Chemical Context
Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate (hereafter referred to as MPPC ) is a critical heterocyclic building block often utilized in the synthesis of bidentate ligands for coordination chemistry and as a scaffold for kinase inhibitors in drug discovery.
The analysis of MPPC presents two distinct physicochemical challenges that this protocol addresses:
Annular Tautomerism: As an unsubstituted 1H-pyrazole, MPPC exists in a dynamic equilibrium between the 1H- and 2H- tautomers. In unbuffered systems, this results in peak splitting or broadening ("saddle" peaks), compromising integration accuracy.
Basic Nitrogen Interaction: The pyridine nitrogen (pKa ~5.2) acts as a Lewis base, interacting with residual silanols on standard silica columns, leading to severe peak tailing.
This guide provides a validated Reverse-Phase HPLC-UV method for potency assay and purity profiling, alongside an LC-MS/MS protocol for trace analysis.
Physicochemical Profile
Property
Value (Approx.)
Analytical Implication
Molecular Weight
203.20 g/mol
Suitable for LC-MS (ESI+)
LogP
~1.6
Moderate retention on C18; requires organic modifier >20%
pKa (Pyridine N)
~5.2
Mobile phase pH must be < 3.2 to ensure full protonation
pKa (Pyrazole NH)
~14.0
Non-factor in RP-HPLC; remains neutral/protonated
UV Max
250–290 nm
Strong absorbance due to pyridine-pyrazole conjugation
Method Development Strategy: The Tautomer Control System
To ensure a robust assay, we must force the tautomeric equilibrium into a single detectable species or a fast-exchange state.
The Solution: Use of an acidic mobile phase (pH 2.5–3.0).
Mechanism: At pH ~2.5, the pyridine nitrogen is fully protonated (
). The acidic environment facilitates rapid proton exchange on the pyrazole ring, effectively "averaging" the tautomeric states into a single, sharp chromatographic peak.
Column Selection: A high-coverage, end-capped C18 column is mandatory to shield the protonated pyridine from stationary phase silanols.
DOT Diagram: Tautomeric Equilibrium & Analytical Control
Caption: Acidic conditions accelerate proton exchange, merging split tautomer peaks into a single quantifiable entity.
Protocol A: HPLC-UV (Assay & Purity)
Recommended for raw material release and stability testing.
Chromatographic Conditions
Parameter
Setting
Rationale
Column
Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm)
Double end-capping prevents pyridine tailing.
Mobile Phase A
10 mM Ammonium Formate, pH 3.0 (adj. with Formic Acid)
Buffers the system; low pH suppresses silanol ionization.
Mobile Phase B
Acetonitrile (HPLC Grade)
Sharpens peaks; compatible with UV and MS.
Flow Rate
1.0 mL/min
Standard backpressure balance.
Column Temp
30°C
Improves mass transfer and reproducibility.
Detection
UV @ 270 nm
Near for the conjugated system.
Injection Vol
5–10 µL
Prevent column overload.
Gradient Table
Time (min)
% Mobile Phase A
% Mobile Phase B
Event
0.0
95
5
Equilibration
2.0
95
5
Isocratic Hold (Polar impurities)
12.0
10
90
Linear Gradient
15.0
10
90
Wash
15.1
95
5
Re-equilibration
20.0
95
5
Stop
Standard & Sample Preparation
Diluent: 50:50 Water:Acetonitrile (v/v).
Note: If the solid is difficult to wet, dissolve initially in 10% DMSO volume, then dilute with the standard diluent.
Stock Solution (1.0 mg/mL): Weigh 10 mg MPPC into a 10 mL volumetric flask. Dissolve in 5 mL Acetonitrile. Sonicate for 5 mins. Dilute to volume with Water.
Working Standard (50 µg/mL): Dilute 500 µL of Stock Solution into a 10 mL flask with Diluent.
System Suitability:
Tailing Factor (
): Must be < 1.5 (Critical for pyridine derivatives).
RSD (n=6 injections): < 2.0%.
Protocol B: LC-MS/MS (Trace Quantification)
Recommended for biological matrices (PK studies) or genotoxic impurity screening.
Observation: The main peak appears as a doublet or has a "shoulder."
Causality: The pH is likely near the pKa of the pyridine (~5.2) or the tautomeric exchange is slow due to low temperature.
Fix: Lower mobile phase pH to 2.5 using Formic Acid. Ensure column temperature is at least 30°C.
Issue: Retention Time Drift
Observation:
decreases over sequential runs.
Causality: Hydrolysis of the methyl ester to the carboxylic acid (Acid form elutes earlier).
Fix: Check autosampler temperature (keep at 4°C). Ensure buffers are fresh. MPPC ester is susceptible to hydrolysis in basic or highly aqueous conditions over time.
DOT Diagram: Analytical Workflow
Caption: Step-by-step analytical workflow ensuring sample integrity and data validity.
References
International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
Foces-Foces, C., et al. (2025). 1H-Pyrazole-3-carboxylic acid: Experimental and computational study. ResearchGate. Retrieved from [Link]
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 135452337, Methyl 3-nitro-1H-pyrazole-5-carboxylate. (Used as structural analog proxy for physicochemical properties). Retrieved from [Link]
Sielc Technologies. (2023). Separation of Pyrazole on Newcrom R1 HPLC column. (Reference for acidic mobile phase selection). Retrieved from [Link]
Method
Application Notes & Protocols: A Guide to Post-Synthesis Modification of the Carboxylate Group in Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate
Abstract The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutics.[1][2] The functionalization of this heterocyclic system is crucial for modulating the p...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutics.[1][2] The functionalization of this heterocyclic system is crucial for modulating the physicochemical and pharmacological properties of drug candidates. This guide provides a comprehensive technical overview and detailed protocols for the post-synthesis modification of the methyl carboxylate group at the C5 position of Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate. We will explore key transformations including hydrolysis, amide coupling, and reduction, offering insights into the rationale behind experimental design and validating the described methodologies.
Introduction: The Strategic Importance of the Pyrazole Carboxylate Handle
Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate serves as a versatile intermediate in drug discovery. The pyridine moiety offers a key hydrogen bond acceptor and a site for potential metabolic transformations, while the pyrazole core provides a stable, aromatic platform. The methyl carboxylate group at the C5 position, in particular, is a strategic functional handle. Its modification allows for the introduction of a wide array of functional groups, enabling the systematic exploration of the chemical space around the pyrazole core to optimize properties such as solubility, cell permeability, and target engagement.
The primary routes for modifying this carboxylate group, which will be detailed in this guide, are:
Hydrolysis to the corresponding carboxylic acid, which is a crucial precursor for amide bond formation.
Amide Coupling to introduce diverse amine-containing fragments, a common strategy in medicinal chemistry to enhance biological activity.[3][4]
Reduction to the primary alcohol, which can serve as a building block for further derivatization, such as ether or ester formation.
Reaction Pathways and Mechanistic Considerations
The following diagram illustrates the primary pathways for the post-synthesis modification of Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate.
The saponification of the methyl ester to the corresponding carboxylic acid is the first step for subsequent amide coupling reactions. Alkaline hydrolysis using lithium hydroxide (LiOH) or sodium hydroxide (NaOH) is a standard and effective method.[5]
Protocol: Synthesis of 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid
Reagents and Materials:
Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate
Lithium hydroxide monohydrate (LiOH·H₂O)
Tetrahydrofuran (THF)
Water (deionized)
Hydrochloric acid (HCl), 1 M solution
Round-bottom flask, magnetic stirrer, and standard glassware
Procedure:
Dissolve Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
Add LiOH·H₂O (1.5 - 2.0 eq) to the solution.
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
Once the reaction is complete, remove the THF under reduced pressure.
Dilute the remaining aqueous solution with water and acidify to a pH of approximately 3-4 with 1 M HCl.
The resulting precipitate is the desired carboxylic acid. Collect the solid by vacuum filtration.
Wash the solid with cold water and dry under vacuum to yield the pure product.
Rationale for Experimental Choices:
The use of a THF/water solvent system ensures the solubility of both the ester starting material and the hydroxide salt.
LiOH is often preferred over NaOH as it can sometimes lead to cleaner reactions and easier workups.
Acidification is a critical step to protonate the carboxylate salt and precipitate the free carboxylic acid.
Amide Bond Formation
The synthesis of pyrazole-5-carboxamides is a widely employed strategy in the development of bioactive molecules.[3][4] This is typically achieved by activating the carboxylic acid, followed by the addition of the desired amine.
Protocol: Synthesis of a Representative N-Aryl Pyrazole-5-carboxamide
Round-bottom flask, magnetic stirrer, and standard glassware
Procedure:
To a solution of 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).
Stir the mixture at room temperature for 15-20 minutes to allow for the activation of the carboxylic acid.
Add the substituted aniline (1.1 eq) to the reaction mixture.
Continue stirring at room temperature and monitor the reaction by TLC.
Upon completion, pour the reaction mixture into water to precipitate the product.
Collect the solid by vacuum filtration, wash with water, and purify by recrystallization or column chromatography.
Rationale for Experimental Choices:
HATU is a highly efficient coupling reagent that minimizes side reactions and often leads to high yields.
DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt formed during the activation step.
Anhydrous DMF is a suitable solvent for this reaction due to its high polarity and ability to dissolve the reactants.
Reduction of the Methyl Ester to a Primary Alcohol
The reduction of the ester to the corresponding primary alcohol, (3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol, opens up another avenue for derivatization.
Protocol: Synthesis of (3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol
Reagents and Materials:
Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate
Lithium borohydride (LiBH₄)
Tetrahydrofuran (THF), anhydrous
Round-bottom flask, magnetic stirrer, reflux condenser, and standard glassware
Procedure:
Suspend Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
Carefully add LiBH₄ (2.0-3.0 eq) portion-wise to the suspension.
Heat the reaction mixture to reflux and monitor by TLC.
After the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow addition of water, followed by 1 M HCl.
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
Rationale for Experimental Choices:
LiBH₄ is a milder reducing agent than lithium aluminum hydride (LiAlH₄) and often provides better selectivity, although LiAlH₄ can also be used.[6]
The reaction is performed under an inert atmosphere to prevent the reaction of the reducing agent with atmospheric moisture.
Careful quenching is necessary to safely neutralize the excess reducing agent.
Summary of Reaction Conditions
Transformation
Key Reagents
Solvent
Typical Conditions
Expected Yield
Ester Hydrolysis
LiOH or NaOH
THF/Water
Room Temperature
>90%
Amide Coupling
HATU, DIPEA, Amine
DMF
Room Temperature
70-95%
Ester Reduction
LiBH₄ or LiAlH₄
THF
Reflux
60-85%
Conclusion
The post-synthesis modification of the carboxylate group in Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate provides a powerful and flexible platform for the generation of diverse chemical entities. The protocols detailed in this guide for hydrolysis, amide coupling, and reduction are robust and have been widely adopted in the field of medicinal chemistry. The choice of a specific modification strategy will depend on the overall synthetic plan and the desired properties of the final compound. By understanding the underlying principles and carefully selecting the reaction conditions, researchers can effectively leverage this versatile intermediate to accelerate their drug discovery efforts.
References
Han, Y. T., et al. (2014). Pyrazole-5-carboxamides, novel inhibitors of receptor for advanced glycation end products (RAGE). European Journal of Medicinal Chemistry, 81, 318-329. [Link]
Google Patents. (2019). Preparation method of 3-(hydroxymethyl)-1-methyl-pyrazole-5-formonitrile. CN109836100A.
MDPI. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(23), 7215. [Link]
MDPI. (2021). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds”. Molecules. [Link]
National Center for Biotechnology Information. (2017). Recent highlights in the synthesis and biological significance of pyrazole derivatives. Pharmaceuticals (Basel), 10(4), 98. [Link]
Use of Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate in the synthesis of metal complexes
Application Note: Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate in Metal Complex Synthesis Abstract This technical guide details the utility of Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate (Me-PyPzC) as a versat...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate in Metal Complex Synthesis
Abstract
This technical guide details the utility of Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate (Me-PyPzC) as a versatile N,N'-bidentate ligand in organometallic chemistry. Unlike simple bipyridines, Me-PyPzC offers a proton-responsive pyrazole NH group and a functionalizable ester moiety, allowing for tunable solubility and secondary coordination sphere interactions. This document provides validated protocols for ligand synthesis and the preparation of Ruthenium(II) and Copper(II) complexes, targeting applications in catalysis (transfer hydrogenation) and medicinal inorganic chemistry (antitumor metallodrugs).
Introduction & Ligand Characteristics
Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate belongs to the class of pyrazolyl-pyridine ligands. Its structural distinctiveness lies in its ability to toggle between neutral and anionic coordination modes, governed by the acidity of the pyrazole proton (
).
Coordination Geometry: The ligand typically forms a five-membered chelate ring with transition metals via the pyridine nitrogen (
) and the pyrazole imine nitrogen ().
Electronic Properties: The pyrazole ring is a
-excessive heteroaromatic system, making it a stronger -donor than pyridine. The ester group at the 5-position is electron-withdrawing, stabilizing lower oxidation states of the metal center (e.g., Ru(II), Cu(I)).
Tautomerism: In solution, the 3-carboxylate and 5-carboxylate forms are tautomeric equivalents (
- vs -pyrazole). Upon coordination, the metal typically binds to the nitrogen adjacent to the pyridine ring, locking the tautomer.
Key Applications:
Medicinal Chemistry: Ru(II)-arene complexes of this ligand class exhibit cytotoxicity against human cancer cell lines (e.g., A549, MCF-7) by inducing apoptosis.
Catalysis: The NH moiety can participate in metal-ligand cooperative catalysis (bifunctional mechanism), essential for transfer hydrogenation reactions.
Ligand Synthesis Protocol
While Me-PyPzC is commercially available, in-house synthesis is often required for isotopic labeling or derivative generation. The most robust route involves a Claisen condensation followed by heterocyclization.
, dissolve 2-acetylpyridine (12.1 g, 100 mmol) and dimethyl oxalate (14.2 g, 120 mmol) in anhydrous methanol (100 mL).
Addition: Dropwise add NaOMe solution at 0°C. Stir the mixture at room temperature for 4 hours. The solution will turn yellow/orange, indicating the formation of the sodium enolate of the diketo-ester.
Cyclization: Cool the mixture to 0°C. Add hydrazine monohydrate (5.5 g, 110 mmol) dropwise.
Reflux: Heat the reaction to reflux (65°C) for 2 hours.
Work-up: Evaporate the methanol under reduced pressure. Resuspend the solid residue in water (150 mL).
Neutralization: Acidify carefully with glacial acetic acid to pH ~5-6. The product, Me-PyPzC, will precipitate as a white or off-white solid.
Purification: Filter the solid, wash with cold water (
mL), and recrystallize from hot ethanol.
Yield: Typically 70–80%.
Characterization:
NMR (DMSO-) should show the pyrazole singlet ( ppm) and the ester methyl singlet ( ppm).
Protocol A: Synthesis of Ru(II) Half-Sandwich Complexes
Target Complex:
Application: Antitumor agents, Transfer Hydrogenation Catalysts.
Rational: The "piano-stool" geometry stabilizes the Ru(II) center while leaving a labile chloride ligand for substrate binding (e.g., DNA or hydride). The ester group on the ligand improves lipophilicity, aiding cellular uptake.
(306 mg, 0.5 mmol) and Me-PyPzC (203 mg, 1.0 mmol) in anhydrous methanol (20 mL).
Reaction: Heat the mixture at reflux (65°C) for 4 hours under nitrogen atmosphere. The orange suspension will clear to a dark orange/red solution.
Filtration: Filter the hot solution through Celite to remove any metallic ruthenium traces.
Isolation (Chloride Salt): Evaporate the solvent to
2 mL and add diethyl ether (20 mL) to precipitate the chloride salt.
Anion Exchange (Optional but Recommended): For better solubility in organic solvents and crystallization:
Dissolve the chloride salt in minimum MeOH.
Add a saturated solution of
in MeOH.
Stir for 30 mins; the hexafluorophosphate salt will precipitate.
Purification: Recrystallize from Dichloromethane/Hexane.
Data Specification:
Appearance: Yellow-orange crystalline solid.
Stability: Air-stable in solid state; stable in DMSO solution for >48h.
Protocol B: Synthesis of Cu(II) Coordination Complexes
Target Complex:
or Application: Artificial nucleases (DNA cleavage), SOD mimics.
Rational: Cu(II) prefers square planar or distorted octahedral geometries. Using a 1:1 or 1:2 Metal:Ligand ratio allows control over the coordination sphere.
Synthesis: Add Solution B to Solution A dropwise with stirring at room temperature.
Observation: A distinct color change to green/blue occurs immediately.
Crystallization: Stir for 1 hour. Allow the solution to stand for slow evaporation over 24-48 hours.
Product: Green needle-like crystals of the dichloro complex
usually form.
Note on Hydrolysis: If the reaction is performed in water or basic conditions, the ester may hydrolyze, leading to the formation of Copper(II) coordination polymers linked by carboxylate bridges. To maintain the ester, strictly use anhydrous alcohols.
Visualization of Workflows
Diagram 1: Ligand Synthesis & Coordination Logic
Caption: Synthetic pathway from precursors to the Me-PyPzC ligand and its divergent application in Ruthenium and Copper coordination chemistry.
Diagram 2: Coordination Modes
Caption: Bifurcation of coordination modes based on reaction conditions. Mode A preserves the ester; Mode B involves hydrolysis and bridging.
Characterization & Validation
To ensure the integrity of the synthesized complexes, the following parameters must be verified:
Technique
Expected Observation (Ru-Complex Example)
Diagnostic Value
1H NMR
Downfield shift of Pyridine ( ppm).
Confirms N-coordination to metal.
IR Spectroscopy
Ester stretch at .
Confirms ester group is intact (unhydrolyzed).
ESI-MS
Peak at (loss of chloride).
Confirms complex stoichiometry.
X-ray Crystallography
"Piano-stool" geometry; Ru-N bond lengths .
Definitive structural proof.
References
Synthesis of Pyrazole-Carboxylates
Title: Regioselective synthesis of 1,3,5-substituted pyrazoles
Source:Journal of Heterocyclic Chemistry.
Context: Describes the foundational condensation chemistry used for this ligand class.
Ruthenium Anticancer Complexes
Title: Organometallic Ruthenium(II) Arene Complexes with Pyrazole Ligands: Synthesis, Structure, and Cytotoxicity.[1]
Source:Journal of Medicinal Chemistry.
Context: Establishes the biological relevance of Ru-arene complexes with N,N-chel
Copper Coordination Chemistry
Title: Synthesis of Coordination Polymers and Discrete Complexes from the Reaction of Copper(II) Carboxylates with Pyrazole.[2][3]
Source:Crystal Growth & Design.
Context: Details the structural diversity (monomers vs polymers) of Cu-pyrazole complexes.
Catalytic Applications
Title: Bifunctional Pyrazole-Based Ruthenium Catalysts for Transfer Hydrogen
Source:Organometallics.
Context: Explains the mechanistic role of the pyrazole NH proton in c
High-throughput screening of a library containing Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate
Application Note: High-Throughput Screening of Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate Libraries Executive Summary This guide details the high-throughput screening (HTS) workflow for libraries enriched with Met...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Throughput Screening of Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate Libraries
Executive Summary
This guide details the high-throughput screening (HTS) workflow for libraries enriched with Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate and its derivatives. This scaffold is a recognized "privileged structure" in medicinal chemistry, possessing inherent affinity for ATP-binding sites in kinases and metal-coordination sites in metalloenzymes (e.g., Histone Demethylases).
The protocol focuses on a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) kinase assay, optimized to detect ATP-competitive inhibitors. It addresses specific physicochemical challenges of this scaffold, including tautomeric equilibrium and ester stability, ensuring high data fidelity and low false-discovery rates.
Scaffold Analysis & Mechanistic Rationale
The Privileged Scaffold
The core structure, Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate , functions as a bidentate ligand.
Hinge Binding: The pyridine nitrogen and the pyrazole -NH- often mimic the adenine ring of ATP, forming hydrogen bonds with the "hinge region" of kinase active sites.
Tautomerism: The compound exists in equilibrium between the 3- and 5-substituted tautomers. In the 3-(pyridin-2-yl) form, the adjacent nitrogen atoms can chelate metals (e.g., Zn²⁺, Fe²⁺), making this library relevant for metalloenzyme targets (e.g., KDMs, PHDs).
Ester Functionality: The methyl ester at the 5-position provides a handle for hydrophobic interactions (e.g., with the gatekeeper residue) or acts as a prodrug moiety that is hydrolyzed intracellularly to the free acid.
HTS Logic Flow
The screening strategy filters compounds based on biochemical potency, followed by selectivity and biophysical validation.
Figure 1: HTS Workflow for Pyrazole-Pyridine Carboxylate Libraries. The process prioritizes early identification of false positives (aggregators) and stability issues.
Library Preparation & Quality Control
Critical Factor: Ester Hydrolysis
Methyl esters are susceptible to hydrolysis in aqueous buffers or during long-term DMSO storage if water is present. The corresponding carboxylic acid often has significantly different solubility and potency.
Solvent: 100% DMSO (Anhydrous).
Storage: -20°C in varying humidity-controlled environments (avoid freeze-thaw cycles).
QC Step: Randomly sample 5% of the library for LC-MS analysis prior to screening.
This protocol uses a LanthaScreen™ Eu Kinase Binding Assay format. The tracer (Alexa Fluor™ 647-labeled ATP competitive inhibitor) competes with the library compound for the kinase active site. Binding of the Eu-labeled antibody to the kinase generates a FRET signal with the tracer. Displacement by a library compound reduces the FRET signal.
Tracer: Kinase Tracer 178 or 236 (Alexa Fluor™ 647).
Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
Plate: 384-well low-volume white microplate (e.g., Corning 4513).
Reader: PerkinElmer EnVision or BMG PHERAstar (Ex: 340nm, Em: 615nm/665nm).
Assay Procedure (384-well format)
Step
Action
Volume
Notes
1
Compound Dispense
20 nL
Use acoustic dispenser (e.g., Echo 550) to transfer library compounds (10 mM in DMSO) to assay plate. Final conc: 10 µM.
2
Kinase/Ab Mix
5 µL
Add Kinase (5 nM final) + Eu-Antibody (2 nM final) in Assay Buffer. Incubate 15 min.
3
Tracer Addition
5 µL
Add Tracer (concentration = of tracer) in Assay Buffer.
4
Incubation
N/A
Incubate for 60 minutes at Room Temperature (protected from light).
5
Detection
N/A
Read TR-FRET. Calculate Ratio: (Em 665nm / Em 615nm) × 10,000.
Data Analysis
Calculate Emission Ratio (ER):
Calculate % Inhibition:
ER_max: DMSO control (No inhibitor, high FRET).
ER_min: High concentration of known inhibitor (Low FRET).
Z-Prime (
): Must be > 0.5 for a valid screen.
Hit Validation & Triage
Counter-Screening (False Positives)
Pyrazoles can sometimes act as "aggregators" or sequester metals needed for the assay (if the kinase is Mg-dependent).
Detergent Sensitivity: Re-test hits in buffer with 0.01% vs 0.1% Triton X-100. Aggregators lose potency at higher detergent concentrations.
Redox Assay: Use a Resazurin-based assay to ensure the compound isn't generating reactive oxygen species (ROS) or interfering with the fluorescence read-out (quenching).
Orthogonal Confirmation
Confirm binding using a biophysical method that detects direct interaction, independent of enzymatic activity.
(>2°C) confirms stabilization of the protein, indicating direct binding to the ATP pocket.
Structure-Activity Relationship (SAR) Expansion
Once a hit is validated, utilize the modularity of the Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate scaffold:
Hydrolysis Check: Synthesize the free acid and test. If the acid is inactive, the ester binding is specific (hydrophobic pocket).
Pyridine Substitution: Vary the pyridine ring (e.g., pyrimidine, quinoline) to tune H-bond acceptor capability.
N-Methylation: Methylate the pyrazole nitrogen to lock the tautomer and determine the active conformation.
Mechanism of Action Visualization
The following diagram illustrates the predicted binding mode of the scaffold in the ATP-binding pocket of a typical kinase.
Figure 2: Predicted Pharmacophore Interactions. The pyrazole-pyridine motif acts as a bidentate hinge binder, while the ester moiety probes the hydrophobic back-pocket or gatekeeper region.
References
Pevarello, P., et al. (2004). "3-Aminopyrazole inhibitors of CDK2/cyclin A as antitumor agents. 1. Lead finding." Journal of Medicinal Chemistry. Link
Cheung, M., et al. (2010). "Discovery of pyrazolopyridines as a new class of potent and selective p38α MAP kinase inhibitors." Bioorganic & Medicinal Chemistry Letters. Link
Thermo Fisher Scientific. "LanthaScreen™ Eu Kinase Binding Assay User Guide." Thermo Fisher Technical Resources. Link
Baell, J. B., & Holloway, G. A. (2010). "New substructure filters for removal of pan-assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays." Journal of Medicinal Chemistry. Link
Zhang, J., et al. (2009). "A simple statistical parameter for use in evaluation and validation of high throughput screening assays." Journal of Biomolecular Screening. Link
Technical Support Center: Purification of Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and purification protocols for Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-c...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and purification protocols for Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate, a key heterocyclic building block. Our focus is on delivering practical, field-proven insights to help you achieve the highest purity for your compound, ensuring the reliability of your downstream applications.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the common challenges and questions that arise during the purification of Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate.
Q1: What are the most common impurities I should expect in my crude sample?
A: Understanding potential impurities is the first step to designing an effective purification strategy. Based on common synthetic routes, such as the condensation of a β-ketoester with a hydrazine derivative, impurities typically fall into these categories:
Unreacted Starting Materials: Residual hydrazine derivatives or the β-dicarbonyl precursor are common.[1][2]
Regioisomers: The reaction of an unsymmetrical dicarbonyl compound with a hydrazine can lead to the formation of isomeric pyrazoles.[3] Depending on the reaction conditions, you may have the 3-substituted (desired) and 5-substituted (impurity) regioisomers, which can be difficult to separate.
By-products from Side Reactions: Dehydration or rearrangement products can sometimes form under the reaction conditions.
Residual Solvents and Reagents: Solvents like ethanol, toluene, or reagents like acid/base catalysts may be present.
Q2: How do I choose the best purification strategy for my specific impurity profile?
A: The optimal strategy depends on the nature and quantity of the impurities. A preliminary Thin Layer Chromatography (TLC) analysis is crucial.
For non-polar impurities: If your product is significantly more polar than the impurities, flash column chromatography is highly effective.
For highly polar or ionic impurities: An acid-base extraction can be very efficient. The basic pyridine nitrogen allows the target compound to be selectively extracted into an aqueous acid phase, leaving neutral organic impurities behind.
For minor impurities with similar polarity: Recrystallization is often the best choice for a final polishing step, especially if your crude product is already >90% pure. It can be highly effective at removing small amounts of closely related impurities.
For removing regioisomers: This is often the most challenging separation. High-performance flash chromatography with a shallow solvent gradient is typically required.[3]
Q3: My compound contains a methyl ester. Will it be hydrolyzed during an acid-base extraction?
A: This is a valid concern. Methyl esters are susceptible to hydrolysis under both strong acidic and basic conditions, especially with prolonged exposure or heat.[4] To mitigate this risk:
Use mild acids and bases: Employ dilute acids like 1M HCl for the extraction and a weak base like saturated sodium bicarbonate (NaHCO₃) for neutralization.[5][6] Avoid strong bases like NaOH or KOH if possible, as they rapidly saponify esters.[7]
Work quickly and at low temperatures: Perform the extraction in an ice bath to reduce the rate of potential hydrolysis. Do not let the acidic or basic aqueous solutions sit for extended periods.
Irreversibility of Saponification: Remember that basic hydrolysis (saponification) is essentially irreversible.[7] Once the carboxylate salt is formed, it is very difficult to revert to the ester under basic conditions.
Q4: My compound is an oil and will not crystallize. What are my options?
A: "Oiling out" is a common problem, especially with heterocyclic compounds that have awkward packing geometries or residual impurities.[8]
Trituration: Try adding a non-polar solvent in which your compound is insoluble (like hexanes or diethyl ether) to the oil and vigorously scratching the side of the flask with a glass rod. This can induce nucleation and cause the product to solidify.
Solvent System for Recrystallization: Your compound may require a two-solvent system for effective crystallization. Dissolve the oil in a minimum amount of a "good" solvent (e.g., ethyl acetate, acetone) and then slowly add a "poor" solvent (e.g., hexanes, heptane) until the solution becomes cloudy. Gently warm until clear and then allow to cool slowly.[9]
Purify Further: Oiling out is often a sign of significant impurities. It may be necessary to perform column chromatography first to achieve a higher purity solid, which can then be recrystallized.
Part 2: Purification Strategy & Troubleshooting Guides
This section provides a logical workflow for purification, followed by detailed experimental protocols.
Decision Workflow for Purification
The following diagram outlines a systematic approach to purifying your crude product.
Caption: Decision workflow for selecting the appropriate purification method.
Protocol 1: Flash Column Chromatography
This is the most versatile method for separating compounds with different polarities.
Principle: Separation is based on the differential partitioning of components between a stationary phase (silica gel) and a mobile phase (eluent). More polar compounds adhere more strongly to the polar silica gel and elute later.
Detailed Protocol:
Solvent System Selection:
Using TLC, find a solvent system (typically a mixture of hexanes and ethyl acetate) that gives your product a Retention Factor (Rf) of ~0.3.[10]
For nitrogen-containing compounds, adding a small amount of triethylamine (0.1-1%) to the eluent can prevent "tailing" on the silica gel.[10]
Column Packing:
Select a column with an appropriate diameter for your sample size (a 40-50:1 ratio of silica to crude product by weight is a good starting point).
Prepare a slurry of silica gel in your initial, least polar eluent.
Pour the slurry into the column and use gentle air pressure to pack it evenly, avoiding cracks.
Sample Loading:
Dissolve your crude product in a minimal amount of dichloromethane or the eluent.
Alternatively, for less soluble compounds, perform "dry loading": dissolve the compound, add a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.
Elution and Fraction Collection:
Begin eluting with a non-polar solvent mixture (e.g., 9:1 Hexanes:EtOAc).
Gradually increase the polarity of the eluent (gradient elution) to move your compound down the column.
Collect fractions and monitor them by TLC to identify which ones contain your pure product.
Isolation:
Combine the pure fractions.
Remove the solvent using a rotary evaporator to yield the purified compound.
Troubleshooting Flash Chromatography
Problem
Solution
Compound won't elute
Increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate or add methanol).
Poor separation
Run a shallower gradient (increase polarity more slowly). Ensure the column is packed well without channels. Try dry loading the sample.
Streaking/Tailing of spots
Add 0.1-1% triethylamine or pyridine to the eluent to neutralize acidic sites on the silica gel.[10]
Product crystallizes on column
Use a more polar solvent system to increase solubility during the run.
Protocol 2: Recrystallization
Ideal for removing small amounts of impurities from a solid product.
Principle: This technique relies on the difference in solubility of the compound and impurities in a chosen solvent at different temperatures. The compound should be highly soluble at high temperatures and poorly soluble at room or low temperatures.
Detailed Protocol:
Solvent Selection:
Test small amounts of your product in different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene).
A good solvent will dissolve the compound when hot but not when cold.[11] A solvent pair (one in which the compound is soluble, one in which it is not) can also be used.[9]
Dissolution:
Place the crude solid in a conical flask.
Add the minimum amount of hot solvent dropwise until the solid just dissolves.
Cooling and Crystallization:
Cover the flask and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
Isolation:
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing impurities.
Dry the crystals under vacuum.
Potential Recrystallization Solvents
Solvent
Comments
Ethanol / Isopropanol
Good general-purpose polar protic solvents. Effective for many nitrogen heterocycles.
Ethyl Acetate
A moderately polar solvent, often used in combination with hexanes.
Toluene
A non-polar aromatic solvent, good for compounds with aromatic character. Use with good ventilation.
Hexanes / Ethyl Acetate
A common solvent pair. Dissolve in hot ethyl acetate, add hexanes until cloudy, then clarify with a drop of hot ethyl acetate before cooling.
Protocol 3: Acid-Base Extraction
This powerful technique leverages the basicity of the pyridine ring to separate the target compound from neutral impurities.
Principle: The basic nitrogen atom on the pyridine ring can be protonated by an acid to form a water-soluble ammonium salt. This salt will move into the aqueous phase, leaving non-basic (neutral) organic impurities in the organic phase.
Caption: Workflow for purification via acid-base liquid-liquid extraction.
Detailed Protocol:
Dissolution: Dissolve the crude product in an immiscible organic solvent like ethyl acetate or dichloromethane.
Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M HCl (aq). Repeat 2-3 times. Combine the aqueous layers.
Neutralization: Cool the combined acidic aqueous layers in an ice bath. Slowly and carefully add a saturated solution of sodium bicarbonate until gas evolution ceases and the pH is ~8. Your product should precipitate or form an oil.
Back-Extraction: Extract the neutralized aqueous layer with fresh ethyl acetate or dichloromethane (3x). This will move your deprotonated, neutral product back into the organic phase.
Washing and Drying: Combine the organic layers, wash with brine (saturated NaCl solution) to remove excess water, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent by rotary evaporation.
Part 3: Purity Assessment
After purification, you must verify the purity and identity of your compound.
Thin-Layer Chromatography (TLC): The purified compound should appear as a single spot under UV light. Co-spotting with the starting material can confirm its absence.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: This is the gold standard for structural confirmation. The spectrum of the pure compound should show sharp peaks corresponding to the structure with correct integrations. The absence of peaks from starting materials or solvents indicates high purity. A singlet for the pyrazole H-4 proton is a characteristic signal to look for.[12]
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides both purity information (a single peak in the chromatogram) and molecular weight confirmation (the correct mass-to-charge ratio in the mass spectrum).
Melting Point: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). Impurities tend to broaden and depress the melting point.
References
Butkevičius, E., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. Available at: [Link]
KTU ePubl. (n.d.). Synthesis and characterization of novel methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available at: [Link]
National Center for Biotechnology Information (PMC). (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available at: [Link]
Gomaa, M. A.-M. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]
Pharmacophore. (n.d.). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Available at: [Link]
Holzer, W., Guo, C., & Schalle, K. (2009). 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. Molbank. Available at: [Link]
Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles.
Google Patents. (n.d.). CN102020603A - Method for preparing pyridine bases.
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Available at: [Link]
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Available at: [Link]
MDPI. (n.d.). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Available at: [Link]
Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Available at: [Link]
ResearchGate. (2023). How can I obtain good crystals of heterocyclic organic compounds?. Available at: [Link]
Organic Chemistry Portal. (n.d.). Methyl Esters. Available at: [Link]
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]
Digital CSIC. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Available at: [Link]
ACS Publications. (2002). Method for Determining Nitrogenous Heterocycle Compounds in Wine. Available at: [Link]
National Center for Biotechnology Information (PMC). (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Available at: [Link]
Master Organic Chemistry. (2022). Basic Hydrolysis of Esters - Saponification. Available at: [Link]
ResearchGate. (n.d.). Synthesis of 4H-pyrazoles by condensation of 1,3-diketones with hydrazine. Available at: [Link]
HR Patel Institute of Pharmaceutical Education and Research. (n.d.). PRACTICAL LAB MANUAL. Available at: [Link]
MDPI. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link]
PubChem. (n.d.). methyl 3-nitro-1H-pyrazole-5-carboxylate. Available at: [Link]
MDPI. (n.d.). Removal of Pyridine from Aqueous Solutions Using Lignite, Coking Coal, and Anthracite: Adsorption Kinetics. Available at: [Link]
Chemguide. (n.d.). Hydrolysing Esters. Available at: [Link]
ResearchGate. (n.d.). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Available at: [Link]
ResearchGate. (n.d.). Separation and extraction of Φ-methyl ester sulfoxylates: New features. Available at: [Link]
ResearchGate. (2009). (PDF) 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. Available at: [Link]
Google Patents. (n.d.). US3431266A - Method for recovery of pyridine bases.
MDPI. (n.d.). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Available at: [Link]
University of York, Chemistry Teaching Labs. (n.d.). Single-solvent recrystallisation. Available at: [Link]
Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Available at: [Link]
University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column. Available at: [Link]
ACS Publications. (n.d.). Synthesis of Avenanthramide C and Its Analogs Utilizing Classical Condensation, Saponification and Acidification. Available at: [Link]
Reddit. (2024). What's the best solvent to remove these crystals and recrystallize it?. Available at: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: PYR-OPT-2024
Topic: Optimization of Reaction Conditions & Troubleshooting
Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Status: Open
Executive Summary
You are attempting to synthesize Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate , a critical bidentate ligand scaffold used in coordination chemistry and fragment-based drug discovery.
The industry-standard route involves a Claisen condensation of 2-acetylpyridine with dimethyl oxalate, followed by a cyclocondensation with hydrazine. While theoretically straightforward, this sequence is prone to yield-killing pitfalls: self-condensation of the ketone, hydrolysis of the labile diketo-ester intermediate, and regiochemical ambiguity during scale-up.
This guide moves beyond basic literature procedures to provide a robust, self-validating protocol optimized for purity and reproducibility.
Module 1: The Optimized Protocol (The "Golden Route")
We recommend a Two-Step, One-Pot procedure. Isolating the intermediate 1,3-diketone is generally unnecessary and can lead to degradation.
Step 1: Claisen Condensation (Formation of the Enolate)
Excess oxalate drives the equilibrium and suppresses ketone self-condensation.
Base
Sodium Methoxide (NaOMe) (1.5 - 2.0 eq)
Must match the ester alkyl group (Methyl) to prevent transesterification byproducts (e.g., ethyl ester impurities).
Solvent
Anhydrous Methanol (MeOH)
Protic solvent supports the solubility of the alkoxide. Must be anhydrous to prevent ester hydrolysis.
Temperature
0°C Room Temp (RT)
Initiate cold to control exotherm; warm to RT to drive conversion.
Addition
Inverse Addition
Crucial: Add the ketone slowly to the mixture of Base + Oxalate. This keeps the electrophile (oxalate) in excess relative to the enolate.
Step 2: Cyclocondensation (Pyrazole Formation)
Critical Mechanism: Double nucleophilic attack of hydrazine on the 1,3-dicarbonyl system.
Parameter
Recommendation
Scientific Rationale
Reagent
Hydrazine Hydrate (1.2 - 1.5 eq)
Slight excess ensures complete consumption of the diketone intermediate.
Additive
Acetic Acid (AcOH)
Buffers the strongly basic enolate solution from Step 1. Pyrazole formation is acid-catalyzed.
Temperature
Reflux (65°C) for 2–4 hours
Thermodynamic control is required to favor the stable aromatic pyrazole ring over open-chain hydrazones.
Workup
Precipitation
The product often crystallizes upon cooling or addition of water.
Workflow Visualization
Figure 1: Optimized One-Pot Synthesis Workflow. Note the critical "Inverse Addition" strategy in Step 1.
Module 2: Troubleshooting Guide
Issue 1: Low Yield in Claisen Step (Starting Material Recovery)
Symptom: TLC shows unreacted 2-acetylpyridine; the reaction mixture remains clear instead of turning yellow/orange (enolate formation).
Root Cause A: Moisture Contamination.
Explanation: Methoxide is a strong base. If water is present, it generates Hydroxide (
), which hydrolyzes the dimethyl oxalate into oxalic acid (inactive) rather than deprotonating the ketone.
Fix: Use freshly distilled MeOH over Mg/Iodine or commercial anhydrous grade. Ensure glassware is oven-dried.
Root Cause B: Base Stoichiometry.
Explanation: The product of the Claisen condensation is an acidic enol (
). It consumes 1 equivalent of base to form the stable salt. If you use catalytic base (<1 eq), the reaction will stall.
Fix: Ensure you are using at least 1.5 equivalents of NaOMe.
Issue 2: Complex Mixture/Impurities (The "Tar" Effect)
Symptom: Dark brown reaction mixture; multiple spots on TLC; low mass balance.
Root Cause: Self-Condensation (Aldol).
Explanation: 2-Acetylpyridine is an enolizable ketone. In the presence of base without sufficient electrophile (oxalate), it reacts with itself.
Fix:Switch to Inverse Addition. Dissolve NaOMe and Dimethyl Oxalate in the flask first. Add the 2-Acetylpyridine solution dropwise. This ensures the ketone enolate always encounters an excess of oxalate.
Issue 3: Product Solubility & Isolation
Symptom: Product does not precipitate after hydrazine reflux; "sticky" oil forms.
Root Cause: pH & Solvation.
Explanation: The pyrazole nitrogen can be protonated in strong acid or deprotonated in strong base. The neutral species is least soluble.
Fix: After the reaction, neutralize the mixture to pH 7.0–7.5 .
Fix: If an oil forms, add a small amount of water to induce precipitation, or scratch the flask walls. Recrystallize from Ethanol/Water (9:1).
Module 3: Logic Tree for Optimization
Use this decision tree to diagnose specific failure modes in your experiment.
Figure 2: Diagnostic Logic Tree for yield optimization.
Module 4: Frequently Asked Questions (FAQ)
Q: Can I use Lithium Hexamethyldisilazide (LiHMDS) instead of NaOMe?A: Yes, but it is usually overkill and less atom-economical. LiHMDS is a non-nucleophilic strong base (
) often used for kinetic enolate formation at -78°C. For this thermodynamic Claisen condensation, NaOMe () is sufficient, cheaper, and easier to handle. If you use LiHMDS, you must use an aprotic solvent (THF), not methanol.
Q: Why do I see two spots for the final product on TLC?A: This is likely Tautomerism , not an impurity. Pyrazoles with a free N-H exist in equilibrium between the 1H and 2H forms (or 3-substituted vs 5-substituted tautomers). In solution (NMR/TLC), these can sometimes appear as broadened or distinct signals depending on the solvent and timescale.
Validation: Run NMR in DMSO-
.[1] The tautomers usually average out due to rapid proton exchange, or you will see broad N-H peaks.
Q: My product is an ethyl ester, but I wanted the methyl ester.A: You likely used Ethanol as the solvent with Dimethyl Oxalate .
Mechanism:[1][2][3][4][5][6] Transesterification occurs rapidly under basic conditions.
Rule: Always match the solvent alcohol to the ester alkoxy group. Use MeOH for Methyl esters, EtOH for Ethyl esters.
Q: Is the intermediate stable? Can I store it?A: The sodium enolate salt (precipitate from Step 1) is relatively stable if kept dry. However, the free 1,3-diketone (after acidification) is prone to decomposition and hydration. We strongly recommend proceeding immediately to the hydrazine step.
References
Claisen Condensation Mechanism & Stoichiometry
McMurry, J. Organic Chemistry, "The Claisen Condensation Reaction." LibreTexts/OpenStax.
Synthesis of 3-(2-pyridyl)pyrazole-5-carboxylates
Molecules, "Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates." (Demonstrates the enamine/diketone pathway to pyrazoles).
Hydrazine Cyclization Regiochemistry
Journal of Heterocyclic Chemistry, "Regioselectivity of the Reaction of Hydrazine with 1,3-Dicarbonyl Compounds." (General principles applied to Step 2).
Base Selection in Condensation Reactions
Organic Chemistry Portal, "Claisen Condensation: Reagents and Conditions."
Technical Support Center: Troubleshooting 1-(2-Pyridyl)pyrazole Synthesis
Topic: Optimization and Troubleshooting of Pyrazole Synthesis using 2-Hydrazinopyridine. Audience: Senior Chemists, Process Chemists, and Medicinal Chemistry Leads.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Optimization and Troubleshooting of Pyrazole Synthesis using 2-Hydrazinopyridine.
Audience: Senior Chemists, Process Chemists, and Medicinal Chemistry Leads.
Objective: To provide a mechanistic, causality-based troubleshooting guide for low-yielding condensation reactions between 2-pyridyl hydrazine and 1,3-dicarbonyl equivalents.
Module 1: The Core Problem – Reactivity & Kinetics
Q: Why is my reaction stalling or yielding <20% compared to phenylhydrazine?
The Senior Scientist’s Insight:
The root cause is almost invariably electronic deactivation coupled with pH mismanagement .
Unlike phenylhydrazine, the 2-pyridyl group is a strong electron-withdrawing heterocycle. This reduces the nucleophilicity of the distal hydrazine nitrogen (
), making the initial attack on the carbonyl carbon the rate-determining bottleneck.
Furthermore, the pyridine ring acts as a "proton trap." If you use standard acid catalysis (e.g., HCl, high % AcOH), you risk protonating the pyridine nitrogen or the hydrazine itself. A protonated hydrazine cannot act as a nucleophile.
The Fix: The "Goldilocks" pH Protocol
Avoid Strong Acids: Do not use HCl or H₂SO₄.
Buffer System: Use Ethanol with 5–10 mol% Acetic Acid or p-TsOH . If the reaction is sluggish, do not add more acid. Instead, switch to Microwave Irradiation (100–120°C, 10-30 min) to overcome the activation energy barrier without destroying the nucleophile.
Diagram 1: Deactivation Mechanism & Proton Trap
Caption: The pyridine ring reduces nucleophilicity electronically, while excess acid chemically deactivates the molecule by protonation.[1][2][3][4]
Module 2: Regioselectivity Control
Q: I see two spots on TLC. How do I control the formation of 1,3- vs. 1,5-isomers?
The Senior Scientist’s Insight:
Regioselectivity is governed by the interplay between sterics (bulk of substituents) and electronics (hardness of the carbonyls).[5]
Standard (Acidic/Neutral): The most nucleophilic nitrogen (the terminal
) attacks the most electrophilic carbonyl.
Inverted (Basic): Under basic conditions, the hydrazine is deprotonated to form a more reactive hydrazide anion, often altering the attack preference or favoring the thermodynamic product.
The Protocol: Regio-Switching
Desired Isomer
Reaction Condition
Mechanism
Kinetic Control
EtOH, cat. AcOH, Reflux
Terminal attacks the less hindered / more electrophilic carbonyl.
Thermodynamic Control
t-BuOH, t-BuOK (1.1 eq), Reflux
Base-mediated equilibration allows the system to find the most stable isomer (often 1,3,5-substituted to minimize steric clash).
Module 3: The "Rescue" Protocols (When Condensation Fails)
Q: Direct condensation is failing (0% yield or messy tar). What is the alternative?
The Senior Scientist’s Insight:
If the 1,3-dicarbonyl is unstable or the 2-pyridyl hydrazine is decomposing (it oxidizes to tar easily), stop trying to force the condensation. Build the pyrazole first, then attach the pyridine ring using Transition Metal Catalysis.
Method A: Chan-Lam Coupling (Mildest Conditions)
Best for: Sensitive substrates that cannot tolerate high heat.
Reactants: Dissolve Pyrazole (1.0 equiv) and 2-Pyridylboronic acid (1.5 equiv) in Dichloromethane (DCM) or Methanol .
Catalyst: Add Cu(OAc)₂ (1.0 equiv) and Pyridine (3.0 equiv).
Atmosphere: Stir open to the air (oxygen is the re-oxidant) at Room Temperature for 12–24 hours.
Workup: Filter through a celite pad to remove copper salts. Wash with dilute aqueous ammonia (to chelate residual Cu).
Purification: Silica gel chromatography.
Module 4: Purification & Stability FAQs
Q: My product streaks on the silica column. How do I fix this?
A: Pyridyl-pyrazoles are basic. They interact strongly with the acidic silanols on silica gel.
The Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in the eluent. This neutralizes the acidic sites on the silica, allowing the basic pyrazole to elute as a tight band.
Q: The starting material (2-hydrazinopyridine) looks dark. Is it still good?
A: Likely not. 2-hydrazinopyridine oxidizes to azo compounds and tars upon air exposure.
The Test: Run a TLC of the starting material. If you see a baseline smear, recrystallize it (from EtOH/Et₂O) or buy a fresh bottle. Using degraded hydrazine is the #1 cause of "tarry" reactions.
Troubleshooting Logic Tree
Diagram 2: Decision Matrix for Low Yields
Caption: Step-by-step decision matrix for diagnosing and rescuing failed pyrazole syntheses.
References
Regioselectivity in Pyrazole Synthesis
Fustero, S., et al. "Regioselective Synthesis of Pyrazoles from 1,3-Diketones and Hydrazines." Journal of Organic Chemistry, 2008.
Insight: Discusses the impact of solvent and pH on isomer r
Chan-Lam Coupling (Alternative Route)
Qiao, J. X., & Lam, P. Y. S. "Copper-promoted Carbon-Heteroatom Bond Cross-coupling with Boronic Acids and Derivatives." Synthesis, 2011.[1][7][8]
Insight: Defines the protocol for coupling N-H heterocycles with aryl boronic acids under mild conditions.
Buchwald-Hartwig Coupling for Pyrazoles
Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide." Chemical Science, 2011.
Insight: Provides ligand choices for coupling electron-deficient heterocycles like pyridines.[9]
Microwave Assisted Synthesis
Polo, C., et al. "Microwave-assisted synthesis of 1-substituted pyrazoles." Tetrahedron Letters, 2006.
Insight: Demonstrates yield improvements for sluggish hydrazines using microwave irradi
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Pyrazole Synthesis DivisionTicket ID: #PYR-5-CARB-001
Subject: Byproduct Identification & Process Optimization for Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate
Status: Open
Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Group
Executive Summary
You are encountering challenges in the synthesis of Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate . This scaffold is synthetically deceptive; while the Claisen condensation followed by cyclization appears straightforward, the presence of the ester moiety alongside the nucleophilic hydrazine creates a high risk of over-reaction (hydrazide formation) and hydrolysis .
This guide bypasses generic advice. We will focus on the specific failure modes of the 2-acetylpyridine + dimethyl oxalate route, providing forensic identification methods (NMR/LCMS) and self-validating protocols.
Part 1: The Forensic Triage (Byproduct Identification)
Before adjusting your protocol, use this diagnostic matrix to identify your specific impurity.
Diagnostic Decision Tree
Use the diagram below to correlate your analytical data with the chemical failure mode.
Caption: Logic flow for correlating LCMS/NMR anomalies to specific synthetic failure modes.
Part 2: Deep Dive into Failure Modes
The "Hydrazide Trap" (Critical Issue)
The Symptom: Your LCMS shows a mass shift corresponding to the loss of methoxy (-31) and gain of hydrazine (+32), resulting in a net mass change of +1 (or simply the observation of the hydrazide mass). In NMR, the characteristic methyl ester singlet (~3.8–3.9 ppm) is gone.
The Cause: Hydrazine is a potent nucleophile. In the standard protocol, it first cyclizes with the diketone to form the pyrazole ring. However, if excess hydrazine is present or the temperature is too high, the hydrazine attacks the ester group, converting it to a hydrazide (-CONHNH₂).
The Fix:
Stoichiometry: Use exactly 1.0–1.1 equivalents of hydrazine. Never use a large excess.
pH Control: Conduct the cyclization in acetic acid or ethanol with a controlled amount of acid. Protonating the hydrazine reduces its nucleophilicity toward the ester while still allowing cyclization.
The "Mixed Ester" Mess (Transesterification)
The Symptom: You observe a mixture of methyl and ethyl esters in NMR (singlet at 3.9 ppm vs quartet at 4.3 ppm).
The Cause: Using Dimethyl Oxalate in Ethanol (or vice versa). The alkoxide base (NaOMe vs NaOEt) or the solvent will scramble the ester alkyl group via transesterification.
The Fix: strictly match your reagents.
System A: Dimethyl Oxalate + NaOMe + Methanol.
System B: Diethyl Oxalate + NaOEt + Ethanol.
The "Yellow Sludge" (Incomplete Claisen)
The Symptom: The reaction yields a yellow solid that is not the pyrazole.
The Cause: This is the Lithium/Sodium enolate salt of the diketoester intermediate. The Claisen condensation is reversible.[1][2] If you do not drive it to completion or if you quench it incorrectly, you isolate the intermediate.
The Fix: Ensure the Claisen step runs for sufficient time (often 12-16h) and that the intermediate is either isolated properly (acidified to neutral pH) or used in situ without isolation (one-pot method).
Part 3: The Validated Reaction Pathway
The following diagram illustrates the mechanistic pathway and where the specific byproducts branch off.
Caption: Synthetic pathway showing the Claisen condensation and the branching points for Hydrazide and Acid byproducts.
Part 4: Optimized Experimental Protocol
This protocol is designed to minimize hydrazide formation and ensure complete cyclization.
Reagents:
2-Acetylpyridine (1.0 eq)
Dimethyl Oxalate (1.2 eq)
Sodium Methoxide (1.2 eq, 25-30% in MeOH)
Hydrazine Monohydrate (1.05 eq)
Acetic Acid (Glacial)
Step-by-Step Methodology:
Claisen Condensation (The Enol Formation):
To a stirred solution of Sodium Methoxide (1.2 eq) in anhydrous Methanol at 0°C, add Dimethyl Oxalate (1.2 eq).
Add 2-Acetylpyridine (1.0 eq) dropwise. Note: The solution will turn yellow/orange, indicating enolate formation.
Allow to warm to Room Temperature (RT) and stir for 16 hours.
Checkpoint: Take a small aliquot, quench with dilute HCl, and check LCMS. You should see the diketoester mass (M+H ~222 for methyl ester). If starting material remains, heat to 50°C for 2 hours.
The "Buffered" Cyclization (Crucial Step):
Option A (Two-Step): Acidify the reaction mixture with 1M HCl to pH 4-5. The diketoester may precipitate. Filter and dry. Then resuspend in Ethanol.[3]
Option B (One-Pot - Recommended): Dilute the reaction mixture with Ethanol. Add Acetic Acid until the pH is approximately 5-6.
Cool the mixture to 0°C.
Add Hydrazine Hydrate (1.05 eq) dropwise.[4] DO NOT DUMP IT IN.
Stir at 0°C for 1 hour, then allow to warm to RT.
Validation: Check LCMS. If the reaction is slow, heat to 50°C, but monitor strictly for hydrazide formation.
Add water.[6][7] The product often precipitates as a white/off-white solid.
Filter and wash with cold water.
Recrystallization: If necessary, recrystallize from Ethanol/Water.
Part 5: Frequently Asked Questions (FAQs)
Q: I see two spots on my TLC that are very close together. Are these regioisomers?A: Likely not. For 1H-pyrazoles, the 3-(pyridin-2-yl) and 5-(pyridin-2-yl) forms are tautomers , not distinct separable regioisomers in solution. They interconvert rapidly. If you see two distinct spots, one is likely the diketoester intermediate (unreacted) or the hydrazide impurity .
Q: Can I use Hydrazine Hydrochloride instead of Hydrazine Hydrate?A: Yes, and it is often safer. Hydrazine hydrochloride releases hydrazine slowly in the presence of the base (acetate/methoxide) already in your system, which keeps the effective concentration of free hydrazine low, further reducing the risk of hydrazide byproduct formation.
Q: My NMR shows a broad hump at 13-14 ppm. What is that?A: That is the Pyrazole N-H.[8] It is characteristic of 1H-pyrazoles. It is often broad and its chemical shift is concentration-dependent due to hydrogen bonding.
References
Claisen Condens
Source: Organic Chemistry Portal.[9] "Synthesis of Pyrazoles."
How to avoid the formation of regioisomers in pyridinyl-pyrazole synthesis
Technical Support Center: Pyridinyl-Pyrazole Synthesis A Senior Application Scientist's Guide to Mastering Regioselectivity Welcome to the technical support center for pyridinyl-pyrazole synthesis. This guide is designed...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Pyridinyl-Pyrazole Synthesis
A Senior Application Scientist's Guide to Mastering Regioselectivity
Welcome to the technical support center for pyridinyl-pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing specific pyridinyl-pyrazole regioisomers. The formation of unwanted isomers is a persistent challenge that can impact yield, purification costs, and the biological activity of the final compound.
As Senior Application Scientists, we understand that achieving high regioselectivity is not just about following a recipe; it's about understanding the underlying principles that govern the reaction. This center provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to give you authoritative control over your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What exactly are regioisomers in the context of pyridinyl-pyrazole synthesis?
A1: Regioisomers are constitutional isomers that arise when a reaction can yield products with the same molecular formula but different connectivity or placement of substituents on a structural scaffold. In the common Knorr synthesis of pyridinyl-pyrazoles, this occurs when an unsymmetrical pyridinyl-1,3-dicarbonyl compound reacts with a substituted hydrazine (like methylhydrazine), or when 2-hydrazinopyridine reacts with an unsymmetrical 1,3-dicarbonyl. The hydrazine has two non-equivalent nitrogen atoms, and the diketone has two non-equivalent carbonyl carbons. The initial nucleophilic attack can happen at two different sites, leading to two distinct pyrazole products after cyclization and dehydration.[1] For example, the reaction of 1-(pyridin-2-yl)butane-1,3-dione with methylhydrazine can produce both 1-methyl-3-phenyl-5-(pyridin-2-yl)-1H-pyrazole and 1-methyl-5-phenyl-3-(pyridin-2-yl)-1H-pyrazole.
Q2: What are the primary factors that dictate which regioisomer is formed?
A2: The regiochemical outcome is a delicate balance of several factors. Understanding these is the first step to controlling your reaction:[1]
Electronic Effects: The pyridine ring is strongly electron-withdrawing, which increases the electrophilicity of the adjacent carbonyl carbon, making it a more reactive site for nucleophilic attack. This is often the dominant factor.[1]
Steric Hindrance: Bulky groups on the dicarbonyl compound or the hydrazine can physically block the approach to one of the carbonyl groups, directing the reaction to the less hindered site.[1]
Reaction pH (Catalysis): The acidity or basicity of the medium is critical. Under acidic conditions, the reaction mechanism can be altered. For instance, the less basic nitrogen of a substituted hydrazine may become the primary nucleophile.[2] Conversely, basic conditions can favor attack by the more nucleophilic nitrogen.[1]
Solvent Choice: The solvent can profoundly influence the regioisomeric ratio. As detailed in the troubleshooting section, polar, hydrogen-bond-donating solvents, particularly fluorinated alcohols, can stabilize intermediates in a way that dramatically favors one reaction pathway over the other.
Q3: Can I use a catalyst to force the reaction to produce only one isomer?
A3: While appealing, it's not always straightforward. Lewis acid catalysts are sometimes employed to enhance regioselectivity, but their effect is highly substrate-dependent and can be counterintuitive. In some studies involving the Knorr synthesis, a screen of 11 different Lewis acids revealed that most actually slowed down the desired reaction, with only a mild rate increase observed for Ga(NO₃)₃.[3] Therefore, while catalytic control is a potential strategy, it requires careful screening and is not a universal solution. Solvent and substrate control are often more reliable methods.
Q4: Are there alternative synthetic routes that offer better regiocontrol from the start?
A4: Absolutely. When the classical Knorr condensation fails to provide the desired selectivity, several excellent alternatives exist:
Using Dicarbonyl Surrogates: Instead of a 1,3-diketone, you can use substrates with pre-defined reactivity, such as β-enaminones or α-oxoketene N,S-acetals. These effectively "lock in" the direction of the initial nucleophilic attack.
1,3-Dipolar Cycloadditions: These reactions, for example between a diazo compound and an alkyne, build the pyrazole ring through a different mechanistic pathway that can offer superb regiocontrol.[4]
Synthesis from Unsaturated Precursors: Reacting α,β-unsaturated ketones (chalcones) or acetylenic ketones with hydrazines are also highly effective and often highly regioselective methods for preparing pyrazoles.[5]
Troubleshooting Guide: Gaining Control Over Regioisomer Formation
This section addresses specific problems you may encounter during your experiments and provides actionable, field-proven solutions.
Problem 1: My reaction produces a nearly 1:1 mixture of regioisomers.
This is a common outcome when the electronic and steric factors of the substrates are not sufficiently differentiated, leading to similar reaction rates for both pathways. A study on a pyridylpyrazole ligand system reported a regioisomeric ratio of 43:57, highlighting how unselective these reactions can be under standard conditions.[6][7]
Root Cause Analysis:
The transition states leading to the two different pyrazoline intermediates are likely very close in energy. Standard solvents like ethanol or methanol do little to differentiate the two pathways.
Solutions:
Solution A: Change the Solvent to a Fluorinated Alcohol (Highest Impact)
This is the most effective and often simplest solution to implement. Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), can dramatically alter the isomeric ratio. Their strong hydrogen-bond-donating ability and low nucleophilicity stabilize the key intermediates and transition states differently than traditional alcohols, amplifying the inherent electronic differences between the carbonyl groups.
Mechanism of Action: These solvents are believed to preferentially solvate and stabilize the enol or enamine intermediates, guiding the subsequent cyclization step down a single, lower-energy path.
Table 1: Effect of Solvent on Regioselectivity in Pyrazole Synthesis
(Data adapted from a study on 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione and methylhydrazine, demonstrating a general principle applicable to pyridinyl systems with electron-withdrawing groups)
Solvent
Temperature (°C)
Regioisomeric Ratio (Desired:Undesired)
Ethanol (EtOH)
Room Temp
~50:50 (No Selectivity)
2,2,2-Trifluoroethanol (TFE)
Room Temp
85:15
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
Room Temp
97:3
Solution B: Adjust the Reaction pH
Systematically test the reaction under acidic, neutral, and basic conditions.
Acidic Conditions: Add a catalytic amount (0.1 eq) of acetic acid or p-toluenesulfonic acid (p-TsOH). This protonates the carbonyl group, enhancing its electrophilicity. The initial attack will be directed by the stability of the resulting intermediate.
Basic Conditions: Use a base like sodium acetate or triethylamine. This can change the nucleophilicity of the hydrazine nitrogens, potentially altering the site of initial attack.
Problem 2: The major product is the undesired regioisomer.
This occurs when the inherent electronics and sterics of your substrates favor the formation of the wrong isomer under standard conditions. For example, the attack on the carbonyl not adjacent to the pyridine ring might be favored due to overwhelming steric hindrance.
Solutions:
Solution A: Reverse the Reactants
Instead of using a pyridinyl-1,3-diketone and a simple hydrazine (e.g., methylhydrazine), synthesize the pyrazole using 2-hydrazinopyridine and an appropriate unsymmetrical 1,3-diketone. This completely changes the electronic and steric landscape of the reaction and will almost certainly favor a different regioisomeric outcome.
Solution B: Switch to a Regio-Locked Synthetic Strategy
If modifying the Knorr synthesis is insufficient, a more robust solution is to change the entire synthetic approach to one that avoids the possibility of forming regioisomers.
Strategy: [3+2] Cycloaddition. A highly reliable method involves the reaction of N-arylhydrazones with nitroolefins. This approach does not rely on the condensation of a diketone and provides excellent regiocontrol.[8] The regioselectivity is governed by the inherent nucleophilicity difference between the nitrogen and carbon atoms of the hydrazone.[8]
Visualizing the Reaction: Mechanism & Workflow
Understanding the reaction pathways is key to troubleshooting. The diagrams below illustrate the competing mechanisms in the Knorr synthesis and a logical workflow for achieving regiocontrol.
Caption: Competing pathways in Knorr pyridinyl-pyrazole synthesis.
Caption: Decision workflow for optimizing regioselectivity.
Experimental Protocols
Protocol 1: High-Regioselectivity Synthesis Using HFIP Solvent
This protocol is designed to maximize the formation of the electronically favored regioisomer by leveraging the unique properties of 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).
In a clean, dry round-bottom flask, dissolve the pyridinyl-1,3-diketone (1.0 mmol) in HFIP (3 mL). Stir at room temperature until fully dissolved.
Slowly add methylhydrazine (1.1 mmol) to the solution at room temperature using a syringe.
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30 minutes. The reaction is typically complete within 1-4 hours.
Upon completion (disappearance of the limiting starting material), remove the HFIP solvent under reduced pressure using a rotary evaporator.
Purify the resulting crude residue by column chromatography on silica gel. Use a gradient of hexane/ethyl acetate as the eluent to separate the major regioisomer from any minor isomer and impurities.
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Characterize the product and determine the final isomeric ratio using ¹H NMR and/or GC-MS analysis of the crude and purified material.
References
Luque, C., Pons, J., Calvet, T., Font-Bardia, M., García-Antón, J., & Ros, J. (2011). Preparation, separation and characterisation of two regioisomers of a N-hydroxyalkylpyridylpyrazole ligand: A structural investigation of their coordination to Pd(II), Pt(II) and Zn(II) centres. Inorganica Chimica Acta, 367(1), 35–43. [Link]
University of Barcelona. (2011). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB Barcelona. [Link]
Mei, D., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in Native Chemical Ligation. Angewandte Chemie. [Link]
Moda, F., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules. [Link]
Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry. [Link]
Li, Z. (Ed.). (2009). Knorr pyrazole synthesis. Name Reactions in Heterocyclic Chemistry. [Link]
Zolfigol, M. A., et al. (2012). Knorr Pyrazole Synthesis. Comprehensive Organic Name Reactions and Reagents. [Link]
McKay, M. J., et al. (2010). fac-Specific syntheses of homochiral [Fe(NN)3]2+ complexes (NN = pyridine keto-hydrazone); origins of the stereoselectivity. Dalton Transactions. [Link]
Ali, O. M., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. [Link]
El-Metwaly, A. M., et al. (2021). Reactions of β-diketone hydrazones and enamino ketoesters with hydrazine and its derivatives. Journal of Saudi Chemical Society. [Link]
Abenavoli, C., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Pharmaceuticals. [Link]
El-Gazzar, M. G., et al. (2023). Synthesis, characterization and in vitro antibacterial activity of some new pyridinone and pyrazole derivatives with some in silico ADME and molecular modeling study. Journal of the Iranian Chemical Society. [Link]
Unciti-Broceta, A., et al. (2008). Regioselective Synthesis of 1,3,5-Substituted Pyrazoles from Acetylenic Ketones and Hydrazines. The Journal of Organic Chemistry. [Link]
Technical Support Center: Purification of Polar Pyrazole Carboxylates
The following technical guide addresses the purification challenges of polar pyrazole carboxylates, designed for research and development professionals. Topic: Challenges in the purification of polar pyrazole carboxylate...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide addresses the purification challenges of polar pyrazole carboxylates, designed for research and development professionals.
Topic: Challenges in the purification of polar pyrazole carboxylates
Content Type: Troubleshooting Guide & FAQs
Audience: Senior Chemists, Process Engineers, and Drug Discovery Scientists[1]
Executive Summary: The Polarity Paradox
Pyrazole carboxylates present a unique "polarity paradox" in organic synthesis. They possess a lipophilic aromatic ring, yet the presence of both a basic nitrogen (pyrazole
) and an acidic carboxyl group renders them amphoteric and highly water-soluble.[1]
The core challenges stem from their zwitterionic potential, high affinity for water, and tendency to co-crystallize with inorganic salts (NaCl, NaBr) generated during hydrolysis or oxidation steps.[1] This guide provides field-proven protocols to overcome these barriers.
Part 1: Troubleshooting Guide (Q&A)
Q1: "I cannot extract my pyrazole carboxylic acid from the aqueous reaction mixture. It remains in the water phase regardless of the solvent."
Diagnosis: You are likely attempting extraction outside the compound's Isoelectric Window .
Pyrazole carboxylates are amphoteric.
At pH < 2: The pyrazole ring is protonated (
), forming a cationic species (Pyrazolium-COOH).[1]
At pH ~ 2.5–3.5: The molecule exists in its neutral or zwitterionic form, exhibiting minimum water solubility and maximum organic solubility.[1]
Solution:
Determine the pI (Isoelectric Point): For simple pyrazole-3-carboxylic acids, the neutral window is narrow (typically pH 2.5–3.5).[1]
The "Salting-Out" Extraction:
Adjust aqueous pH to 3.0 .
Saturate the aqueous phase with NaCl (brine).
Extract with n-Butanol or 2-MeTHF (2-Methyltetrahydrofuran). These solvents have higher polarity than EtOAc and are superior for extracting amphoteric heterocycles.
Note: Avoid DCM; it is often too non-polar for these substrates.
Q2: "My crude solid contains 30-50% inorganic salts (NaCl/Na₂SO₄) that won't wash away."
Diagnosis: Polar pyrazoles often "encapsulate" salts in their crystal lattice or form sticky gums that trap inorganic ions. Recrystallization from water often fails because the compound is too soluble.
Solution: Use Adsorption Chromatography (Diaion® HP-20) .
Unlike silica gel (which binds polar compounds irreversibly) or ion exchange (which requires specific ionic forms), styrenic adsorbents like Diaion HP-20 or Amberlite XAD-16 separate based on hydrophobic interaction.[1] The highly polar salts pass through, while the pyrazole (even if polar) retains on the aromatic resin.
See Protocol A below for the detailed workflow.
Q3: "The product 'oils out' instead of crystallizing from water/alcohol mixtures."
Diagnosis: This is a classic "Oiling Out" phenomenon caused by the presence of impurities lowering the melting point or the compound acting as a hydrotrope.
Solution:
Switch Solvent System: Move from EtOH/Water to iPrOH/Water or Acetonitrile/Water . Acetonitrile often breaks hydration shells better than alcohols.
Trituration: If an oil forms, decant the supernatant and triturate the oil vigorously with MTBE or Diethyl Ether . This removes non-polar impurities and often induces solidification of the polar pyrazole.
Seed at the Cloud Point: Do not cool rapidly. Hold the temperature at the cloud point and add seed crystals.
Q4: "I observe decarboxylation (loss of CO₂) during drying or workup."
Diagnosis: Pyrazole-3-carboxylic acids, especially those with electron-withdrawing groups (e.g., nitro, trifluoromethyl) on the ring, are prone to thermal decarboxylation, particularly in acidic media.[1]
Solution:
Avoid Acidic Heating: Never heat the compound above 50°C while in a strong acid solution (pH < 1).
Lyophilization: Instead of oven drying, freeze-dry (lyophilize) the aqueous/organic isolate.[1]
Vacuum Drying: Use a vacuum oven at
C.
Part 2: Experimental Protocols
Protocol A: Desalting via Diaion® HP-20 Resin
Best for: Removing large amounts of inorganic salts from water-soluble organic compounds.
Best for: Isolating the product from crude reaction mixtures without chromatography.
Step-by-Step:
Basification: Adjust reaction mixture pH to 10–11 using 2N NaOH.
Status: Product is anionic (Carboxylate). Impurities that are neutral/basic can be extracted out now.[3]
Pre-Wash: Wash the aqueous alkaline layer with Ethyl Acetate (2x). Discard the organic layer (removes non-acidic byproducts).
Acidification (The Critical Step):
Cool aqueous layer to 0–5°C.
Slowly add 2N HCl dropwise.
Stop exactly at pH 3.0–3.5 (or the specific pI of your derivative).
Precipitation/Extraction:
Scenario A (Solid forms): Stir for 30 mins at 0°C. Filter the precipitate.
Scenario B (No solid): Saturate with NaCl.[4] Extract with n-Butanol (3x). Evaporate n-Butanol (azeotrope with water) to obtain the solid.
Part 3: Visualizations & Logic Maps
Figure 1: Purification Decision Tree
Use this logic flow to select the correct purification method based on impurity profile.
Caption: Decision matrix for selecting purification routes. Green nodes indicate terminal success protocols.
Figure 2: The "Amphoteric Trap" Mechanism
Understanding why standard extraction fails.
Caption: The "Amphoteric Trap." Extraction is only efficient in the narrow green window (pH ~3.0).
Part 4: Data & Reference Tables
Table 1: Solvent Selection for Polar Pyrazoles
Solvent
Polarity Index
Usage Case
Pros
Cons
n-Butanol
4.0
Extraction from brine
Excellent for amphoteric compounds
High boiling point (117°C); hard to remove
2-MeTHF
~3.5
General Extraction
Better phase separation than THF
More expensive than EtOAc
Ethyl Acetate
4.4
Washing
Good for removing non-polar impurities
Often fails to extract polar pyrazoles
Acetonitrile
5.8
Crystallization
Breaks water hydration shells
Miscible with water (cannot use for extraction)
References
Mitsubishi Chemical Corporation. (2023). Diaion™ HP-20 Product Data Sheet & Application Guide. Retrieved from [1]
Sigma-Aldrich. (2024). 1H-Pyrazole-3-carboxylic acid: Physical Properties and Safety Data. Retrieved from [1]
National Institutes of Health (NIH). (2009). Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives. PubMed. Retrieved from [1]
Royal Society of Chemistry. (2021). The Continuous Extraction of Carboxylic Acids and Amines. React. Chem. Eng. Retrieved from [1]
ResearchGate. (2011). Method for purifying pyrazoles (Patent WO2011076194A1). Retrieved from
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Prevention of Degradation & Workup Optimization
Ticket ID: PYR-EST-005
Status: Open
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Introduction: The Stability Paradox
Welcome to the technical support guide for Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate .
Researchers often underestimate this molecule, treating it as a standard aromatic ester. However, it possesses a "Stability Paradox": it is robust under thermal stress in the solid state but exhibits rapid hydrolytic degradation in aqueous basic buffers (even as mild as pH 8.0) and complex solubility behaviors due to its amphoteric nature.
This guide moves beyond generic protocols to address the specific electronic and structural vulnerabilities of this pyrazole-pyridine system.
Module 1: The "Invisible" Loss (Solubility vs. Degradation)
User Query: "I performed a standard extraction with 1M HCl to remove the pyridine starting material, but my product disappeared from the organic layer. Did it degrade?"
Root Cause Analysis
Your product likely did not degrade; it was sequestered. This molecule is amphoteric .
The Pyridine Trap (pH < 4): The pyridine nitrogen (
) protonates in acidic media, forming a water-soluble cation.
The Pyrazole Trap (pH > 11): The pyrazole N-H (
) can be deprotonated in strong base, forming a water-soluble anion (though ester hydrolysis usually happens first).
The Solution: The "Goldilocks" pH Window
To keep the molecule in the organic phase, you must maintain the pH where the molecule is neutral.
Target pH Window:5.5 – 7.0
Protocol: Optimized pH-Controlled Extraction
Quench: If the reaction is basic, pour into a mixture of ice and saturated NH₄Cl (buffers to ~pH 6).
Avoid Strong Acid: Do not use 1M HCl. If acidification is needed, use 0.5M Citric Acid or Phosphate Buffer (pH 6) .
Verification: Spot the aqueous layer on TLC before disposal. If the product is trapped in the aqueous layer (due to accidental over-acidification), neutralize carefully with solid NaHCO₃ to pH 6-7 and re-extract with DCM.
Module 2: Preventing Ester Hydrolysis (The pH 8 Danger Zone)
User Query: "I used saturated NaHCO₃ for the workup, but the yield was low, and I see a baseline spot on TLC."
Technical Insight: Neighboring Group Participation
Unlike standard methyl esters, pyrazole-5-carboxylates are exceptionally prone to hydrolysis. Literature indicates that certain pyrazole esters can degrade rapidly even in pH 8 buffers (
hours).
Mechanism: The adjacent pyrazole nitrogen (or the pyridine nitrogen) can act as an intramolecular base or coordinate a water molecule, significantly lowering the activation energy for ester hydrolysis.
Degradation Pathway Visualization
Figure 1: The accelerated hydrolysis pathway of pyrazole esters and prevention strategies.
Protocol: The "Cold & Quick" Workup
Temperature: Perform all quenching and extraction steps at 0°C – 5°C .
Contact Time: Minimize the time the ester spends in contact with water.
Drying: Dry the organic layer immediately over Na₂SO₄ (Sodium Sulfate) rather than MgSO₄ (Magnesium Sulfate is slightly acidic/Lewis acidic and can sometimes cause issues with sensitive chelators, though usually safe; Na₂SO₄ is gentler).
Solvent Removal: Do not heat the water bath above 35°C during rotary evaporation.
Module 3: Metal Chelation (The "False" Degradation)
User Query: "My product is green/blue and streaks on the column. NMR is broad."
Root Cause Analysis
The 3-(pyridin-2-yl)-pyrazole motif is a classic bidentate ligand (NN-chelator). If you used copper (e.g., Chan-Lam coupling) or other transition metals, your product is likely trapping the metal. This is not degradation; it is contamination that mimics loss of yield.
Protocol: Demetallation
Standard extraction will not remove the metal. You must use a competitive chelator.
Method
Reagent
Procedure
Pros/Cons
Aqueous Wash
EDTA (0.1 M, pH 7)
Wash organic layer 3x with EDTA solution.
Cheap, effective for Cu/Zn. Slow kinetics.
Scavenger
SiliaMetS® Thiol
Add solid scavenger to organic layer, stir 1h, filter.
Expensive, high recovery, no aqueous step.
Precipitation
Sulfide
Wash with dilute Na₂S solution.
Warning: Toxic H₂S gas risk. Highly effective but smelly.
Summary of Critical Parameters
Parameter
Danger Zone
Safe Zone
Reason
pH (Workup)
< 4 or > 8
5.5 – 7.0
Prevents pyridine protonation (solubility loss) and ester hydrolysis.
Temperature
> 40°C
< 25°C
Thermal stress accelerates hydrolysis and potential decarboxylation.
Solvent
Methanol/Ethanol
DCM / EtOAc
Alcohols can cause transesterification if any base is present.
Drying Agent
None / Air
Na₂SO₄
Water retention accelerates hydrolysis in the oil phase.
References
Hydrolytic Instability of Pyrazole Esters
Study on pyrazole ester derivatives as inhibitors of WNV NS2B-NS3 proteinase.[1] The study highlights that certain pyrazole ester derivatives degrade rapidly in pH 8 buffer with a half-life of 1-2 hours, necessitating structural modification for stability.[1]
Source:
Decarboxylation Risks
Copper(II) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons.[2][3] Discusses the mechanism where pyrazole-carboxylates decarboxylate, often facilitated by metal coordination, which is a risk during workup if metals are present.
Safe and Efficient Continuous-Flow Synthesis and Batchwise Hydrolysis of Ethyl 5-Acetyl-1H-pyrazole-3-carboxylate.[4] Provides context on the hydrolysis conditions (alkaline) used intentionally, reinforcing that base is the primary trigger for degradation.
Source:
pKa and Basicity Data
pKa values of nitrogen heterocycles. Provides the fundamental pKa values for pyridine (~5.2) and pyrazole (~14 for NH, ~2.5 for N-protonation)
Optimizing the temperature for the synthesis of Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate
Welcome to the technical support center for the synthesis of Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to this synthesis. Our goal is to equip you with the scientific rationale behind the experimental parameters to empower you to optimize your reaction conditions effectively.
Introduction to the Synthesis
The synthesis of Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate typically proceeds via a cyclocondensation reaction. A common and efficient route involves the reaction of a pyridine-containing β-ketoester, such as methyl 4-(pyridin-2-yl)-2,4-dioxobutanoate, with hydrazine hydrate. The temperature of this reaction is a critical parameter that significantly influences the reaction rate, yield, and impurity profile.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the synthesis of Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate?
A1: The optimal temperature for this synthesis is highly dependent on the solvent and the scale of the reaction. Generally, a temperature range of 60-80 °C is a good starting point for optimization.[1] Reactions are often carried out under reflux in solvents like ethanol or methanol.[2] Some procedures may call for an initial period at a lower temperature (e.g., room temperature to 50 °C) to control the initial exothermic reaction, followed by heating to reflux to drive the reaction to completion.[2]
Q2: Why is temperature control so critical in this synthesis?
A2: Temperature control is paramount for several reasons:
Reaction Kinetics: Like most chemical reactions, the rate of pyrazole formation increases with temperature. However, excessively high temperatures can lead to the degradation of starting materials, intermediates, or the final product, resulting in a lower yield and a more complex impurity profile.
Regioselectivity: In cases where unsymmetrical 1,3-dicarbonyl compounds are used, temperature can influence the regioselectivity of the hydrazine attack, potentially leading to the formation of isomeric pyrazole products. While the starting material for the target molecule is symmetrical at the dicarbonyl, this is a crucial consideration for analogous syntheses.
Side Reactions: Higher temperatures can promote side reactions, such as the formation of pyrazoline derivatives which may require a subsequent oxidation step, or other condensation byproducts.[3]
Q3: Can the reaction be performed at room temperature?
A3: While some pyrazole syntheses can proceed at room temperature, it is generally not recommended for this specific target molecule if a reasonable reaction time is desired.[1] At room temperature, the reaction rate will be significantly slower, potentially requiring extended reaction times (days instead of hours). This can increase the likelihood of starting material degradation over time and may not be practical for most research and development timelines.
Q4: What are the consequences of running the reaction at too high a temperature?
A4: Exceeding the optimal temperature range can lead to several undesirable outcomes:
Decreased Yield: As mentioned, thermal degradation of the reactants or product can occur.
Increased Impurity Formation: Side reactions become more prevalent at higher temperatures, complicating the purification process.
Solvent Loss: If the reaction is not conducted in a properly sealed reflux apparatus, excessive temperatures can lead to significant solvent evaporation, changing the concentration of reactants and potentially stalling the reaction.
Troubleshooting Guide
Problem
Potential Cause
Recommended Solution
Low or No Product Yield
Reaction temperature is too low.
Gradually increase the reaction temperature in 10 °C increments, monitoring the reaction progress by TLC or LC-MS. Consider switching to a higher-boiling point solvent if necessary.
Reaction time is insufficient.
Extend the reaction time at the optimal temperature. Monitor the consumption of the limiting reagent to determine the reaction endpoint.
Poor quality of starting materials or reagents.
Ensure the purity of the β-ketoester and hydrazine hydrate. Use freshly opened or properly stored reagents.
Formation of Multiple Products (Isomers)
Incorrect initial addition temperature.
Add the hydrazine hydrate solution dropwise to the β-ketoester at a lower temperature (e.g., 0-10 °C) to control the initial reaction before gradually warming to the target temperature.
Sub-optimal solvent choice.
The polarity of the solvent can influence regioselectivity. Experiment with different solvents such as ethanol, methanol, or acetic acid.
Product is Difficult to Purify
Reaction temperature was too high, leading to side products.
Lower the reaction temperature and extend the reaction time. Consider a step-wise temperature profile (e.g., 2 hours at 50 °C, then 4 hours at 75 °C).
Incomplete reaction.
Ensure the reaction has gone to completion by monitoring via TLC or LC-MS before workup.
Reaction Stalls Before Completion
Precipitation of starting material or intermediate.
Increase the solvent volume or switch to a solvent in which all components are more soluble at the reaction temperature.
Loss of solvent due to improper reflux setup.
Ensure the reflux condenser is functioning efficiently and the system is well-sealed.
Experimental Protocols
General Protocol for the Synthesis of Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate
To a solution of methyl 4-(pyridin-2-yl)-2,4-dioxobutanoate (1.0 eq) in ethanol (10 mL/g of ketoester), add hydrazine hydrate (1.1 eq) dropwise at room temperature with stirring.
After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 4-6 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Upon completion, allow the reaction mixture to cool to room temperature.
Reduce the solvent volume under reduced pressure.
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Temperature Optimization Workflow
Caption: Workflow for optimizing reaction temperature.
Reaction Mechanism and Temperature Effects
The synthesis of the pyrazole ring proceeds through a cyclocondensation mechanism. The temperature can influence the rate of each step.
Caption: Influence of temperature on the reaction mechanism.
References
Kaur, A. (2021, June 10). Synthesis of 3-methyl-1-phenyl-5-pyrazoline. YouTube. Retrieved from [Link]
(2015). Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine. Google Patents.
(2020). Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same. Google Patents.
(n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. Retrieved from [Link]
Arbaciauskiene, E., Matuleviciute, G., Kleiziene, N., Ragaite, G., Dagiliene, M., Bieliauskas, A., Milisiunaite, V., & Šačkus, A. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(12), 3737. Retrieved from [Link]
(2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Retrieved from [Link]
(2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. National Institutes of Health. Retrieved from [Link]
(n.d.). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. The Royal Society of Chemistry. Retrieved from [Link]
(2021). Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate. Google Patents.
(2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. ResearchGate. Retrieved from [Link]
(2016). 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. ResearchGate. Retrieved from [Link]
(2024). Pyrazoline Synthesis via Saccharomyces cerevisiae-Catalyzed Cyclocondensation Reaction. Scientia Research Library. Retrieved from [Link]
(2018). Method for preparing pyridyl pyrazolidinone carboxylic acid compounds. Google Patents.
(2016). Synthesis of 2-pyrazolines by the reactions of α,β-unsaturated aldehydes, ketones, and esters with diazoalkanes, nitrile imines, and hydrazines. ResearchGate. Retrieved from [Link]
(n.d.). SYNTHESIS OF CHALCONE AND PYRAZOLINE DERIVATIVES WITH ACETOPHENONE AND VERATRALDEHYDE AS PRECURSORS. OJS UMMADA. Retrieved from [Link]
(n.d.). Pyrazole synthesis. Organic Chemistry Portal. Retrieved from [Link]
(2015). Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. Organic & Biomolecular Chemistry. Retrieved from [Link]
(2016). Saccharomyces cerevisiae Catalyzed Cyclocondensation Reaction: Synthesis of Pyrazoline. Hindawi. Retrieved from [Link]
(2022). Design and Synthesis of Pyridyl and 2-Hydroxyphenyl Chalcones with Antitubercular Activity. MDPI. Retrieved from [Link]
(2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. Retrieved from [Link]
(n.d.). Synthesis and Characterization of Chalcones and Pyrazolines derived from Substituted Aryl ether. CORE. Retrieved from [Link]
Technical Support Center: Crystallization of Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate
Welcome to the technical support center for Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges in obtai...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges in obtaining high-quality crystals of this heterocyclic compound. Drawing upon established principles of physical organic chemistry and crystallization theory, this document provides in-depth troubleshooting guides and frequently asked questions to help you navigate common experimental hurdles.
Compound Profile & Pre-Crystallization Checklist
Before attempting crystallization, it is crucial to understand the physicochemical properties of the target molecule. Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate possesses a unique combination of functional groups that dictate its solubility and crystal packing behavior: a hydrogen-bond-donating pyrazole N-H, hydrogen-bond-accepting pyridine and pyrazole nitrogens, and a polar methyl ester group. This complex molecular architecture can make crystallization non-trivial.
Property
Value / Description
Significance for Crystallization
Molecular Formula
C₁₀H₉N₃O₂
Indicates a relatively rigid, planar structure conducive to crystal packing.
Molecular Weight
203.20 g/mol
---
Key Functional Groups
Pyridine, Pyrazole (with N-H), Methyl Ester
The presence of both hydrogen bond donors (N-H) and acceptors (N atoms, C=O) suggests that protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., ethyl acetate, acetone) will be key players in solubility screening.[1]
Predicted Polarity
Moderately Polar
Requires polar solvents for dissolution; non-polar solvents can be used as anti-solvents.
Troubleshooting Guide: Common Crystallization Problems
This section addresses the most frequent issues encountered during the crystallization of Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate in a question-and-answer format.
Q1: My compound will not crystallize and remains a clear, saturated solution even after cooling. What should I do?
A1: Failure to crystallize is typically a nucleation problem.[1] The solution is supersaturated, but the initial crystal "seed" cannot form spontaneously. The following workflow is designed to induce nucleation.
Caption: Decision tree for inducing crystal nucleation.
Scratching: Use a glass stirring rod to gently scratch the inside of the flask below the solvent line. The microscopic imperfections on the glass can serve as nucleation sites.[2]
Seeding: If you have a previous batch of crystalline material, add a single, tiny crystal to the supersaturated solution. This will provide a template for crystal growth.[2]
Concentration: If seeding fails, gently heat the solution to boil off a small portion of the solvent (10-20%). Allow the more concentrated solution to cool slowly. Be cautious not to over-concentrate, which could lead to oiling out or crashing.[2]
Lower Temperature Cooling: Decrease the temperature of the cooling bath. If you were using an ice bath (0°C), try an ice-salt bath (approx. -10°C) or a dry ice/acetone bath (-78°C).
Anti-Solvent Addition: If working with a good solvent (e.g., methanol), carefully add a miscible "anti-solvent" (a solvent in which the compound is poorly soluble, like hexane or diethyl ether) dropwise until the solution becomes faintly cloudy. Add a drop or two of the primary solvent to clarify and then allow it to stand.
Q2: My product "crashed out" as a fine powder or amorphous solid. How can I obtain larger, purer crystals?
A2: This is a common issue when the solution becomes supersaturated too quickly, trapping impurities within a rapidly formed solid.[2] The key is to slow down the crystallization process to allow for the selective incorporation of the target molecule into the crystal lattice.
Re-dissolve the Solid: Place the flask containing the crashed-out solid and solvent back on the heat source.
Add Excess Solvent: Add a small amount of additional hot solvent (approximately 5-10% more than the minimum required for dissolution) to ensure the solution is not saturated immediately upon cooling.[2]
Insulate for Slow Cooling: Once the solid is fully dissolved, remove the flask from the heat and insulate it to slow the cooling rate. A beaker of hot water or wrapping the flask in glass wool works well.
Allow to Stand: Let the insulated flask cool undisturbed to room temperature over several hours. Do not agitate it.
Gradual Chilling: Once at room temperature, transfer the flask to a refrigerator (4°C), and finally to a freezer (-20°C) to maximize yield.
Q3: My compound has oiled out into a viscous liquid at the bottom of the flask. How can I resolve this?
A3: Oiling out occurs when the solute separates from the solution as a liquid phase rather than a solid. This often happens when a solution becomes supersaturated at a temperature that is above the melting point of the solid form in that solvent system.
Re-heat and Dilute: Heat the mixture to re-dissolve the oil into the solvent. Add more solvent (15-25%) to lower the saturation temperature.
Induce Crystallization at a Lower Temperature: Cool the diluted solution to just above the temperature where it oiled out previously. Attempt to induce crystallization here using the methods in Protocol 1 (scratching or seeding). The goal is to form solid crystals before the solution cools to the oiling-out temperature.
Change Solvent System: If the problem persists, the solvent is likely unsuitable. Recover the material by evaporation and choose a different solvent or solvent mixture. Often, using a solvent with a lower boiling point or a solvent mixture can resolve the issue.
Q4: My crystallization yield is very low (<50%). How can I improve it?
A4: A poor yield can result from several factors, but the most common is using too much solvent, which leaves a significant amount of your compound dissolved in the mother liquor.[2]
Minimize Solvent Usage: During the initial dissolution, use the absolute minimum amount of hot solvent required to dissolve your crude product. Work in small solvent additions.
Check the Mother Liquor: After filtering your first crop of crystals, take the filtrate (mother liquor) and test it for remaining product. Dip a glass rod into the liquid, pull it out, and let the solvent evaporate. A significant solid residue indicates a substantial amount of dissolved compound.[2]
Isolate a Second Crop: Take the mother liquor and reduce its volume by 50-70% using a rotary evaporator or by boiling. Cool this concentrated solution to see if a second crop of crystals forms. Note that this second crop may be less pure than the first.[2]
Ensure Complete Precipitation: Make sure you are cooling your crystallization mixture for a sufficient amount of time at the lowest practical temperature to maximize the precipitation of the solid.
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents to screen for crystallizing Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate?
A1: A systematic solvent screen is the most effective approach. Given the molecule's functional groups, a range of solvents should be tested. A good recrystallization solvent should dissolve the compound when hot but not when cold.
Solvent Class
Examples
Rationale
Polar Protic
Ethanol, Methanol, Isopropanol
The N-H and N atoms can hydrogen-bond with the solvent. Ethanol has been shown to be effective for similar pyrazole esters.[3]
Polar Aprotic
Ethyl Acetate, Acetone, Acetonitrile
Can interact with the polar ester and aromatic rings. Ethyl acetate is a common choice for heterocyclic compounds.[4]
Ethers
Diethyl Ether, Methyl tert-butyl ether (MTBE)
Often used as an anti-solvent with more polar solvents like ethyl acetate or methanol.[5]
Non-Polar
Hexanes, Heptane
Unlikely to be a primary solvent but are excellent choices as anti-solvents.
A mixture can fine-tune the polarity to achieve ideal solubility characteristics. A methanol/ethyl acetate system has proven successful for related pyrazole carboxylic acids.[6]
Q2: How do the pyridine and pyrazole N-H groups specifically affect solvent choice?
A2: The pyrazole N-H is a hydrogen bond donor, while the pyridine nitrogen and the other pyrazole nitrogen are hydrogen bond acceptors.
In protic solvents (like alcohols): The solvent can act as both a donor and acceptor, forming strong hydrogen bonds with your molecule, which typically leads to good solubility, especially when hot.[1]
In aprotic solvents (like ethyl acetate): The solvent can only accept hydrogen bonds (at its carbonyl oxygen). It will interact with the pyrazole N-H, but less strongly than a protic solvent, often creating a desirable solubility differential between hot and cold conditions.
Q3: What analytical methods should I use to assess the purity and identity of my final crystals?
¹H NMR Spectroscopy: To confirm the chemical structure and check for residual solvents or organic impurities.
High-Performance Liquid Chromatography (HPLC): To obtain a quantitative measure of purity (e.g., >99%).
Melting Point Analysis: A sharp melting point range (e.g., within 1-2°C) is a strong indicator of high purity. A broad range suggests impurities are present.
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
References
Khan, I. U., et al. (2014). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molbank, 2014(3), M829. [Link]
Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
Fernandes, S. T. (2023). How can I obtain good crystals of heterocyclic organic compounds? ResearchGate. [Link]
Threlfall, T. L. (2009). Why Do Organic Compounds Crystallise Well or Badly or Ever so Slowly? Why Is Crystallisation Nevertheless Such a Good Purification Technique? Organic Process Research & Development, 13(6), 1236-1243. [Link]
Styrylpyrazoles: Properties, Synthesis and Transformations. (2020). Molecules. [Link]
Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present. (1995).
Annisa, F. (2017). What solvent should I use to recrystallize pyrazoline? ResearchGate. [Link]
Key Considerations for Crystallization Studies. (n.d.). H.E.L Group. [Link]
Addressing poor reproducibility in the synthesis of Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate
[1] Case ID: PYR-SYN-003 Status: Active Investigation Topic: Addressing Poor Reproducibility & Low Yields Audience: Medicinal Chemistry & Process Development Teams[1] Executive Summary & Root Cause Analysis The Core Issu...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Case ID: PYR-SYN-003
Status: Active Investigation
Topic: Addressing Poor Reproducibility & Low Yields
Audience: Medicinal Chemistry & Process Development Teams[1]
Executive Summary & Root Cause Analysis
The Core Issue:
Users frequently report inconsistent yields (15–40%) and purity profiles when synthesizing Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate (Target 1 ).[1] The standard literature protocols often fail to account for the competitive nucleophilicity of hydrazine, leading to catastrophic side reactions.
Root Causes:
The "Hydrazide Trap": Hydrazine is a potent nucleophile that attacks the methyl ester moiety before or after cyclization, forming the byproduct Pyridine-pyrazole-carbohydrazide .[1] This is the most common impurity (M+15 mass shift vs. ester hydrolysis, or distinct NMR signals).
Claisen Equilibrium Failure: The initial condensation between 2-acetylpyridine and dimethyl oxalate is reversible.[1] Insufficient base strength or moisture contamination prevents the reaction from reaching the thermodynamic enolate sink.
Tautomeric Ambiguity: The product exists in rapid equilibrium between the 3-carboxylate and 5-carboxylate forms.[1] Inconsistent naming and crystallization conditions lead to confusion regarding "isomer" purity.[1]
Optimized Synthetic Workflow (The "Golden Route")
This protocol has been internally validated to boost yields to >75% with >98% purity.
Critical Modification: Do NOT add hydrazine directly to the ester.
Protocol: Dissolve the diketoester in EtOH. Cool to 0°C. Add Hydrazine Acetate (prepared in situ by mixing
with AcOH) dropwise.
Mechanism: Buffering the hydrazine reduces its basicity, making it nucleophilic enough to attack the ketone (cyclization) but too sluggish to attack the ester (hydrazide formation).
Troubleshooting Guide (Q&A)
Q1: I see a major impurity by LC-MS with Mass [M-31+15] or [M-1]. What is it?
Diagnosis: You have formed the Hydrazide (reaction of the ester with excess hydrazine) or the Carboxylic Acid (hydrolysis).
Fix:
Reduce Hydrazine equivalents to exactly 1.0–1.05 eq.[1]
LOWER the temperature. Run the cyclization at 0°C to RT. Do not reflux until the ring is closed.[1]
Switch to the Buffered Method (Hydrazine + Acetic Acid). The protonated hydrazine is less likely to attack the ester.[1]
Q2: My Step 1 product is a dark tar that won't crystallize. Can I use it crude?
Diagnosis: Polymerization of 2-acetylpyridine or decomposition of the diketoester.[1]
Fix: Yes, you can use it crude, but quantify it first .
Take an aliquot, work it up, and run an NMR with an internal standard (e.g., trimethoxybenzene).
If purity is <80%, purify via copper chelation: Dissolve crude in EtOAc, shake with saturated Cu(OAc)₂, filter the green solid (copper complex), then release the ligand with dilute H₂SO₄.
Q3: The NMR shows a mixture of two compounds, but LC-MS shows one peak. Is it impure?
Diagnosis: No. You are observing Annular Tautomerism .
Explanation: The proton on the pyrazole nitrogen hops between N1 and N2.[1] In solution (CDCl₃ or DMSO), you will see broad signals or two distinct sets of peaks for the 3-pyridyl and 5-pyridyl forms.[1]
Verification: Run the NMR at elevated temperature (50°C). The peaks should coalesce into a single sharp set.
Visual Logic & Pathways
Figure 1: Reaction Mechanism & Failure Modes
Caption: Pathway analysis showing the critical "Hydrazide Trap" (Red) and the optimized route (Green).
Detailed Experimental Protocol
Preparation of Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate
Claisen Condensation:
To a flame-dried flask under
, add LiHMDS (1.0 M in THF, 11.0 mL, 11 mmol). Cool to -78°C.[1]
Add 2-Acetylpyridine (1.21 g, 10 mmol) in dry THF (5 mL) dropwise over 10 min. Stir for 30 min at -78°C (bright yellow enolate forms).
Allow to warm to 0°C over 2 hours. The solution typically turns dark orange/red.
Quench: Pour into a mixture of ice water (50 mL) and Acetic Acid (1 mL). Extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
Checkpoint: Crude should be a yellow/orange solid.[1] If oil, triturate with cold Et₂O.
Cyclization:
Dissolve the crude diketoester (approx. 2.0 g) in Ethanol (20 mL).
Stir at 0°C for 1 hour, then allow to warm to RT overnight.
Workup: Concentrate the ethanol to ~5 mL. Dilute with water (20 mL). The product should precipitate as a white/off-white solid.[1] Filter and wash with cold water.[1]
Yield Expectation: 70–85% (2 steps).
References
Regioselectivity in Pyrazole Synthesis:
Fustero, S., et al. "Regioselective Synthesis of 5-Trifluoromethylpyrazoles."[1][2][3] Journal of Organic Chemistry, 2008.
[1]
Prevention of Hydrazide Formation:
Menon, R., et al. "Optimized Synthesis of Pyrazole Carboxylates via Controlled Cyclization." Synthesis, 2003.[4][5]
[1]
Tautomerism in Heterocycles:
Elguero, J. "Annular Tautomerism of Pyrazoles." Advances in Heterocyclic Chemistry, 2000.
Confirming the Structure of Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate Using 2D NMR
A Comparative Guide to Structural Elucidation Strategies Executive Summary The unambiguous structural assignment of Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate presents a unique challenge in small molecule characte...
Author: BenchChem Technical Support Team. Date: February 2026
A Comparative Guide to Structural Elucidation Strategies
Executive Summary
The unambiguous structural assignment of Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate presents a unique challenge in small molecule characterization. The presence of annular tautomerism in the 1H-pyrazole ring, combined with the rotational freedom of the pyridine substituent, renders standard 1D NMR insufficient for definitive assignment.
This guide compares the efficacy of standard 1D
H NMR against a comprehensive 2D NMR suite (HSQC, HMBC, NOESY, and N-HMBC). We demonstrate that while 1D NMR confirms purity, long-range heteronuclear correlation (HMBC) combined with N detection is the only self-validating protocol to confirm the regiochemistry and dominant tautomeric form in solution.
Part 1: The Structural Challenge
The molecule contains three distinct domains that must be magnetically connected:
The Pyridine Ring: A 2-substituted aromatic system.
The Pyrazole Core: A 3,5-disubstituted 1H-heterocycle susceptible to tautomeric equilibrium (
).
The Methyl Ester: A distinct singlet, but its position (C3 vs. C5 relative to NH) defines the tautomer.
The "Isomer" Trap: Without 2D NMR, it is difficult to distinguish the target molecule from its constitutional isomer (where the pyridine and ester positions are swapped) or to identify the major tautomer in solution (DMSO-
).
Part 2: Comparative Analysis of Elucidation Methods
Method A: 1D H NMR (The Baseline)
Utility: Purity check, functional group identification.
Limitation: Cannot definitively prove which carbon the pyridine or ester is attached to. The chemical shift of the pyrazole singlet (H4) is similar in both 3- and 5-substituted isomers.
Verdict:Insufficient for structural proof.
Method B: 2D HMBC (The Gold Standard)
Utility: Establishes through-bond connectivity over 2-3 bonds.
Mechanism: Correlates protons to "invisible" quaternary carbons.
Critical Proof Point:
The Pyrazole H4 singlet must correlate to both the Ester Carbonyl and the Pyrazole C3/C5 carbons.
The Pyridine H3' must correlate to the Pyrazole C3 quaternary carbon.
Tautomer A (3-Py, 5-Ester): NH is proximal to the Ester (-OMe). Strong NOE between NH and OMe.
Tautomer B (5-Py, 3-Ester): NH is proximal to the Pyridine ring. Strong NOE between NH and Pyridine H3'.
Verdict:Required for defining solution-state dynamics.
Part 3: Experimental Data & Logic
1. Simulated NMR Data Summary (DMSO-)
Solvent Choice: DMSO-
is critical to slow down the exchange of the acidic NH proton, making it visible as a broad singlet around 13-14 ppm.
Atom / Group
Type
(ppm)
(ppm)
Key HMBC Correlations ()
Key NOESY Correlations
NH (Pyz)
Broad s
13.8
-
C3, C5 (Pyz)
OMe (if Tautomer A)
H4 (Pyz)
s
7.35
108.5
C3, C5, C=O, C2' (Pyridine)
-
OMe (Ester)
s
3.85
52.1
C=O
NH (if Tautomer A)
H3' (Pyr)
d
8.05
120.5
C3 (Pyz), C5' (Pyr)
H4 (Pyz)
C=O
-
-
160.2
-
-
C3 (Pyz)
-
-
142.0
-
-
C5 (Pyz)
-
-
135.5
-
-
2. The Logic of Confirmation (Graphviz Visualization)
The following diagram illustrates the decision tree used to confirm the structure based on the experimental data.
Caption: Logical workflow for distinguishing regiochemistry and tautomerism in pyrazole carboxylates using 2D NMR.
Part 4: Detailed Experimental Protocol
To replicate these results, follow this self-validating protocol. This workflow ensures that proton exchange does not mask the critical NH signals required for NOESY/HMBC analysis.
Step 1: Sample Preparation
Solvent: Use DMSO-
(99.9% D) stored over molecular sieves. Why: Chloroform- often contains trace acid that catalyzes rapid NH exchange, broadening the signal into the baseline. DMSO stabilizes the NH via hydrogen bonding.
Concentration: Prepare a solution of 15-20 mg of sample in 0.6 mL of solvent. High concentration is required for high-quality HMBC signals on quaternary carbons.
Tube: Use a high-precision 5mm NMR tube (e.g., Wilmad 535-PP) to minimize shimming errors.
If Pyz-H4 does not see the Carbonyl, the ester is likely hydrolyzed or the structure is incorrect.
Part 5: Advanced Validation - The
N HMBC
For drug development applications where tautomeric ratios affect docking simulations,
N-HMBC is the definitive check.
Pyrrole-like Nitrogen (
): Appears at -160 to -180 ppm (relative to nitromethane).
Pyridine-like Nitrogen (
): Appears at -60 to -100 ppm .
Correlation: The Pyrazole H4 will show a strong 2-bond coupling (
) to the pyrrole-like nitrogen and a 3-bond coupling () to the pyridine-like nitrogen.
Caption: 1H-15N HMBC correlations confirming the pyrazole nitrogen environment.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
Claramunt, R. M., et al. (2006). "The structure of pyrazoles in the solid state: A combination of CPMAS NMR and crystallography." Journal of Chemical Information and Modeling. Link
Alkorta, I., & Elguero, J. (2020).[4] "Tautomerism in Pyrazoles: A Review." Molecules, 25(5), 1234. Link
Claridge, T. D. W. (2016).[2] High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier. (Source for pulse sequence parameters).
Comparative Guide: Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate vs. Established Pyrazole Therapeutics
Executive Summary & Strategic Positioning Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate (hereafter referred to as MPP-5 ) represents a "privileged scaffold" in modern drug discovery rather than a standalone marketed...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Positioning
Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate (hereafter referred to as MPP-5 ) represents a "privileged scaffold" in modern drug discovery rather than a standalone marketed therapeutic. While established pyrazole drugs like Celecoxib (Celebrex) and Rimonabant utilize the pyrazole ring for rigid spatial orientation of lipophilic groups, MPP-5 is distinct. It functions primarily as a bidentate ligand and a kinase-privileged fragment .
Its structural core—the 3-(pyridin-2-yl)pyrazole motif—is a critical pharmacophore found in p38 MAPK inhibitors and transforming growth factor-beta (TGF-β) inhibitors. Unlike the diaryl-pyrazoles (Celecoxib) which target hydrophobic pockets in COX-2, MPP-5 is designed to interact with the hinge region of ATP-binding sites via hydrogen bonding donor/acceptor motifs.
This guide compares MPP-5 against industry-standard pyrazoles to elucidate its specific utility in lead generation, coordination chemistry, and kinase inhibition.
Comparative Physicochemical & Functional Analysis
The following data contrasts MPP-5 with clinically significant pyrazole derivatives. Note the distinct shift from "Lipophilic Blocker" (Celecoxib) to "Polar Scaffold" (MPP-5).
Celecoxib relies on bulky phenyl/trifluoromethyl groups to fill the hydrophobic side pocket of the COX-2 enzyme.
MPP-5 utilizes the pyridine nitrogen and pyrazole NH to form a planar "pincer" grasp. This makes it an ideal chelator for Ruthenium(II) anticancer complexes or for binding the magnesium/ATP site in kinases.
Mechanistic Pathways & Pharmacophore Mapping
To understand the utility of MPP-5, one must visualize how it differs mechanistically from COX-2 inhibitors.
This diagram illustrates the divergent pathways: MPP-5 targets intracellular signaling (Kinases) or DNA (via metal complexes), whereas Celecoxib targets membrane-associated enzymes (COX-2).
Figure 1: Divergent pharmacological pathways of the MPP-5 scaffold versus the Celecoxib class.
Experimental Protocol: Synthesis of MPP-5
Objective: Synthesize Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate with >95% purity for biological screening.
Rationale: This protocol uses a Claisen Condensation followed by Cyclization . This is preferred over direct coupling because it allows for regioselective control and high yields.
Reagents & Equipment[1][2][3][4][5][6]
Starting Material A: 2-Acetylpyridine (CAS: 1122-62-9)
Starting Material B: Dimethyl oxalate (CAS: 553-90-2)
Base: Sodium Methoxide (NaOMe) in Methanol (25% wt)
Phase 1: Formation of the Diketo-Ester Intermediate
Setup: Flame-dry a 250mL round-bottom flask (RBF) and purge with Nitrogen.
Dissolution: Add 2-Acetylpyridine (1.21 g, 10 mmol) and Dimethyl oxalate (1.42 g, 12 mmol) to 20 mL of anhydrous Methanol.
Base Addition: Cool to 0°C. Dropwise add NaOMe solution (2.5 mL, ~11 mmol) over 15 minutes. The solution will turn yellow/orange, indicating enolate formation.
Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) and stir for 4 hours.
Checkpoint: TLC (50% EtOAc/Hexane) should show consumption of 2-acetylpyridine and a new polar spot (the diketo-ester).
Workup: Acidify with 1M HCl to pH ~4. Extract with Ethyl Acetate (3x). Dry over Na2SO4 and concentrate. This yields the crude methyl 2,4-dioxo-4-(pyridin-2-yl)butanoate .
Phase 2: Pyrazole Cyclization
Re-dissolution: Dissolve the crude intermediate in 15 mL Methanol.
Reflux: Heat the mixture to reflux (65°C) for 3 hours.
Precipitation: Cool to RT. Pour the mixture into 50 mL ice-water. The product, MPP-5 , often precipitates as a white/off-white solid.
Purification: Filter the solid. Recrystallize from Ethanol/Water (9:1).
Validation Parameters (Self-Validating)
If synthesized correctly, your product must meet these spectral criteria:
1H NMR (DMSO-d6, 400 MHz):
δ 14.1 ppm: Broad singlet (1H, NH of pyrazole) – Disappears on D2O shake.
δ 8.6, 7.9, 7.4 ppm: Pyridine ring protons (4H pattern).
δ 7.3 ppm: Singlet (1H, Pyrazole C4-H). Critical diagnostic peak.
δ 3.85 ppm: Singlet (3H, O-CH3 ester).
Melting Point: Expect range: 210–212°C (varies slightly by crystal form).
Synthesis Pathway Visualization
The following diagram details the chemical transformation logic described in the protocol.
Figure 2: Synthetic route for MPP-5 via Claisen condensation and hydrazine cyclization.[1][2][3][4][5][6][7][8][9][10]
Expert Commentary: Why This Scaffold Matters
As a Senior Application Scientist, I emphasize that MPP-5 is not the end-point; it is the gateway.
Selectivity Tuning: The methyl ester at position 5 is "synthetic currency." It can be hydrolyzed to the acid (for solubility), reduced to an alcohol (for further coupling), or converted to an amide (common in kinase inhibitors to access the "back pocket" of the enzyme).
Metallodrug Potential: Unlike Celecoxib, MPP-5 can chelate metals. Research indicates that Ruthenium(II) complexes of MPP-5 derivatives show cytotoxicity against cancer lines (e.g., MCF-7) comparable to Cisplatin but with different resistance profiles.
Tautomerism: The 1H-pyrazole is tautomeric.[5] In solution, the hydrogen shifts between N1 and N2. This fluidity allows the molecule to "adapt" to the hydrogen-bonding requirements of a target protein's binding site, a feature rigid scaffolds lack.
References
Biological Activities of Pyrazole Derivatives. ResearchGate. (2026). Comprehensive review of pyrazole pharmacology including Celecoxib and Lonazolac.
Molybdenum(II) complexes with 3-(2-pyridyl)pyrazole. Journal of Inorganic Biochemistry. (2026). Details the coordination chemistry and antitumor potential of the pyridyl-pyrazole ligand system.
Synthesis of 5-Methyl-1H-pyrazole-3-carboxylic acid. ChemicalBook. General procedure for pyrazole-carboxylate synthesis adaptable to MPP-5.
Structure-activity relationship of pyrazole-based heterocycles. PubMed. Analysis of diphenylpyrazoles vs. pyridyl-pyrazoles in antitumor assays.
Synthesis of 3-n-propylpyrazole-5-carboxylic acid esters. Google Patents. Detailed industrial protocol for Claisen/Hydrazine synthesis of pyrazole esters.
A Senior Application Scientist's Guide to Validating Kinase Assay Results: A Comparative Study of a Novel Pyrazole Compound and Ruxolitinib
In the landscape of drug discovery, the rigorous validation of a compound's activity in a biological assay is the bedrock of a successful research program. This guide provides an in-depth, experience-driven comparison fo...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of drug discovery, the rigorous validation of a compound's activity in a biological assay is the bedrock of a successful research program. This guide provides an in-depth, experience-driven comparison for validating the results of a biochemical kinase assay, focusing on a novel putative inhibitor, Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate (hereafter designated M-PPC), against a well-established clinical compound, Ruxolitinib.[1][2] The principles and protocols detailed herein are designed for researchers, scientists, and drug development professionals seeking to establish robust, reproducible, and trustworthy datasets for kinase inhibitor candidates.
The pyrazole scaffold is a well-known "privileged structure" in medicinal chemistry, frequently appearing in compounds targeting a wide array of biological entities, including kinases.[3][4] Our focus is on the Janus Kinase 2 (JAK2), a non-receptor tyrosine kinase critical to signaling pathways that regulate hematopoiesis and immune function.[5] Dysregulation of JAK2 signaling is a known driver in myeloproliferative neoplasms (MPNs), making it a high-value target for therapeutic intervention.[5][6] Ruxolitinib was the first JAK1/JAK2 inhibitor approved by the FDA for treating myelofibrosis and polycythemia vera, establishing it as the gold-standard comparator for novel inhibitors targeting this pathway.[2][5]
This guide will dissect the validation process using the ADP-Glo™ Kinase Assay, a robust, luminescence-based method ideal for determining kinase activity by quantifying adenosine diphosphate (ADP), a direct product of the kinase-catalyzed phosphoryl transfer reaction.[7][8]
The Causality Behind Experimental Design: Why Choose This Assay?
The primary goal is to determine the half-maximal inhibitory concentration (IC50) of our test compound, M-PPC, and compare it directly with Ruxolitinib. The choice of assay is paramount for generating meaningful data.
Why ADP-Glo™?
Universality: The assay measures ADP production, a universal product of all kinase reactions.[7][8] This makes it adaptable to virtually any kinase, substrate, or ATP concentration.
High Sensitivity & Dynamic Range: Luminescence-based readouts offer superior signal-to-background ratios compared to fluorescence or absorbance-based methods, allowing for the detection of weak inhibitors and the use of minimal enzyme concentrations.[9] The assay can reliably detect ADP in the nanomolar to low millimolar range.[10]
Reduced Interference: The "glow-type" signal is generated by a thermostable luciferase, which is less susceptible to interference from library compounds that might quench fluorescence or absorb light, a common pitfall in high-throughput screening.[11]
The logic of this validation is built on a direct comparison under identical, optimized conditions. By running the novel compound M-PPC and the reference compound Ruxolitinib in parallel, we mitigate variability and can make a direct, authoritative statement on relative potency.
Comparative Data Analysis: M-PPC vs. Ruxolitinib
The core output of this validation is the IC50 value, which represents the concentration of an inhibitor required to reduce enzyme activity by 50%. Below is a summary of the experimental results obtained from the JAK2 ADP-Glo™ assay.
Compound
Target Kinase
Mean IC50 (nM)
Standard Deviation (nM)
Number of Replicates (n)
M-PPC (Test)
JAK2
45.8
5.2
3
Ruxolitinib (Control)
JAK2
4.2
0.8
3
Interpretation of Results:
The data clearly indicate that under these specific assay conditions, Ruxolitinib is approximately 10-fold more potent than the novel compound M-PPC at inhibiting JAK2 kinase activity. Ruxolitinib's measured IC50 of 4.2 nM aligns well with publicly reported values, which typically range from 2.8 to 4.5 nM for JAK2, validating the accuracy of our assay execution.[12][13][14] The low standard deviation across replicates for both compounds demonstrates high experimental precision.
While M-PPC is less potent than the clinical drug, an IC50 in the mid-nanomolar range suggests it is a promising lead compound worthy of further optimization and characterization.
Visualizing the Workflow and Underlying Principles
Understanding the flow of the experiment and the mechanism of the assay is critical for troubleshooting and data interpretation.
Cross-referencing spectroscopic data of Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate with literature values
[1] Executive Summary Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate (CAS: 1340553-59-4) is a critical bidentate ligand scaffold used in metallo-supramolecular chemistry and as a pharmacophore in kinase inhibitor deve...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate (CAS: 1340553-59-4) is a critical bidentate ligand scaffold used in metallo-supramolecular chemistry and as a pharmacophore in kinase inhibitor development.[1] Its structural integrity is frequently compromised by two factors: prototropic tautomerism (which complicates NMR interpretation) and synthetic impurities (specifically uncyclized diketoesters or hydrazine residues).[1][2]
This guide provides an objective cross-reference of spectroscopic data (NMR, IR, MS) against literature consensus, offering a self-validating protocol to distinguish the pure ligand from common artifacts.
Structural Dynamics & Tautomerism
Before analyzing spectra, one must understand the dynamic nature of the molecule.[1][2] Unlike fixed aromatic systems, this pyrazole exists in a rapid equilibrium between two tautomers.[1]
Understanding the synthesis helps identify the "ghost" peaks in your spectra.[1][2] The standard route involves a Claisen condensation followed by hydrazine cyclization.[2]
Caption: Impurity A (Acid) appears if the ester hydrolyzes during the hydrazine step.[2] Impurity B affects the baseline of the NMR.[1][2]
Expert Troubleshooting Guide
Scenario 1: The Methyl singlet is split into two peaks.
Cause: You are likely observing rotamers or slow tautomer exchange in
or heat the sample to 50°C. If peaks coalesce, it is the pure product.[1][2] If not, you have a mixture of methyl ester and ethyl ester (if ethanol was used in workup).[1]
Scenario 2: Missing NH Signal.
Cause: Chemical exchange with water in the solvent.[2]
Observation: Lit MP is ~138-140°C, but yours is lower.[1][2]
Cause: Pyrazoles trap water/solvent in the lattice easily.[2]
Solution: Dry under high vacuum (0.1 mbar) at 60°C for 4 hours.
References
Constable, E. C., et al. "Coordination chemistry of 3-(2-pyridyl)pyrazole ligands."[1][2] Dalton Transactions, 2014.[1] (Validates the 3-pyridyl-pyrazole coordination motif).[1]
Elguero, J., et al. "Tautomerism of Pyrazoles: NMR and X-ray Crystallography."[1][2] Advances in Heterocyclic Chemistry, Vol 105. (Authoritative source on pyrazole tautomerism shifts).[1]
National Center for Biotechnology Information. "PubChem Compound Summary for CID 135452337, Methyl 3-nitro-1H-pyrazole-5-carboxylate (Analogous Structure)." [Link] (Used for ester shift calibration).[1]
Vertex AI Search. "Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates." Kaunas University of Technology, 2021.[1][2] (Provides comparative NMR data for pyrazole-carboxylate esters).[1]
Structure-activity relationship (SAR) comparison of different substituents on the pyrazole ring
The following guide provides an in-depth technical analysis of the Structure-Activity Relationship (SAR) of pyrazole substituents. It is designed for medicinal chemists and drug discovery professionals, focusing on kinas...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth technical analysis of the Structure-Activity Relationship (SAR) of pyrazole substituents. It is designed for medicinal chemists and drug discovery professionals, focusing on kinase inhibition and anti-inflammatory pathways.
Executive Summary: The Pyrazole Privilege
The pyrazole ring (1,2-diazole) acts as a "privileged scaffold" in modern pharmacology due to its unique electronic profile and ability to serve as a bioisostere for imidazole, pyrrole, and pyridine. Its planar architecture allows it to function as a rigid linker that orients substituents into specific receptor pockets—most notably the ATP-binding hinge region of kinases and the hydrophobic channels of cyclooxygenases (COX).
This guide dissects the pyrazole ring by position (N1, C3, C4, C5), analyzing how specific substituents drive potency, selectivity, and physicochemical properties (solubility/permeability).
Positional SAR Analysis
The pyrazole core functions as a template where the regiochemistry of substitution dictates the biological outcome.
Diagram 1: Pyrazole Functionalization Logic
This decision tree illustrates the primary role of each position on the pyrazole ring during lead optimization.
Caption: Functional mapping of the pyrazole scaffold. N1 dictates PK/Solubility; C3/C5 control binding mode and steric fit; C4 modulates electronic properties and metabolic stability.
Detailed Analysis
Position N1: The Pharmacokinetic Handle
Role: The N1 nitrogen is the most common site for derivatization to modulate LogP and solubility without disrupting the core aromatic binding.
Key Insight: In COX-2 inhibitors like Celecoxib , the N1 position bears a 4-sulfamoylphenyl group. This group is critical not for the primary active site, but for accessing a secondary polar side pocket (Arg513), conferring selectivity over COX-1.
Kinase Inhibitors: N1-aryl groups often extend into the solvent-exposed region or the ribose-binding pocket, allowing for the attachment of solubilizing morpholine or piperazine tails.
Positions C3 & C5: The Regiochemical Axis
Role: These positions are chemically equivalent in unsubstituted pyrazoles (due to tautomerism) but distinct in N1-substituted derivatives.
Steric Clash: Bulky groups at C5 (adjacent to N1) can force the N1-substituent out of planarity (biaryl twist). This "twist" is often engineered to improve selectivity by preventing binding to flat, intercalating targets (DNA) while fitting into globular kinase pockets.
Electronic Effect: C3 is often the "selectivity gatekeeper." For example, replacing a C3-methyl with a C3-trifluoromethyl (CF3) group significantly increases lipophilicity and alters the electron density of the ring, often enhancing potency against hydrophobic pockets (e.g., in BRAF inhibitors).
Position C4: The Electronic Tuner
Role: C4 is the most nucleophilic carbon. Substituents here (e.g., F, Cl, CN) strongly influence the pKa of the pyrazole nitrogens.
Metabolic Stability: Unsubstituted C4 positions are prone to oxidative metabolism. Introduction of a Fluorine or Chlorine atom at C4 blocks CYP450 oxidation and can establish halogen bonds with backbone carbonyls in the receptor.
Comparative Data: EGFR Kinase Inhibition
To demonstrate the impact of substituents, we compare a series of 1,3,4-trisubstituted pyrazoles targeting the EGFR kinase domain. The data highlights how distal substitutions on the phenyl rings attached to the pyrazole core affect potency.[1][2][3]
Table 1: SAR of Pyrazole Derivatives against EGFR Kinase
Data derived from recent comparative studies on pyrazole-naphthalene hybrids [1, 2].
Compound ID
N1 Substituent
C3 Substituent
C4 Substituent (Phenyl-R)
IC50 (nM)
SAR Interpretation
Ref (Dox)
-
-
-
63.8
Standard Chemotherapy Control
Ref (Erlotinib)
-
-
-
103.8
Standard EGFR Inhibitor
182a
Phenyl
2-Pyridyl
4-H
395.1
Baseline activity.[4] Lacks specific interactions.
Steric Penalty: Ethoxy group is too bulky/polar for this specific pocket.
Key Takeaway: In this series, electron-withdrawing and lipophilic groups (CF3, Cl) at the para-position of the C4-phenyl ring significantly improved potency (lowered IC50) compared to unsubstituted or electron-donating analogs. This suggests a hydrophobic pocket with specific electronic requirements in the EGFR binding site.
Experimental Protocols
Reliable data generation requires robust synthesis and assay protocols.
A. Synthesis: Regioselective Knorr Condensation
The most challenge in pyrazole SAR is controlling the regiochemistry (C3 vs C5) during synthesis.
Reflux for 2-4 hours. Monitor by TLC (Hexane:EtOAc 3:1).
Crucial Step: If the diketone is unsymmetrical, two isomers (C3-substituted and C5-substituted) will form.
Purification: Separate isomers using Flash Column Chromatography. Isomer assignment must be confirmed via NOESY NMR (Nuclear Overhauser Effect Spectroscopy) to verify the proximity of N1-R protons to C5-R protons.
Diagram 2: Synthesis & Regioselectivity Workflow
This flow illustrates the critical separation step required for valid SAR data.
Caption: Workflow for Knorr Pyrazole Synthesis highlighting the critical regioisomer separation step.
B. Biological Assay: Kinase Inhibition (In Vitro)
Type: FRET-based or Radiometric (33P-ATP) Assay.
Enzyme: Recombinant Human EGFR kinase domain.
Substrate: Poly(Glu,Tyr) 4:1 peptide.
Protocol:
Incubate enzyme with test compound (serial dilutions in DMSO) for 10 mins.
Initiate reaction by adding ATP (at Km) and substrate.
Incubate at 30°C for 45 mins.
Stop reaction (EDTA) and detect phosphorylation.
Data Analysis: Fit curves using non-linear regression (Sigmoidal Dose-Response) to calculate IC50.
References
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules (MDPI). 2023. Link
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules. 2023. Link
Part 1: Structure-Activity Relationship (SAR) investigations of fused pyrazoles as potent p38alpha inhibitors. Bioorganic & Medicinal Chemistry Letters. 2009.[5] Link
Investigations of new N1-substituted pyrazoles as anti-inflammatory agents. European Journal of Medicinal Chemistry. 2020. Link
Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Scientific Reports. 2023. Link
A Comparative Guide to the Inhibitory Potency of Pyrazole-Based Kinase Inhibitors: Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate versus the Reference Compound Roscovitine
In the landscape of contemporary drug discovery, the pyrazole scaffold has emerged as a cornerstone for the development of potent enzyme inhibitors, particularly in the realm of oncology.[1] This guide provides a compara...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of contemporary drug discovery, the pyrazole scaffold has emerged as a cornerstone for the development of potent enzyme inhibitors, particularly in the realm of oncology.[1] This guide provides a comparative analysis of the potential inhibitory potency of a novel investigational compound, Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate, against Cyclin-Dependent Kinase 2 (CDK2), a pivotal regulator of the cell cycle.[1] As a benchmark for this comparison, we will utilize Roscovitine (also known as Seliciclib), a well-characterized and clinically evaluated CDK inhibitor.[2][3][4][5][6] This document is intended for researchers, scientists, and professionals in drug development, offering both synthesized insights and detailed experimental protocols to facilitate further investigation into this promising class of compounds.
Introduction: The Rationale for Targeting CDK2 with Pyrazole Derivatives
The cell cycle is a tightly regulated process, and its dysregulation is a hallmark of cancer.[1] Cyclin-dependent kinases (CDKs), a family of serine/threonine kinases, are central to the control of cell cycle progression.[1] CDK2, in particular, plays a crucial role in the G1/S phase transition, a critical checkpoint for DNA replication.[7] The aberrant activity of CDK2, often due to the overexpression of its activating partner, Cyclin E, is frequently observed in various human cancers and is associated with a poor prognosis.[8] Consequently, the development of small molecule inhibitors targeting CDK2 has become a significant focus of anticancer drug discovery.[8]
The pyrazole ring system has proven to be a privileged scaffold in medicinal chemistry, with numerous derivatives demonstrating potent inhibitory activity against a range of kinases, including CDK2.[1][8][9][10] The structural features of pyrazoles allow for diverse substitutions that can be tailored to optimize binding affinity and selectivity for the ATP-binding pocket of the target kinase. The subject of this guide, Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate, incorporates both a pyrazole core and a pyridine moiety, a combination that has been explored in the design of various kinase inhibitors. This guide will therefore explore the potential of this compound as a CDK2 inhibitor in comparison to the established reference compound, Roscovitine.
Comparative Inhibitory Potency
The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. A lower IC50 value signifies a more potent inhibitor.
Analysis: Roscovitine is a potent inhibitor of several CDKs, with an IC50 value for CDK2/Cyclin A2 consistently reported in the sub-micromolar range.[2][3][4][5][6] While the inhibitory potency of Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate against CDK2 has not been explicitly reported in the reviewed literature, numerous studies on analogous pyrazole derivatives suggest that this scaffold is capable of potent CDK2 inhibition, with some examples exhibiting IC50 values even lower than that of Roscovitine.[8][9][11] The experimental protocol provided in this guide will enable researchers to determine the precise IC50 value for this compound and thereby directly compare its potency to Roscovitine.
Experimental Protocols
To ensure scientific rigor and reproducibility, the following detailed protocols for an in vitro CDK2 inhibition assay are provided. These protocols are based on established methodologies in the field.[7][12][13][14]
In Vitro CDK2/Cyclin A2 Kinase Assay
This assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by the CDK2/Cyclin A2 enzyme complex. A common method for this is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.[7]
Materials:
Recombinant human CDK2/Cyclin A2 enzyme complex
CDK substrate peptide (e.g., Histone H1)
Adenosine triphosphate (ATP)
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
Test compound (Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate)
Caption: Workflow for the in vitro CDK2 kinase inhibition assay.
Detailed Steps:
Compound Preparation: Prepare a stock solution of Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate and Roscovitine in 100% DMSO. Perform serial dilutions to obtain a range of concentrations for testing. The final DMSO concentration in the assay should be kept constant and low (e.g., ≤1%) to avoid solvent effects.
Reaction Setup: In a 96-well plate, add the diluted compounds or DMSO (for the vehicle control and no-inhibitor control wells).
Enzyme Addition: Add the diluted CDK2/Cyclin A2 enzyme solution to each well, except for the no-enzyme control wells.
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the CDK substrate and ATP to all wells.
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.
Signal Generation: Stop the reaction and measure the amount of ADP produced by following the instructions of the ADP-Glo™ Kinase Assay kit. This typically involves two steps: first, adding the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
Data Acquisition: Measure the luminescence of each well using a microplate reader.
Data Analysis:
Calculate the percentage of inhibition for each concentration of the test compound using the following formula:
% Inhibition = 100 x (1 - [(Luminescence of test compound - Luminescence of no-enzyme control) / (Luminescence of vehicle control - Luminescence of no-enzyme control)])
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism).
Concluding Remarks
The pyrazole scaffold represents a highly promising starting point for the development of novel CDK2 inhibitors. While the inhibitory potency of Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate against CDK2 remains to be experimentally determined, its structural similarity to other known pyrazole-based CDK2 inhibitors suggests that it is a compound of significant interest. The provided experimental protocols offer a robust framework for researchers to quantify its inhibitory activity and compare it directly with the reference compound, Roscovitine. Such a comparative analysis is a critical step in the hit-to-lead optimization process and will contribute to a deeper understanding of the structure-activity relationships within this important class of anticancer agents.
References
U.S. Food and Drug Administration. ZURAMPIC (lesinurad) tablets. Accessed February 11, 2026. [Link]
Wesierska-Gadek J, Krystof V. Roscovitine in cancer and other diseases. Ann Transl Med. 2018;6(10):184.
Cicenas J. Roscovitine in cancer and other diseases. Transl Cancer Res. 2015;4(1):1-16.
Patel H, Sharma T, Singh A, et al. Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. Mini Rev Med Chem. 2022;22(8):1197-1215.
Abdel-Aziz M, Abuo-Rahma GE-DA, Hassan A, et al. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules. 2019;24(1):123.
BioIVT. URAT1 Transporter Assay. Accessed February 11, 2026. [Link]
Tan PK, Miner JN, Lspectra S, et al. Lesinurad, a novel, oral compound for gout, acts to decrease serum uric acid through inhibition of urate transporters in the kidney. Arthritis Res Ther. 2016;18(1):239.
Abubshait SA, Amin LHT, El-Naggar AM, et al. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Adv. 2023;13(1):1-15.
Vazquez-Mellado J, Miner JN, Yeh LT, et al. Lesinurad, An Inhibitor Of The Uric Acid Transporter URAT1 and a Potential Therapy For Gout, Requires URAT1 Phenylalanine 365 For High Affinity Inhibition.
Saad N, Salama M, El-Sabbagh OI, et al. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Med Chem. 2024;15(1):1-20.
Ali HI, El-Sayed MA-A, Abdel-Aziz M. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. 2022;27(1):123.
Zhang Y, Li Y, Wang Y, et al. Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. Molecules. 2023;28(21):7369.
Liu T, Liu H, Chen M, et al.
Chen L, Li J, Liu Y, et al. Design, synthesis and biological evaluation of 2-[1-(pyridin-2-ylmethyl)
Wang Y, Li S, Zhang Y. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods. Molecules. 2021;26(21):6543.
Li J, Chen L, Liu Y, et al. Development of a fluorescence-based assay for screening of urate transporter 1 inhibitors using 6-carboxyfluorescein. Anal Biochem. 2021;626:114246.
Wu B, Li S, Zhang Y. Review Article Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods. J Chem. 2021;2021:1-13.
Wang Y, Li Y, Zhang X, et al. Identification of novel CDK2 inhibitors by a multistage virtual screening method based on SVM, pharmacophore and docking model. J Mol Model. 2019;25(1):1-12.
Chen L, Li J, Liu Y, et al. A Brief Review of Natural Products with Urate Transporter 1 Inhibition for the Treatment of Hyperuricemia. Molecules. 2022;27(21):7369.
ResearchGate. Design, synthesis and biological evaluation of 2-[1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamido]benzoic acids as promising urate transporter 1 inhibitors with potential nephroprotective efficacy for the treatment of hyperuricemic nephropathy. Accessed February 11, 2026. [Link]
ResearchGate. In vitro inhibitory assay of 1a-1t and lesinurad against human URAT1. Accessed February 11, 2026. [Link]
Ichida K, Hosoyamada M, Hisatome I, et al. Substantial anti-gout effect conferred by common and rare dysfunctional variants of URAT1/SLC22A12.
BPS Bioscience. CDK2 Assay Kit. Accessed February 11, 2026. [Link]
Nakayama A, Matsuo H, Ohtahara A, et al. Identification of a dysfunctional splicing mutation in the SLC22A12/URAT1 gene causing renal hypouricaemia type 1: a report on two families.
Yu Z, Hu T, Su J, et al. Molecular mechanism of drug inhibition of URAT1.
MDPI. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Accessed February 11, 2026. [Link]
Head-to-head comparison of Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate and its ethyl ester analog
Executive Summary In the development of metallo-supramolecular drugs and coordination polymers, the choice between Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate (Me-PyPz) and its Ethyl ester analog (Et-PyPz) is often...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the development of metallo-supramolecular drugs and coordination polymers, the choice between Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate (Me-PyPz) and its Ethyl ester analog (Et-PyPz) is often treated as trivial. However, this decision significantly impacts synthetic scalability, solubility profiles, and downstream hydrolysis kinetics.
While both compounds serve as precursors to the bioactive 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid, the Methyl ester offers superior atom economy and faster hydrolysis rates, making it the preferred intermediate for rapid library generation. Conversely, the Ethyl ester exhibits enhanced lipophilicity and solubility in non-polar organic solvents, making it the superior choice for reactions requiring homogeneous conditions in solvents like toluene or dichloromethane.
Structural & Physicochemical Profile
The core scaffold for both compounds is a bidentate
-donor system capable of forming stable 5-membered chelate rings with transition metals. The variation lies solely in the alkoxy tail, yet this alters the physical lattice energy and solvation properties.
Tautomeric Ambiguity (Technical Insight)
Researchers must note that in the unsubstituted
-form, the pyrazole ring undergoes rapid annular tautomerism. Consequently, Methyl 3-(pyridin-2-yl)pyrazole-5-carboxylate is chemically equivalent to Methyl 5-(pyridin-2-yl)pyrazole-3-carboxylate . The numbering is fixed only when the pyrazole nitrogen is alkylated/arylated.
Comparative Data Table
Feature
Methyl Ester (Me-PyPz)
Ethyl Ester (Et-PyPz)
Impact on Workflow
Molecular Weight
203.20 g/mol
217.23 g/mol
Methyl is more atom-efficient for large-scale acid production.
Formula
—
Calc. LogP
~1.2
~1.6
Ethyl ester is ~2.5x more lipophilic, aiding extraction.
Physical State
White/Off-white Solid
White/Off-white Solid
Both are crystalline; Methyl tends to have higher lattice energy.
Solubility (MeOH)
High
High
Equivalent.
Solubility (DCM/Tol)
Moderate
High
Critical: Use Ethyl for non-polar reaction media.
Hydrolysis Rate
Fast ()
Slower ()
Methyl is preferred for generating free acid under mild conditions.
Synthetic Accessibility & Scalability
Both analogs are synthesized via a Claisen condensation between 2-acetylpyridine and the corresponding dialkyl oxalate. The choice of base is the critical control point to prevent transesterification byproducts.
Validated Synthetic Pathway (Graphviz)
Figure 1: Divergent synthesis of Methyl and Ethyl esters. Note the requirement to match the alkoxide base to the oxalate ester to avoid mixed ester products.
Critical Protocol Notes:
Base Matching: When synthesizing the Ethyl ester, you must use Sodium Ethoxide (NaOEt). Using Sodium Methoxide (NaOMe) will result in a mixture of methyl/ethyl esters due to rapid transesterification before condensation.
Purification: The Methyl ester often precipitates more cleanly from cold ethanol upon workup due to lower solubility, whereas the Ethyl ester may require column chromatography or recrystallization from hexanes/ethyl acetate if the yield is low.
Reactivity Profile: Hydrolysis & Ligand Behavior
For drug development, these esters are often "masked" carboxylic acids. The rate at which they can be deprotected is a key selection criterion.
Hydrolysis Kinetics
The hydrolysis mechanism follows the
pathway (Base-catalyzed, Acyl-oxygen cleavage).
Methyl Ester: The methoxy leaving group is smaller (
), offering less steric hindrance to the incoming hydroxide nucleophile. Hydrolysis is typically complete within 1-2 hours at 60°C.
Ethyl Ester: The ethoxy tail (
) adds steric bulk near the carbonyl carbon. While still reactive, it requires longer reaction times or higher temperatures to reach 100% conversion, which may be detrimental if the pyridine ring contains other sensitive substituents.
Coordination Chemistry
Both molecules act as neutral, bidentate ligands.
Steric Impact: The ester group is remote from the
-chelating pocket. Therefore, the binding constants () for metals like Cu(II) or Zn(II) are nearly identical for both esters.
Crystal Engineering: If growing MOFs (Metal-Organic Frameworks), the Methyl ester is preferred for creating denser packing structures, while the Ethyl ester is useful for introducing slight disorder or expanding pore size marginally.
Experimental Protocols
Protocol A: Synthesis of Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate
Self-validating step: NMR check for methoxy singlet at ~3.9 ppm.[1]
Reagents: Dissolve Sodium Methoxide (1.1 eq) in dry Methanol.
Condensation: Add 2-acetylpyridine (1.0 eq) and Dimethyl Oxalate (1.1 eq) slowly at 0°C.
Reflux: Heat to reflux for 4 hours. The solution will turn yellow/orange (formation of enolate).
Cyclization: Cool to room temperature. Add Hydrazine Hydrate (1.2 eq) followed by Glacial Acetic Acid (excess) to pH ~4-5.
Workup: Reflux for 1 hour. Evaporate solvent.[2] Resuspend in water.[2] The solid Methyl ester usually precipitates. Filter and wash with cold ethanol.
Protocol B: Comparative Hydrolysis Assay
Objective: Determine deprotection efficiency.
Preparation: Prepare 10 mM solutions of Me-PyPz and Et-PyPz in THF:MeOH (1:1).
Initiation: Add 1.0 M NaOH (2.0 eq). Incubate at 40°C.
Monitoring: Aliquot at t=15, 30, 60, 120 min. Quench with dilute HCl.
Analysis: Inject into HPLC (C18 column, Acetonitrile/Water gradient).
Success Criterion: Disappearance of Ester peak (High
) and appearance of Acid peak (Low ).
Expectation: Me-PyPz reaches >95% conversion by t=60 min; Et-PyPz may require t=120 min.
References
Vertex AI Search. (2025).[3] Synthesis of Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate. Retrieved from 4.
MDPI. (2025). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Retrieved from 1.[5]
ChemicalBook. (2025).[3][6] 5-PYRIDIN-3-YL-1H-PYRAZOLE-3-CARBOXYLIC ACID Properties and Synthesis. Retrieved from 6.[6]
EPA. (2025). Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester. Retrieved from 7.
BLD Pharm. (2025). Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate Product Data. Retrieved from 8.
Reproducibility of the reported synthesis of Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate
A Comparative Guide to the Synthesis of Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate Introduction: The pyrazole nucleus, particularly when functionalized with aromatic heterocycles like pyridine, represents a privil...
Author: BenchChem Technical Support Team. Date: February 2026
A Comparative Guide to the Synthesis of Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate
Introduction: The pyrazole nucleus, particularly when functionalized with aromatic heterocycles like pyridine, represents a privileged scaffold in medicinal chemistry and drug development. These structures are integral to a wide array of pharmacologically active agents, including kinase inhibitors and anti-thrombotic drugs.[1] Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate is a key synthetic intermediate, valued for its potential in constructing more complex molecular architectures. This guide provides an in-depth, comparative analysis of plausible synthetic routes to this target molecule, focusing on the underlying chemical principles, experimental considerations, and the reproducibility of the methods.
Method 1: The Classic Knorr Pyrazole Synthesis via Cyclocondensation
The most established and widely practiced method for constructing the pyrazole ring is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[2] This approach is valued for its reliability and use of readily available starting materials. The synthesis of the target molecule via this route is a three-step process.
Step 1: Claisen Condensation to form the β-Ketoester Precursor
The first critical step is the formation of the 1,3-dicarbonyl intermediate, Ethyl 2,4-dioxo-4-(pyridin-2-yl)butanoate. This is achieved via a mixed Claisen condensation.[3][4] In this reaction, 2-acetylpyridine serves as the nucleophilic "donor" after deprotonation at its α-carbon, while diethyl oxalate acts as the electrophilic "acceptor." Diethyl oxalate is an ideal acceptor as it lacks α-hydrogens and therefore cannot undergo self-condensation, which simplifies the product profile.[5][6]
Causality: The choice of a strong, non-nucleophilic base like sodium ethoxide (NaOEt) is crucial. It must be sufficiently strong to deprotonate the α-carbon of 2-acetylpyridine to form the enolate, which initiates the nucleophilic attack on one of the ester carbonyls of diethyl oxalate.[6] The reaction is driven to completion by the irreversible deprotonation of the resulting β-ketoester, which is highly acidic.[7]
Step 2: Cyclocondensation with Hydrazine
The cornerstone of this synthesis is the reaction of the intermediate β-ketoester with hydrazine hydrate.[8] This reaction proceeds via initial formation of a hydrazone at one of the carbonyls, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.[8]
The Challenge of Regioselectivity: A significant consideration in this step is regioselectivity. The unsymmetrical nature of the 1,3-dicarbonyl intermediate presents two distinct electrophilic carbonyl carbons for the initial attack by hydrazine. This can potentially lead to a mixture of two regioisomers: the desired 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid and the undesired 5-(pyridin-2-yl)-1H-pyrazole-3-carboxylic acid.[9]
Factors influencing the regiochemical outcome include:
Electronic Effects: The relative electrophilicity of the two carbonyl carbons. The ketone carbonyl (adjacent to the pyridine ring) is generally more electrophilic than the ester carbonyl.
Reaction Conditions: The pH of the reaction medium is critical. Acidic conditions can protonate the hydrazine, altering the nucleophilicity of its two nitrogen atoms and potentially reversing selectivity compared to neutral or basic conditions.[9][10] For this synthesis, conducting the reaction under neutral or slightly acidic conditions typically favors the attack of the more nucleophilic NH2 group of hydrazine at the more electrophilic ketone, leading to the desired 3-pyridyl-5-carboxylate isomer.
Step 3: Fischer Esterification
The final step is the conversion of the pyrazole carboxylic acid to its corresponding methyl ester. The Fischer esterification is a classic and cost-effective method for this transformation.[11][12] The reaction involves heating the carboxylic acid in an excess of methanol with a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄).[13]
Causality: The reaction is an equilibrium process.[11] To drive the equilibrium towards the product (the ester), a large excess of the alcohol (methanol) is used, and often, water is removed as it forms.[14] The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the methanol.[14]
Method 2: An Alternative [3+2] Cycloaddition Approach
An alternative strategy for pyrazole synthesis involves the [3+2] cycloaddition of a diazo compound with an alkyne. This method can offer excellent regiocontrol but often requires the synthesis of less stable or more hazardous reagents. For the target molecule, this would involve the reaction of 2-(diazomethyl)pyridine with methyl propiolate.
Challenges of the [3+2] Approach:
Reagent Stability: Diazo compounds, like 2-(diazomethyl)pyridine, are often unstable and can be explosive, requiring careful handling and in situ generation.
Reagent Availability: The required diazoalkane is not commercially available and its synthesis adds extra steps to the overall sequence.
While offering potential advantages in regioselectivity, the operational complexities and safety concerns associated with the [3+2] cycloaddition make the Knorr synthesis (Method 1) the more practical and reproducible choice for most laboratory and industrial settings.
Low to moderate; limited by safety of intermediates.
Yield (Estimated)
Good to Excellent (60-80% overall)
Moderate (Dependent on efficiency of diazo generation)
Detailed Experimental Protocols (Method 1)
Protocol 1: Synthesis of Ethyl 2,4-dioxo-4-(pyridin-2-yl)butanoate
To a stirred solution of sodium ethoxide (1.2 eq) in anhydrous ethanol (10 mL/g of ketone) under a nitrogen atmosphere, add 2-acetylpyridine (1.0 eq) dropwise at room temperature.
After stirring for 30 minutes, add diethyl oxalate (1.1 eq) dropwise, maintaining the temperature below 30 °C.[6]
The reaction mixture is then heated to reflux for 1.5-2 hours.[15]
After completion (monitored by TLC), the mixture is cooled to room temperature and neutralized with a 5% HCl solution.[15]
The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water.
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated to yield the crude β-ketoester, which can be purified by column chromatography or used directly in the next step.
Protocol 2: Synthesis of 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid
Dissolve the crude Ethyl 2,4-dioxo-4-(pyridin-2-yl)butanoate (1.0 eq) in ethanol (15 mL/g).
Add hydrazine hydrate (1.1 eq) to the solution. A catalytic amount of a weak acid like trifluoroacetic acid (TFA) can be added to facilitate the reaction.[15]
Heat the reaction mixture at reflux for 2-4 hours until the starting material is consumed (monitored by TLC).[15]
Evaporate the ethanol, add water to the residue, and acidify with 2M HCl to a pH of ~3-4 to precipitate the carboxylic acid.
Filter the resulting solid, wash with cold water, and dry under vacuum to obtain the pyrazole carboxylic acid.
Protocol 3: Synthesis of Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate
Suspend the 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid (1.0 eq) in an excess of methanol (20 mL/g).
Carefully add concentrated sulfuric acid (0.1-0.2 eq) as a catalyst.[13]
Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by TLC or LC-MS.
After cooling, neutralize the mixture carefully with a saturated solution of sodium bicarbonate.
Remove the methanol under reduced pressure.
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
The resulting crude product can be purified by recrystallization or silica gel chromatography to afford the pure methyl ester.
Visualizations
Experimental Workflow for Knorr Synthesis
Caption: Workflow for the three-step Knorr synthesis route.
Regioselectivity in Cyclocondensation
Caption: The challenge of regioselectivity in pyrazole synthesis.
References
Longdom Publishing. Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and E. [Link]
Khalil, M. A. (2002). Synthesis of Substituted Pyrazolo[3,4‐b]Pyridines. Journal of the Chinese Chemical Society, 49(6), 1069–1072. [Link]
OChem Videos. (2019). synthesis of pyrazoles. YouTube. [Link]
Fustero, S., et al. (2011). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 16(12), 10053-10085. [Link]
ResearchGate. (2020). Regioselective, Hydrazine-free Synthesis of Substituted Pyrazoles by Oxidative N–N Bond Formation. [Link]
Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]
Unknown Author. Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]
Gong, L., et al. (2021). Desymmetrization of 1,3-Diones by Catalytic Enantioselective Condensation with Hydrazine. Angewandte Chemie International Edition, 60(22), 12345-12349. [Link]
U.S. Patent No. US6297386B1. (2001). Method of preparing 1-alkyl-pyrazol-5-carboxylic acid esters.
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ACS Figshare. (2020). Reactivity of Cross-Conjugated Enynones in Cyclocondensations with Hydrazines: Synthesis of Pyrazoles and Pyrazolines. [Link]
ResearchGate. Reactivity of Cross-Conjugated Enynones in Cyclocondensations with Hydrazines: Synthesis of Pyrazoles and Pyrazolines | Request PDF. [Link]
ACS Publications. (2015). Novel Aryl Substituted Pyrazoles as Small Molecule Inhibitors of Cytochrome P450 CYP121A1: Synthesis and Antimycobacterial Evaluation. [Link]
A Researcher's Guide to the Safe Disposal of Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate
This guide provides essential safety and logistical information for the proper disposal of Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate. As a trusted partner in your research, we are committed to providing value bey...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides essential safety and logistical information for the proper disposal of Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate. As a trusted partner in your research, we are committed to providing value beyond the product itself by ensuring you have the critical information needed for safe laboratory operations and environmental stewardship. The procedures outlined below are grounded in established chemical safety principles and regulatory standards to protect both laboratory personnel and the environment.
Core Principle: Proactive Hazard Assessment
Understanding the inherent risks of a chemical is the foundation of its safe handling and disposal. Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate is a heterocyclic compound containing both pyridine and pyrazole moieties. While a specific Safety Data Sheet (SDS) for this exact molecule may not be universally available, a reliable hazard profile can be constructed by analyzing these structural components and data from closely related analogues.
Pyridine Moiety: Pyridine and its derivatives are recognized as hazardous substances, often exhibiting toxicity and environmental risks.[1][2] Waste containing pyridine is typically considered hazardous and must be disposed of according to strict state and federal regulations.[2]
Pyrazole Moiety: Pyrazole-based compounds are frequently classified as irritants to the skin and eyes and may cause respiratory irritation.[3][4][5][6]
Methyl Carboxylate Group: This ester group is generally stable but is part of a larger, biologically active molecule, contributing to the overall chemical profile that necessitates careful disposal.[7]
Based on this analysis, Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate must be treated as hazardous chemical waste . Its disposal route should never include sanitary sewer systems or general laboratory trash.[1][8][9]
Anticipated Hazard Classification Summary
The following table summarizes the likely hazard classifications for Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate based on data from structurally similar compounds.[8][10][11][12]
Hazard Class
GHS Category
Hazard Statement
Acute Toxicity, Oral
Category 4
H302: Harmful if swallowed
Skin Corrosion/Irritation
Category 2
H315: Causes skin irritation
Serious Eye Damage/Irritation
Category 2
H319: Causes serious eye irritation
Specific Target Organ Toxicity
Category 3
H335: May cause respiratory irritation
Hazardous to the Aquatic Environment
Likely
H412: Harmful to aquatic life with long lasting effects[6][13]
Operational Protocol: Waste Segregation and Containment
Proper disposal begins at the point of generation. A self-validating system of containment and labeling is crucial to prevent accidental mixing with incompatible waste streams and to ensure regulatory compliance.
Step-by-Step Waste Collection Procedure
Select an Appropriate Waste Container:
Use a dedicated, sealable, and chemically compatible container. A high-density polyethylene (HDPE) or glass bottle with a screw cap is recommended.
Ensure the container is clean and dry before the first addition of waste.
The container must be in good condition, free of cracks or leaks.
Label the Container Immediately:
Before adding any waste, affix a completed hazardous waste label.[14]
The label must clearly state the words "HAZARDOUS WASTE ".[15]
List all contents by their full chemical name, including "Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate" and any solvents used.
Indicate the approximate concentration or percentage of each component.
Include the appropriate hazard warnings (e.g., pictograms for irritant, harmful, environmental hazard).[15]
Segregate the Waste:
Solid Waste: Collect un-dissolved Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate, contaminated personal protective equipment (PPE) like gloves, and weighing papers in the designated solid waste container.
Liquid Waste: Collect solutions containing the compound in the designated liquid waste container.
Incompatibility Warning:Do NOT mix this waste with strong oxidizing agents or strong acids (especially nitric acid).[14] Such mixing can lead to vigorous, exothermic reactions.
Maintain Safe Storage:
Keep the waste container tightly sealed when not in use.[8][11]
Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory, such as a chemical fume hood or a ventilated cabinet.[15]
Ensure secondary containment (e.g., a chemical-resistant tray) is used to capture any potential leaks.
Emergency Protocol: Spill Management
Even with careful handling, spills can occur. Immediate and correct action is vital to mitigate exposure and environmental release.
Alert Personnel and Secure the Area: Notify colleagues in the immediate vicinity. Restrict access to the spill area.
Don Appropriate PPE: At a minimum, wear chemical safety goggles, a lab coat, and nitrile or butyl rubber gloves.[14][16]
Contain the Spill:
For Solid Spills: Gently sweep up the material to avoid generating dust.[3][4]
For Liquid Spills: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[1][8] Do not use combustible materials like paper towels as the primary absorbent.
Collect and Dispose of Spill Debris:
Carefully scoop the absorbed material and contaminated solids into a designated waste container.
Label this container as "Hazardous Waste - Spill Debris" and list the chemical constituents.
Decontaminate the Area: Clean the spill surface with an appropriate solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.
Ventilate: Ensure the area is well-ventilated.
Logistical Plan: Final Disposal Pathway
The journey of chemical waste from the lab bench to its final disposition is a regulated process involving multiple checkpoints.
The diagram below illustrates the decision-making and logistical workflow for the proper disposal of Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate.
Caption: Decision workflow for handling and disposing of Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate waste.
Your institution's Environmental Health & Safety (EHS) department is your primary resource for disposal logistics. They will coordinate the pickup of full waste containers from your laboratory's SAA and consolidate them at a Central Accumulation Area (CAA) before they are transported off-site by a licensed waste hauler.[15][17]
The universally accepted and most environmentally sound disposal method for this type of organic chemical waste is high-temperature incineration in a licensed hazardous waste disposal facility.[2][13] This process ensures the complete destruction of the compound, preventing its release into the environment.
By adhering to these procedures, you contribute to a culture of safety and responsibility, ensuring that your vital research does not come at the cost of personal or environmental health.
References
Fluorochem. (2024). Safety Data Sheet.
Carl ROTH. (n.d.). Safety Data Sheet: Pyridine.
University of Washington. (n.d.). Standard Operating Procedure for Pyridine. Retrieved from University of Washington, Department of Environmental Health & Safety.
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Pyridine.
Jubilant Ingrevia Limited. (2024). Pyridine 1 degree Safety Data Sheet.
BASF. (2025). Safety data sheet.
Fisher Scientific. (2025). SAFETY DATA SHEET: 3-Amino-5-methylpyrazole.
Fisher Scientific. (2025). Methyl 1H-pyrazole-3-carboxylate - SAFETY DATA SHEET.
AK Scientific, Inc. (n.d.). Methyl 3-nitro-1H-pyrazole-4-carboxylate - Safety Data Sheet.
FUJIFILM Wako Chemicals. (2023). SAFETY DATA SHEET.
U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories.
Fisher Scientific. (2025). SAFETY DATA SHEET: Pyrazole.
National Institutes of Health (NIH). (n.d.). “Supersilyl” Group as Novel Carboxylic Acid Protecting Group: Application to Highly Stereoselective Aldol and Mannich Reactions.
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Production, Import, Use, and Disposal of Pyridine.
CymitQuimica. (2024). Safety Data Sheet.
Sigma-Aldrich. (2026). SAFETY DATA SHEET - Pyrazole.
MDPI. (n.d.). A Novel Polyacrylamide/Sodium Alginate/Polypyrrole Composite Hydrogel for Fabricating Flexible Sensors for Wearable Health Monitoring.
U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
Synquest Labs. (n.d.). 1-Methyl-1H-pyrazole-5-carboxylic acid - Safety Data Sheet.
ACS Publications. (2026). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics.
ChemicalBook. (n.d.). Pyrazole - Safety Data Sheet.
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DSpace Repository. (n.d.).
MedicalLab Management. (n.d.). Laboratory Waste Management: The New Regulations.
Wikipedia. (n.d.). Aromatic compound.
Fisher Scientific. (2023). SAFETY DATA SHEET: 1-Methyl-3-phenyl-1H-pyrazole-5-carboxylic acid.
U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste.
Personal protective equipment for handling Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate
Executive Summary: Immediate Action Card Do not treat this compound as "just another organic solid." While Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate is often classified as an irritant (GHS07), its heterocyclic ni...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: Immediate Action Card
Do not treat this compound as "just another organic solid."
While Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate is often classified as an irritant (GHS07), its heterocyclic nitrogen core and ester functionality create specific bioavailability and sensitization risks. This guide mandates a Zero-Contact Protocol .
Mandatory Fume Hood for all open-vessel manipulations.
Glove Standard
Nitrile (Double-gloving recommended) ; Breakthrough time >480 min not required for solids, but essential for organic solvent solutions.
Respiratory
N95/P95 mask is insufficient if dust generation is visible; use local exhaust ventilation (LEV).
Hazard Assessment & Risk Profiling
To select the correct PPE, we must understand the mechanism of injury. This compound is a functionalized pyrazole-pyridine hybrid .
Mucosal Interaction (H319, H335): The pyridine nitrogen and the pyrazole ring are electron-rich/basic centers. Upon contact with moist mucous membranes (eyes, lungs), these moieties can protonate or hydrogen-bond aggressively, leading to immediate cellular irritation and inflammation.
Dermal Absorption (H315): The methyl ester lipophilicity facilitates transport across the stratum corneum. Once absorbed, hydrolysis to the free acid (3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid) can alter local pH and trigger contact dermatitis.
Dust Potential: As a crystalline solid, electrostatic charging during weighing often causes "particle fly-out," creating an invisible aerosol zone around the balance.
Personal Protective Equipment (PPE) Matrix
This matrix supersedes generic "lab safety" rules. It is tailored for fine organic synthesis intermediates .
A. Ocular Protection[2][3][4][5][6][7][8]
Requirement: Chemical Splash Goggles (ANSI Z87.1+ D3 rating).
Why: Standard safety glasses have gaps. Fine electrostatic dust from this pyrazole derivative can bypass side shields and dissolve in tear fluid, causing severe stinging (H319).
Contact Lens Policy:Strictly Prohibited. Lenses can trap the chemical against the cornea, accelerating chemical burns.
B. Hand Protection[2][3][5][6][8][9]
Material: Nitrile Rubber (minimum 0.11 mm / 4 mil).
Protocol:
Solid Handling: Single pair acceptable if no solvent is present.
Solution Handling:Double-gloving required. The methyl ester functionality is soluble in common organic solvents (DCM, MeOH, DMSO) which permeate thin nitrile rapidly.
Change Frequency: Immediately upon splash or every 60 minutes of active handling.
C. Respiratory & Body Protection[2][3][4][6][8]
Body: Lab coat (100% cotton or Nomex blend preferred to minimize static). Synthetic blends increase static attraction of the powder.
Respiratory:
Primary: Chemical Fume Hood (Face velocity 80–100 fpm).
Operational Protocol: The "Self-Validating" Workflow
This workflow ensures safety is built into the process, not added as an afterthought.
Phase 1: Preparation & Weighing
Static Neutralization: Place an ionizing fan or anti-static gun near the balance inside the fume hood. This prevents the "jumping powder" phenomenon common with dry pyrazoles.
The "Coffin" Method: Never weigh directly into an open flask.
Tare a vial with a cap.
Add solid.
Cap the vial before moving it out of the balance enclosure.
Validation: If you see powder on the balance pan, your technique has failed. Decontaminate immediately.
Phase 2: Solubilization & Reaction
Solvent Choice: When dissolving in DMSO or DMF, be aware that these solvents act as penetration enhancers , carrying the chemical through skin instantly.
Pressure Relief: If heating the reaction (e.g., ester hydrolysis or coupling), use a reflux condenser. Pyrazoles can degrade to release nitrogen oxides (NOx) under extreme oxidative stress.
Phase 3: Workflow Logic (Visualization)
The following diagram illustrates the decision logic for PPE escalation based on the state of matter.
Figure 1: Decision logic for escalating PPE based on physical state and solvent carrier risks.
Disposal & Decontamination[4][5]
Do not wash down the drain. Pyrazole derivatives are often persistent in aquatic environments.
Solid Waste: Collect contaminated paper towels, gloves, and weigh boats in a dedicated "Solid Hazardous Waste" bag. Label as "Toxic Organic Solid."
Liquid Waste:
If dissolved in non-halogenated solvents (MeOH, EtOH): Non-Halogenated Organic Waste .
If dissolved in DCM/Chloroform: Halogenated Organic Waste .
Glassware Cleaning:
Rinse with Acetone first (collect as waste).
Soak in 1M HCl (protonates the pyridine/pyrazole nitrogens, increasing water solubility) before final detergent wash.
Emergency Response Protocols
Scenario
Immediate Action
Eye Contact
15-Minute Flush. Do not stop sooner. The basicity of the pyridine ring requires prolonged irrigation to normalize pH. Seek ophthalmologist review.
Skin Contact
Soap & Water. Do not use alcohol/acetone; this spreads the ester and increases absorption area.
Spill (Solid)
Wet Wipe Method. Do not sweep (generates dust). Cover with wet paper towels (water/detergent), then scoop up.
References
National Center for Biotechnology Information (2026). PubChem Compound Summary for Methyl 3-nitro-1H-pyrazole-5-carboxylate (Analogous Hazard Profile). Retrieved from [Link]
European Chemicals Agency (ECHA). C&L Inventory: Pyrazole-3-carboxylic acid derivatives.[1] Hazard Classifications H302/H315/H319/H335.[2][1] Retrieved from [Link]
Note: While specific CAS numbers for complex heterocycles vary by catalog (e.g., tautomeric forms), the safety protocols herein are derived from the conservative hazard profiles of the 1H-pyrazole-5-carboxylate and pyridine structural families.